Alexa Fluor 405
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C46H69N5O15S3 |
|---|---|
Molecular Weight |
1028.3 g/mol |
IUPAC Name |
8-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]-2-oxoethoxy]pyrene-1,3,6-trisulfonate;triethylazanium |
InChI |
InChI=1S/C28H24N2O15S3.3C6H15N/c31-23-5-6-24(32)30(23)45-28(34)14-7-9-29(10-8-14)25(33)13-44-19-11-20(46(35,36)37)16-3-4-18-22(48(41,42)43)12-21(47(38,39)40)17-2-1-15(19)26(16)27(17)18;3*1-4-7(5-2)6-3/h1-4,11-12,14H,5-10,13H2,(H,35,36,37)(H,38,39,40)(H,41,42,43);3*4-6H2,1-3H3 |
InChI Key |
JLDSMZIBHYTPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1CN(CCC1C(=O)ON2C(=O)CCC2=O)C(=O)COC3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Alexa Fluor 405: An In-depth Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Alexa Fluor 405, a member of the renowned Alexa Fluor family of fluorescent dyes, is a blue-emitting fluorophore widely utilized in a multitude of life science research applications. Its favorable spectral properties, including a strong absorption and emission in the violet/blue region of the spectrum, make it a valuable tool for multiplexing experiments with green and red fluorophores. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, key applications, detailed experimental protocols, and visual workflows to empower researchers in leveraging this versatile dye for their scientific inquiries.
Core Properties of this compound
This compound is characterized by its robust performance across a range of applications, owing to its excellent photostability and pH insensitivity.[1] The key quantitative properties of this fluorophore are summarized in the table below, providing a quick reference for experimental design and instrument setup.
| Property | Value | Reference(s) |
| Excitation Maximum | 401 nm | [1] |
| Emission Maximum | 421 nm | [1] |
| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | 0.54 | [3] |
Key Research Applications
The unique spectral characteristics of this compound make it particularly well-suited for several advanced research techniques. Its excitation is ideally matched for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode.[1]
Immunofluorescence (IF)
In immunofluorescence microscopy, this compound-conjugated secondary antibodies are frequently used to detect the presence and subcellular localization of specific proteins. Its blue emission provides excellent contrast with commonly used green (e.g., Alexa Fluor 488) and red (e.g., Alexa Fluor 594) fluorophores in multi-color imaging experiments.
Flow Cytometry
This compound is a popular choice for flow cytometry, enabling the identification and quantification of specific cell populations within a heterogeneous sample. Its narrow emission spectrum minimizes spectral overlap with other fluorophores, facilitating complex multi-parameter analysis.
Super-Resolution Microscopy (STORM)
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that can overcome the diffraction limit of light microscopy.[4] this compound is often used as an "activator" dye in conjunction with a "reporter" dye (like Alexa Fluor 647) in a dual-labeling approach.[5] The 405 nm laser light is used to photoactivate the reporter dye, allowing for the sequential imaging and precise localization of individual molecules.[5]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key applications of this compound. These protocols are intended as a starting point and may require optimization based on the specific cell type, target antigen, and instrumentation.
Immunofluorescence Staining of Cultured Cells
This protocol describes a typical workflow for indirect immunofluorescence staining of adherent cells using an this compound-conjugated secondary antibody.[6][7]
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (specific to the target protein)
-
This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.[8]
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with Fixation Solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target protein is intracellular, incubate the cells with Permeabilization Buffer for 10-20 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[9]
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI, if desired.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Allow the mounting medium to cure, and store the slides at 4°C in the dark.
-
Flow Cytometry Staining
This protocol outlines a general procedure for staining a single-cell suspension for flow cytometry analysis using an this compound-conjugated antibody.[10]
Materials:
-
Single-cell suspension (e.g., from peripheral blood or cultured cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Block (optional, to reduce non-specific binding to Fc receptors)
-
This compound-conjugated Primary Antibody
-
7-AAD or other viability dye (optional)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.[11]
-
Transfer 100 µL of the cell suspension (1 x 10⁶ cells) to a flow cytometry tube.
-
-
Fc Receptor Blocking (Optional):
-
Add Fc Block to the cell suspension and incubate for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the predetermined optimal amount of the this compound-conjugated primary antibody to the cells.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
-
Viability Staining (Optional):
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as 7-AAD according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer equipped with a violet laser for excitation of this compound.
-
Super-Resolution Microscopy (STORM) Sample Preparation
This protocol provides a general guideline for preparing samples for dual-color STORM imaging using this compound as an activator dye and Alexa Fluor 647 as a reporter dye.[12][13]
Materials:
-
Cells grown on high-precision coverslips
-
Fixation Solution (e.g., 3% Paraformaldehyde + 0.1% Glutaraldehyde in PBS)
-
Reducing Buffer (e.g., 0.1% NaBH₄ in PBS, freshly prepared)
-
Blocking Buffer (e.g., 3% BSA + 0.2% Triton X-100 in PBS)
-
Washing Buffer (e.g., 0.2% BSA + 0.05% Triton X-100 in PBS)
-
Primary Antibodies (for two different targets)
-
Secondary Antibodies conjugated with this compound (activator) and Alexa Fluor 647 (reporter)
-
STORM Imaging Buffer
Procedure:
-
Cell Culture and Fixation:
-
Culture cells on high-precision coverslips suitable for microscopy.
-
Fix the cells with Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Reduction and Permeabilization:
-
Incubate the cells with freshly prepared Reducing Buffer for 7 minutes at room temperature to quench glutaraldehyde autofluorescence.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Blocking Buffer for 20 minutes.[12]
-
-
Antibody Staining:
-
Incubate the cells with a cocktail of primary antibodies diluted in Blocking Buffer for 1 hour at room temperature.
-
Wash the cells five times with Washing Buffer for 15 minutes each.
-
Incubate the cells with a cocktail of the this compound-conjugated secondary antibody and the Alexa Fluor 647-conjugated secondary antibody diluted in Blocking Buffer for 30-60 minutes at room temperature.
-
Wash the cells five times with Washing Buffer for 15 minutes each.
-
Post-fix the cells with 4% Paraformaldehyde in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with STORM Imaging Buffer.
-
Proceed with STORM imaging, using a 405 nm laser for activation and a 647 nm laser for excitation of the reporter dye.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
- 1. This compound Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]
- 4. Stochastic optical reconstruction microscopy (STORM) provides sub-diffraction-limit image resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. ibidi.com [ibidi.com]
- 8. ptglab.com [ptglab.com]
- 9. img.abclonal.com [img.abclonal.com]
- 10. bosterbio.com [bosterbio.com]
- 11. research.pasteur.fr [research.pasteur.fr]
- 12. mvi-inc.com [mvi-inc.com]
- 13. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
Alexa Fluor 405: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Alexa Fluor 405, a violet-light excitable fluorophore widely utilized in fluorescence microscopy, flow cytometry, and other fluorescence-based applications. Designed for researchers, scientists, and drug development professionals, this document details the spectral properties, experimental protocols, and key applications of this versatile dye.
Core Properties of this compound
This compound is a blue-fluorescent dye characterized by its excitation maximum in the violet region of the spectrum.[1] It is particularly well-suited for excitation by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1] A significant advantage of this compound is its relative insensitivity to pH over a wide molar range, which contributes to more stable and reliable signals in live-cell imaging experiments.[1]
Quantitative spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Excitation Maximum | 401 nm |
| Emission Maximum | 421 nm |
| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | Not explicitly stated in search results |
Experimental Protocols
Detailed methodologies for the application of this compound in immunofluorescence and flow cytometry are outlined below. These protocols provide a foundational framework that can be adapted to specific experimental needs.
Immunofluorescence Staining Protocol
This protocol describes the use of this compound-conjugated secondary antibodies for the detection of a target antigen in fixed and permeabilized cells.
-
Cell Preparation:
-
Culture cells on sterile glass coverslips or in a multi-well plate.
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-20 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes at room temperature.[2]
-
-
Antibody Incubation:
-
Dilute the primary antibody against the target antigen in the blocking buffer.
-
Incubate the cells with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Dilute the this compound-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, ensuring the final washes are thorough to reduce background fluorescence.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~405 nm, Emission: ~421 nm).
-
Flow Cytometry Protocol
This protocol outlines the steps for staining a cell suspension with an this compound-conjugated antibody for analysis by flow cytometry.
-
Cell Preparation:
-
Prepare a single-cell suspension from your sample (e.g., blood, tissue, or cultured cells).
-
Determine the total cell number and assess viability. A viability of over 90% is recommended.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
-
Staining:
-
Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 0.5% BSA and 0.05% sodium azide).
-
Centrifuge the cells and discard the supernatant.
-
Add the this compound-conjugated primary antibody at the predetermined optimal concentration.
-
Incubate for 20-30 minutes on ice or at 4°C, protected from light.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Analyze the samples on a flow cytometer equipped with a violet laser for excitation.
-
Collect the emission signal using a filter appropriate for this compound (e.g., a 450/50 nm bandpass filter).
-
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagram illustrates a typical immunofluorescence staining workflow.
Caption: A flowchart of a standard indirect immunofluorescence protocol.
This guide provides essential information for the effective use of this compound in various research applications. For optimal results, it is recommended to titrate antibodies and optimize protocols for your specific cell type and experimental setup.
References
Alexa Fluor 405 spectral properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the spectral properties and core characteristics of Alexa Fluor 405, a widely utilized blue-fluorescent dye. The information presented herein is intended to assist researchers in optimizing its use in various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays.
Core Spectral and Photophysical Properties
This compound is a blue-fluorescent dye that is optimally excited by the 405 nm violet laser line.[1] Its key characteristics include high photostability, pH insensitivity over a broad range, and good water solubility, making it a robust and versatile tool for biological imaging.[2][3][4]
Quantitative Spectral Data
The following table summarizes the key quantitative spectral and photophysical properties of this compound. These values are essential for instrument setup and for quantitative analysis in fluorescence experiments.
| Property | Value | Measurement Conditions |
| Maximum Excitation Wavelength (λex) | 401 nm | Conjugate in aqueous solution[5] |
| Maximum Emission Wavelength (λem) | 421 nm | Conjugate in aqueous solution[5] |
| Molar Extinction Coefficient (ε) | 35,000 cm-1M-1 | At 402 nm[4] |
| Quantum Yield (Φ) | ~0.4 (relative to Coumarin 1) | In ethanol |
| Fluorescence Lifetime (τ) | 3.55 ns | In water[6][7] |
Key Characteristics and Advantages
This compound offers several advantages for fluorescence-based applications:
-
Photostability: Alexa Fluor dyes are known for their enhanced photostability compared to traditional fluorophores, allowing for longer exposure times and more robust image acquisition.[4]
-
pH Independence: The fluorescence of this compound is stable across a wide pH range (pH 4-10), which is a significant advantage for live-cell imaging and experiments involving pH fluctuations.[2]
-
Water Solubility: As a sulfonated dye, this compound has excellent water solubility, facilitating its use in aqueous buffers without the need for organic solvents and reducing the likelihood of precipitation.[4]
-
Brightness: While not the brightest fluorophore available, this compound provides a strong and detectable signal, suitable for a wide range of applications.
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols serve as a starting point and may require optimization based on the specific experimental context.
Protein and Antibody Conjugation with this compound NHS Ester
This protocol outlines the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to primary amines on proteins, such as antibodies.
Methodology:
-
Protein Preparation:
-
Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer such as phosphate-buffered saline (PBS).
-
-
Dye Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature.
-
Prepare a stock solution of the dye in anhydrous dimethylsulfoxide (DMSO) at a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the protein solution while gently stirring. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 (dye:protein) is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and at the absorbance maximum of the dye (~401 nm).
-
Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
-
F-Actin Staining in Fixed Cells with this compound Phalloidin
This protocol describes the staining of filamentous actin (F-actin) in fixed and permeabilized cells using a fluorescently labeled phalloidin conjugate.
Methodology:
-
Cell Preparation:
-
Grow cells on a suitable substrate (e.g., glass coverslips).
-
Wash the cells with pre-warmed PBS.
-
-
Fixation:
-
Fix the cells with 3.7% formaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells two to three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room temperature.
-
Wash the cells two to three times with PBS.
-
-
Staining:
-
Prepare the staining solution by diluting the this compound phalloidin stock solution in PBS containing 1% Bovine Serum Albumin (BSA). A final concentration of approximately 165 nM is a good starting point.
-
Incubate the cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing and Mounting:
-
Wash the cells two to three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Protein Conjugation with this compound NHS Ester.
Caption: Workflow for F-Actin Staining with this compound Phalloidin.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Effects of Viscosity and Refractive Index on the Emission and Diffusion Properties of this compound Using Fluorescence Correlation and Lifetime Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical Properties of Alexa Fluor™ 405, with a Focus on Fluorescence Quantum Yield
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical characteristics of Alexa Fluor™ 405, with a particular emphasis on its fluorescence quantum yield. This document is intended to serve as a valuable resource for researchers employing this fluorophore in a variety of applications, from fluorescence microscopy to flow cytometry.
Core Photophysical Properties of Alexa Fluor™ 405
| Parameter | Value | Reference(s) |
| Quantum Yield (Φ) | Not specified by manufacturer. | [3][4] |
| iFluor® 405 (similar dye) | 0.91 | [2] |
| Excitation Maximum (λex) | ~401 nm | [5][6] |
| Emission Maximum (λem) | ~421 nm | [5][6] |
| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ | [6] |
| Fluorescence Lifetime (τ) | ~3.55 ns (in water) | [7][8] |
| Recommended Laser Line | 405 nm | [1] |
| pH Sensitivity | Stable over a wide pH range. |
Understanding and Measuring Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal, which is paramount for the detection of low-abundance targets.
The most common method for determining the fluorescence quantum yield is the comparative method, which involves referencing the fluorescence of the sample under investigation to that of a standard with a known quantum yield.
2.1.1. Recommended Standard for Alexa Fluor™ 405
For the spectral range of Alexa Fluor™ 405, quinine sulfate is a widely accepted fluorescence standard.[1][9][10] It is crucial to use a consistent solvent and concentration for accurate measurements.
-
Standard: Quinine sulfate
-
Solvent: 0.1 M perchloric acid or 0.5 M sulfuric acid
2.1.2. Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.5 M H₂SO₄) and the Alexa Fluor™ 405 dye in the same solvent. The use of the same solvent for both the standard and the sample is highly recommended to eliminate the need for refractive index corrections.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This range is crucial to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra for all prepared solutions.
-
Record the absorbance value at the chosen excitation wavelength (e.g., 401 nm for Alexa Fluor™ 405).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra for all solutions. The excitation wavelength should be the same as that used for the absorbance measurements.
-
It is critical to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for all measurements of both the standard and the sample.
-
-
Data Analysis:
-
For each recorded emission spectrum, integrate the area under the curve to obtain the total fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Perform a linear regression for both sets of data. The slope of these lines represents the gradient (Grad).
-
-
Quantum Yield Calculation:
-
The quantum yield of the Alexa Fluor™ 405 (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions. If the same solvent is used, this term becomes 1.
-
-
Experimental Workflow: Immunofluorescence Staining
Alexa Fluor™ 405 is frequently used as a secondary antibody conjugate in immunofluorescence (IF) microscopy. The following diagram illustrates a typical workflow for an indirect immunofluorescence experiment.
Caption: Indirect Immunofluorescence Workflow using an Alexa Fluor™ 405 conjugated secondary antibody.
Conclusion
Alexa Fluor™ 405 is a robust and versatile fluorophore for applications requiring blue fluorescence detection. While a precise quantum yield value is not publicly documented by the manufacturer, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By understanding the core photophysical properties and employing standardized methodologies, researchers can effectively utilize Alexa Fluor™ 405 to generate high-quality, reproducible data in their scientific endeavors.
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum Yield [Alexa Fluor 405] | AAT Bioquest [aatbio.com]
- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Effects of Viscosity and Refractive Index on the Emission and Diffusion Properties of this compound Using Fluorescence Correlation and Lifetime Spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinine sulfate [omlc.org]
- 10. Quinine sulfate [omlc.org]
- 11. Quantum yield - Wikipedia [en.wikipedia.org]
Alexa Fluor 405: A Technical Guide to its Photostability and pH Insensitivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the photostability and pH insensitivity of Alexa Fluor 405, a widely used blue-fluorescent dye. Understanding these core characteristics is crucial for designing robust and reproducible fluorescence-based assays, particularly in applications such as immunofluorescence, flow cytometry, and super-resolution microscopy. This document provides a summary of key quantitative data, detailed experimental protocols for verification, and visual workflows to facilitate experimental design.
Core Properties of this compound
This compound is a sulfonated coumarin derivative that exhibits bright and stable fluorescence. Its spectral properties make it an ideal choice for multicolor imaging, as it is well-separated from green and red fluorophores. The dye is readily excited by the 405 nm laser line commonly found on confocal microscopes and flow cytometers.[1][2]
Quantitative Data Summary
The following table summarizes the key photophysical properties of this compound and other common blue fluorescent dyes. While direct, side-by-side comparative studies on photostability are limited in published literature, the available data and qualitative descriptions consistently point to the superior photostability of Alexa Fluor dyes compared to traditional fluorophores.
| Property | This compound | Pacific Blue™ | DAPI | Hoechst 33342 |
| Excitation Maximum (nm) | 401[1] | ~405 | ~358 | ~350 |
| Emission Maximum (nm) | 421[1] | ~455 | ~461 | ~461 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 34,000[3] | ~30,000 | ~33,000 | ~42,000 |
| Quantum Yield (Φ) | Not widely reported | Not widely reported | ~0.04 (bound to DNA) | ~0.4 (bound to DNA) |
| Photostability | High | Moderate | Moderate to Low | Low |
| pH Sensitivity | Insensitive (pH 4-10)[4][5] | Sensitive to acidic pH | Insensitive | Insensitive |
Photostability of this compound
Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical parameter for quantitative fluorescence imaging. Alexa Fluor dyes are renowned for their enhanced photostability compared to many conventional dyes, allowing for longer exposure times and more robust time-lapse imaging.[3][4]
Experimental Protocol: Measuring Photobleaching Rate
This protocol outlines a method for quantifying the photostability of this compound-conjugated antibodies in fixed cells using a confocal microscope. The rate of photobleaching is determined by measuring the decrease in fluorescence intensity over time under continuous illumination.
Materials:
-
Cells cultured on coverslips or in imaging dishes
-
Primary antibody of interest
-
This compound-conjugated secondary antibody
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Antifade mounting medium
-
Confocal laser scanning microscope with a 405 nm laser
Methodology:
-
Cell Preparation and Immunofluorescence Staining:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes (if targeting intracellular antigens).
-
Wash cells three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with this compound-conjugated secondary antibody, protected from light, for 1 hour at room temperature.
-
Wash cells three times with PBS.
-
Mount coverslips with an antifade mounting medium.
-
-
Confocal Microscopy and Image Acquisition:
-
Select a region of interest (ROI) with well-stained cells.
-
Set the imaging parameters:
-
Laser Line: 405 nm
-
Laser Power: Use a consistent and relatively high laser power to induce photobleaching within a reasonable timeframe.
-
Pinhole: Set to 1 Airy unit.
-
Detector Gain/Offset: Adjust to have a good signal-to-noise ratio without saturation in the initial image.
-
-
Acquire a time-lapse series of the ROI. Capture an image every 5-10 seconds for a total duration of 5-10 minutes, or until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the stained structures within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a cell-free region.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching rate can be quantified by fitting the decay curve to an exponential function to determine the photobleaching half-life (t₁/₂).
-
pH Insensitivity of this compound
The fluorescence of many dyes is sensitive to the pH of their environment, which can be a significant source of variability in biological experiments where pH can differ between cellular compartments. This compound is largely insensitive to pH in the physiological range, making it a reliable probe for applications in live-cell imaging and for staining acidic organelles.[1][4][5]
Experimental Protocol: Determining the pH Profile of Fluorescence
This protocol describes how to measure the fluorescence intensity of this compound over a range of pH values using a spectrofluorometer.
Materials:
-
This compound dye (e.g., free acid or conjugate)
-
A series of buffers with pH values ranging from 4 to 10 (e.g., citrate, phosphate, and borate buffers)
-
Spectrofluorometer
-
pH meter
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration that gives a strong fluorescence signal without inner filter effects (absorbance < 0.1).
-
-
Fluorescence Measurement:
-
Calibrate and set up the spectrofluorometer.
-
Set the excitation wavelength to the absorbance maximum of this compound (~401 nm).
-
Measure the fluorescence emission spectrum for the this compound solution in the buffer of the first pH value.
-
Record the peak emission intensity at ~421 nm.
-
Repeat the measurement for each of the different pH buffers.
-
-
Data Analysis:
-
Plot the peak fluorescence intensity as a function of pH.
-
Normalize the fluorescence intensity at each pH to the maximum intensity measured across the pH range.
-
The resulting plot will show the pH profile of this compound's fluorescence.
-
Conclusion
This compound is a robust and reliable blue-fluorescent dye characterized by its high photostability and insensitivity to pH over a broad physiological range. These features make it an excellent choice for a wide array of fluorescence-based applications, from routine immunofluorescence to demanding quantitative and live-cell imaging experiments. The protocols provided in this guide offer a framework for researchers to independently verify these properties within their specific experimental contexts, ensuring the generation of high-quality, reproducible data.
References
A Technical Guide to the Brightness of Alexa Fluor 405 and Comparable Dyes for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the brightness of Alexa Fluor 405 in comparison to other commonly utilized fluorescent dyes. The following sections present quantitative data, detailed experimental protocols, and a visual representation of a relevant experimental workflow to aid researchers in selecting the most appropriate fluorophores for their specific applications.
Quantitative Comparison of Fluorescent Dye Brightness
The brightness of a fluorescent dye is a critical parameter in ensuring the sensitivity and clarity of experimental results. It is determined by two key factors: the molar extinction coefficient (ε), which indicates the efficiency of light absorption at a specific wavelength, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The theoretical brightness is often expressed as the product of these two values.
The following table summarizes the key spectral properties and brightness of this compound and other spectrally similar or commonly used dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound | 402 | 421 | 35,000[1] | ~0.92 (relative to Fluorescein)[2][3] | 32,200 |
| Pacific Blue | 401 | 452 | 46,000[4][5] | 0.78[4][5] | 35,880 |
| SuperBright 436 | 414 | 436 | Not specified | Not specified | Brighter than Pacific Blue[6] |
| Brilliant Violet 421 | 405 | 421 | 2,500,000[7] | 0.65[7] | 1,625,000 |
| DyLight 405 | 400 | 420 | 30,000[2][8][9] | High[10] | Not specified |
Experimental Protocols
Accurate determination of fluorescent dye brightness relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for measuring quantum yield and a common application, multicolor flow cytometry.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of a sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., deionized water, ethanol, or phosphate-buffered saline)
-
Standard fluorescent dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Test fluorescent dye
Procedure:
-
Prepare a series of dilutions of both the standard and test dyes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each dilution using a spectrofluorometer. The excitation wavelength should be the same for both the standard and the test dye.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye. The resulting plots should be linear.
-
Calculate the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the test dye (Φ_sample) using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the known quantum yield of the standard.
-
Gradient_sample and Gradient_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively.
-
Experimental Workflow: Multicolor Flow Cytometry
Multicolor flow cytometry is a powerful technique that utilizes multiple fluorescently labeled antibodies to simultaneously analyze different cell populations. The brightness of the chosen fluorophores is paramount for resolving distinct cell subsets, especially those with low antigen expression.
Caption: A diagram illustrating the key steps in a multicolor flow cytometry experiment.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. stressmarq.com [stressmarq.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Buy Pacific blue | 215868-31-8 [smolecule.com]
- 5. app.fluorofinder.com [app.fluorofinder.com]
- 6. Super Bright 436 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Alexa Fluor 405: A Technical Guide for Researchers
An in-depth examination of the chemical properties, applications, and experimental considerations for the violet laser-excitable fluorophore, Alexa Fluor 405. This guide is intended for researchers, scientists, and drug development professionals utilizing fluorescence-based techniques.
This compound is a blue-fluorescent dye that is a member of the Alexa Fluor family of organic fluorophores. It is particularly valuable for multicolor imaging and flow cytometry applications due to its excitation by the 405 nm violet laser, which minimizes spectral overlap with more common green and red fluorophores.[1][2] While it is noted to be one of the dimmer dyes in the Alexa Fluor series, making it best suited for the detection of highly expressed antigens, its high photostability and pH insensitivity make it a reliable choice for various applications.[1][3]
Core Properties and Chemical Structure
This compound is derived from coumarin and is a sulfonated pyrene derivative. The most common reactive form for bioconjugation is the succinimidyl ester (NHS ester), which readily reacts with primary amines on proteins and other biomolecules.
The chemical structure of the this compound succinimidyl ester is characterized by a pyrene core with multiple sulfonate groups, which contribute to its water solubility and relative pH insensitivity.
Molecular Formula: C₄₆H₆₉N₅O₁₅S₃
Molecular Weight: 1028.3 g/mol [4]
Below is a table summarizing the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 1028.3 g/mol | [4] |
| Excitation Maximum | 401 nm | [5] |
| Emission Maximum | 421 nm | [5] |
| Extinction Coefficient | 35,000 cm⁻¹M⁻¹ | [1] |
| Optimal Laser Line | 405 nm (Violet) | [1] |
| pH Sensitivity | Insensitive from pH 4-10 |
Experimental Protocols
Antibody Conjugation with this compound NHS Ester
This protocol outlines the general steps for conjugating this compound succinimidyl ester to an antibody. The protocol is optimized for IgG antibodies.
Materials:
-
Antibody (0.5-2 mg/mL in an amine-free buffer like PBS)
-
This compound NHS Ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., gel filtration)
-
Quenching reagent (e.g., 1.5 M hydroxylamine)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris) or preservatives like sodium azide, they must be removed by dialysis or buffer exchange. The antibody concentration should be at least 2 mg/mL for optimal results.
-
Dye Preparation: Dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO immediately before use.
-
Reaction Setup: Add the reactive dye solution to the antibody solution while gently vortexing. The molar ratio of dye to antibody may need to be optimized, but a starting point is often a 10-fold molar excess of dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching (Optional): Add a quenching reagent like hydroxylamine to stop the reaction and remove any unreacted dye.
-
Purification: Separate the labeled antibody from the unreacted dye using a purification column, such as a gel filtration column.
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.
Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescent staining of cells using an this compound-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips or in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Primary Antibody (unconjugated)
-
This compound-conjugated Secondary Antibody
-
Mounting Medium (with or without DAPI)
Procedure:
-
Cell Preparation: Wash the cells briefly with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the this compound-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescence using a microscope equipped with a 405 nm laser and appropriate emission filters.
Flow Cytometry Staining Protocol
This protocol describes a general procedure for staining suspended cells for flow cytometry analysis using an this compound-conjugated antibody.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
This compound-conjugated Primary Antibody
-
(Optional) Viability Dye
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10⁶ to 1x10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Blocking (Optional): To block Fc receptors, especially on immune cells, incubate with an Fc blocking reagent.
-
Staining: Add the predetermined optimal concentration of the this compound-conjugated antibody to the cell suspension.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells by adding 1-2 mL of Flow Cytometry Staining Buffer and centrifuging at a low speed (e.g., 300-400 x g) for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the cells on a flow cytometer equipped with a 405 nm violet laser.
Concluding Remarks
This compound is a versatile blue-fluorescent dye that is a valuable tool in a researcher's arsenal, particularly for multicolor fluorescence experiments. Its excitation by the violet laser allows for its use alongside more common fluorophores with minimal spectral overlap. While its relative dimness should be a consideration in experimental design, its high photostability and pH insensitivity provide for robust and reproducible results in applications such as immunofluorescence and flow cytometry. Proper experimental design, including the use of appropriate controls and optimization of antibody concentrations, will ensure the successful application of this compound in a variety of research settings.
References
An In-Depth Technical Guide to Alexa Fluor 405
For researchers, scientists, and drug development professionals, understanding the tools of the trade is paramount to success. This guide provides a comprehensive overview of Alexa Fluor 405, a widely used blue-fluorescent dye, detailing its mechanism of action, key properties, and practical applications.
Core Mechanism of Fluorescence
This compound is a fluorescent dye, meaning it absorbs light at a specific wavelength and then emits light at a longer wavelength. This process, known as fluorescence, is governed by the principles of quantum mechanics. When a photon of light from an excitation source (such as a laser) strikes a molecule of this compound, an electron is promoted to a higher energy state. This excited state is unstable, and the electron quickly returns to its ground state, releasing the absorbed energy in the form of a photon of light. This emitted light is the fluorescence that is detected in various imaging and detection applications.
The specific wavelengths of light that this compound absorbs and emits are determined by its chemical structure. It is optimally excited by the 405 nm violet laser line and exhibits a relatively large Stokes shift (the difference between the excitation and emission maxima), which is advantageous for minimizing background signal in fluorescence microscopy.[1]
Quantitative Data Summary
The performance of a fluorophore is characterized by several key quantitative parameters. The following tables summarize the essential data for this compound.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | 401 nm | [2][3][4] |
| Maximum Emission Wavelength (λem) | 421 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | 34,000 cm⁻¹M⁻¹ | [3][4] |
| Quantum Yield (Φ) | Not explicitly available in search results |
Table 2: General Properties of this compound
| Property | Description | Reference |
| pH Sensitivity | Fluorescence is stable over a wide pH range (pH 4-10). | [2] |
| Water Solubility | Good water solubility allows for labeling reactions in aqueous buffers without the need for organic solvents. | [2] |
| Photostability | Generally considered to have good photostability, allowing for longer imaging times compared to some other blue fluorophores. However, specific quantitative data on its photobleaching quantum yield is not readily available. | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in using this compound can aid in understanding its application. The following diagrams, created using the DOT language, illustrate the core concepts.
Caption: A simplified Jablonski diagram illustrating the process of fluorescence for this compound.
Covalent Labeling with this compound Succinimidyl Ester
A common application of this compound is the covalent labeling of proteins and other biomolecules. This is typically achieved using an amine-reactive derivative, this compound succinimidyl ester (SE). The succinimidyl ester group reacts with primary amines (such as the side chain of lysine residues in proteins) to form a stable amide bond.
Caption: The chemical reaction between this compound succinimidyl ester and a primary amine on a protein.
Experimental Protocol: Antibody Labeling with this compound SE
This protocol provides a general guideline for labeling antibodies with this compound succinimidyl ester. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound succinimidyl ester (SE)
-
Anhydrous dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH ~8.3) at a concentration of 2.5 mg/mL.[5]
-
If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound SE to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For 1 µmol of dye, add 100 µL of DMSO.[5]
-
Vortex briefly to ensure the dye is fully dissolved.
-
-
Perform the Labeling Reaction:
-
For every 1 mL of antibody solution, add 15-25 µL of the 10 mM dye stock solution. This corresponds to a dye/protein molar ratio of approximately 9:1 to 15:1.[5]
-
Add the dye stock solution to the antibody solution dropwise while gently stirring or vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purify the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled antibody with PBS. The first colored fraction to elute will be the labeled antibody. Unconjugated dye will elute later.
-
Collect the fractions containing the labeled antibody.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per antibody molecule) can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~401 nm).
-
Caption: A typical experimental workflow for labeling an antibody with this compound SE.
Applications in Research and Drug Development
This compound is a versatile tool with numerous applications in biological research and drug development, including:
-
Fluorescence Microscopy: Its blue emission is well-suited for multicolor imaging experiments, often used in conjunction with green, red, and far-red fluorophores.
-
Flow Cytometry: It is a common choice for immunophenotyping and other flow cytometry applications that utilize a violet laser for excitation.
-
High-Content Screening: The brightness and photostability of this compound make it suitable for automated imaging and analysis of large numbers of samples.
-
Super-Resolution Microscopy: Techniques such as STORM (Stochastic Optical Reconstruction Microscopy) can utilize this compound to achieve nanoscale resolution imaging.[1]
References
Alexa Fluor 405: A Technical Guide to Labeling Proteins and Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of Alexa Fluor 405, a versatile blue-fluorescent dye, and its application in the covalent labeling of proteins and nucleic acids. This document details the dye's spectral properties, provides structured protocols for key labeling experiments, and illustrates relevant workflows and chemical reactions.
Core Properties of this compound
This compound is a member of the Alexa Fluor family of dyes, known for their brightness, photostability, and pH insensitivity.[1][2] It is a blue-fluorescent dye with an excitation maximum ideally suited for the 407 nm spectral line of a krypton laser or the 408 nm violet laser diode.[3][4][5] Its distinct spectral properties make it a valuable tool in multicolor fluorescence microscopy, flow cytometry, and super-resolution microscopy techniques such as STORM (Stochastic Optical Reconstruction Microscopy).[3][4][6]
The quantitative spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 401-402 nm | [4][6][7][8][9] |
| Emission Maximum (λem) | 421-422 nm | [4][6][7][8][9] |
| Molar Extinction Coefficient (ε) | 34,000 - 35,000 cm⁻¹M⁻¹ | [9] |
| Quantum Yield (Φ) | 0.54 | |
| Molecular Weight | ~1028.3 g/mol (for NHS ester) |
Labeling Chemistry: Amine-Reactive Succinimidyl Ester
The most common form of this compound used for labeling biomolecules is the N-hydroxysuccinimidyl (NHS) ester.[10] This amine-reactive derivative readily couples with primary amines (-NH₂) found on proteins (at the N-terminus and on the side chain of lysine residues) and on amine-modified nucleic acids.[10] The reaction, which occurs efficiently at an alkaline pH (typically 8.3-9.0), forms a stable, covalent amide bond.[3][11]
Figure 1. Covalent labeling of a biomolecule with this compound NHS ester.
Experimental Protocols
The following sections provide detailed methodologies for labeling proteins and nucleic acids with this compound NHS ester.
Protein Labeling Protocol
This protocol is a general guideline for labeling proteins with this compound NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)
-
Purification column (e.g., size-exclusion chromatography column like a Zeba™ Spin Desalting Column)[12]
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[10]
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-9.0 by adding the reaction buffer.
-
Add the this compound NHS ester stock solution to the protein solution at a molar ratio of 10:1 (dye:protein). This ratio may need to be optimized for your specific protein.[10]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[14][15]
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column according to the manufacturer's instructions.[12]
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 401 nm (A₄₀₁).
-
Calculate the protein concentration and the DOL using the following equations:
-
Corrected A₂₈₀ = A₂₈₀ - (A₄₀₁ × CF₂₈₀) (where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm, typically around 0.70 for this compound)
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Dye Concentration (M) = A₄₀₁ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
Figure 2. Workflow for labeling proteins with this compound NHS ester.
Nucleic Acid Labeling Protocols
There are two primary methods for labeling nucleic acids with this compound: direct chemical labeling of amine-modified oligonucleotides and enzymatic incorporation of labeled nucleotides.
1. Direct Chemical Labeling of Amine-Modified Oligonucleotides
This method is suitable for synthetic oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
5'- or 3'-amine-modified oligonucleotide
-
This compound NHS ester
-
Anhydrous DMSO
-
Labeling buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
-
Purification supplies (e.g., HPLC or gel electrophoresis reagents)[9]
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the amine-modified oligonucleotide in the labeling buffer.
-
-
Dye Preparation:
-
Prepare a fresh stock solution of this compound NHS ester in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the dye stock solution to the oligonucleotide solution. The optimal dye-to-oligo ratio may need to be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification:
2. Enzymatic Labeling of DNA/RNA
This method involves the enzymatic incorporation of an aminoallyl-modified nucleotide into the nucleic acid, followed by chemical labeling with this compound NHS ester. This is often achieved using kits such as the ARES™ Alexa Fluor® DNA Labeling Kits.[5]
Materials:
-
DNA or RNA template
-
DNA or RNA polymerase
-
Aminoallyl-dUTP (for DNA) or aminoallyl-UTP (for RNA)
-
Unlabeled dNTPs or NTPs
-
This compound NHS ester
-
Coupling buffer (e.g., sodium bicarbonate, pH 9.0)
-
Purification columns
Procedure:
-
Enzymatic Incorporation:
-
Set up an in vitro transcription (for RNA) or PCR/reverse transcription (for DNA) reaction.
-
Include aminoallyl-(d)UTP in the nucleotide mix.
-
Incubate the reaction according to the polymerase manufacturer's instructions.
-
Purify the amine-modified nucleic acid.
-
-
Chemical Labeling:
-
Resuspend the purified amine-modified nucleic acid in the coupling buffer.
-
Add the this compound NHS ester and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled nucleic acid using a suitable purification column to remove unreacted dye.
-
Figure 3. Comparison of direct chemical and enzymatic labeling of nucleic acids.
Conclusion
This compound is a robust and versatile fluorescent dye for labeling proteins and nucleic acids. Its favorable spectral properties and the straightforward chemistry of its amine-reactive NHS ester form make it a valuable tool for a wide range of applications in molecular and cellular biology. By following the detailed protocols and understanding the underlying chemistry presented in this guide, researchers can effectively utilize this compound to generate high-quality fluorescent probes for their specific experimental needs.
References
- 1. HighYield T7 AZDye405 RNA Labeling Kit (UTP-based), Random RNA Labeling (in vitro Transcription-based) - Jena Bioscience [jenabioscience.com]
- 2. Alexa Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 3. fluidic.com [fluidic.com]
- 4. Alexa 405 Oligo Labeling [biosyn.com]
- 5. Nucleic Acid Labeling Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ieg4.rccc.ou.edu [ieg4.rccc.ou.edu]
- 8. Quantum Yield [this compound] | AAT Bioquest [aatbio.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Efficient RNA Labeling with AZDyes (structural analogs of Alexa Fluor® dyes) - News Blog - Jena Bioscience [jenabioscience.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. NHS-ester-protein-labeling [protocols.io]
- 15. DyLight 405 Oligonucleotide Labeling, Alternative Dye to Alexa 405, Cascade Blue and AMCA [biosyn.com]
Methodological & Application
Application Notes: Alexa Fluor 405 for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor 405 is a blue-fluorescent dye commonly employed in immunofluorescence (IF) applications. Its excitation maximum is ideally suited for the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode, making it a versatile tool for cellular imaging.[1][2] This dye is characterized by its high brightness, photostability, and pH insensitivity over a wide range, ensuring reliable and stable signals in various experimental conditions, including live-cell imaging.[1][2][3] this compound is particularly valuable in multicolor imaging experiments due to its distinct spectral properties, which allow for clear separation from other common fluorophores.[1][4]
Key Features and Applications
This compound offers several advantages for immunofluorescence staining:
-
Bright Blue Fluorescence: Provides strong signals with low background noise for precise detection of target antigens.[2]
-
Photostability: Exhibits greater resistance to photobleaching compared to many other blue fluorophores, allowing for longer exposure times and more robust image acquisition.[2][5]
-
pH Insensitivity: Maintains its fluorescent intensity over a broad pH range (pH 4-10), which is crucial for maintaining signal stability in different cellular compartments and buffer conditions.[2][3][6]
-
Multicolor Imaging: Its emission spectrum is well-separated from green, yellow, and red fluorophores, making it an excellent choice for multiplexing experiments.[1][4]
-
Versatility: Suitable for various applications, including fluorescence microscopy, flow cytometry, and super-resolution microscopy (STORM).[1][2]
Quantitative Data
The spectral and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum | 401 nm | [1][7][8] |
| Emission Maximum | 421 nm | [1][7][8] |
| Extinction Coefficient | 34,000 cm⁻¹M⁻¹ | [8] |
| Laser Line Compatibility | 407 nm (Krypton), 408 nm (Violet Diode) | [1][2] |
| pH Stability | pH 4-10 | [2][3] |
Experimental Protocols
A. General Immunofluorescence Staining Workflow
The following diagram illustrates the key steps in a typical immunofluorescence staining protocol.
Caption: A flowchart of the major steps in an immunofluorescence staining experiment.
B. Detailed Protocol for Adherent Cells
This protocol provides a step-by-step guide for immunofluorescence staining of adherent cells using an this compound-conjugated secondary antibody.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
Primary Antibody (specific to the target antigen)
-
This compound-conjugated Secondary Antibody (specific to the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI) (optional)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture and Preparation:
-
Fixation:
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Primary Antibody Incubation:
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[11]
-
-
Secondary Antibody Incubation:
-
Washing:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.[1]
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.[11]
-
-
Imaging:
Troubleshooting
Common issues encountered during immunofluorescence staining and their potential solutions are outlined below.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | - Inactive primary or secondary antibody- Low abundance of the target protein- Incompatible primary and secondary antibodies- Over-fixation of the sample[12] | - Use a fresh batch of antibodies- Use a signal amplification method[1][12]- Ensure the secondary antibody is raised against the host species of the primary antibody- Reduce fixation time or try a different fixation method[12] |
| High Background | - Non-specific binding of antibodies- Insufficient blocking- Antibody concentration too high | - Increase the duration of the blocking step- Titrate the primary and secondary antibodies to determine the optimal concentration- Ensure adequate washing steps |
| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium- Minimize exposure to the excitation light source- Acquire images using shorter exposure times or lower laser power[13] |
Signaling Pathway Example: Apoptosis
Immunofluorescence staining with this compound can be used to visualize key proteins involved in signaling pathways, such as apoptosis. The diagram below illustrates a simplified apoptotic signaling pathway that could be investigated using this technique.
Caption: A diagram showing the extrinsic and intrinsic pathways of apoptosis.
References
- 1. This compound Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. APDye Fluor 405 | this compound Equivalent | AxisPharm [axispharm.com]
- 3. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 4. jacksonimmuno.com [jacksonimmuno.com]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. BP Fluor 405, this compound equivalent | BroadPharm [broadpharm.com]
- 7. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. ibidi.com [ibidi.com]
- 10. biotium.com [biotium.com]
- 11. arigobio.com [arigobio.com]
- 12. IF Troubleshooting | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Using Alexa Fluor 405 in Multicolor Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to effectively utilizing Alexa Fluor 405 in multicolor flow cytometry experiments. Detailed protocols and data presentation guidelines are included to assist in the design and execution of robust and reproducible assays.
Introduction to this compound
This compound is a blue-fluorescent dye that is well-suited for multicolor flow cytometry applications. It is excitable by the violet laser (typically 405 nm), expanding the range of fluorochromes available for complex panel design.[1][2] Its relatively narrow emission spectrum makes it a valuable tool in minimizing spectral overlap with fluorochromes excited by other lasers.[3] However, it is important to note that this compound is considered a dimmer fluorophore compared to others, which should be a key consideration in panel design.[4]
Spectral Properties of this compound
Understanding the spectral characteristics of this compound is crucial for successful integration into a multicolor panel.
| Property | Value | Source |
| Excitation Maximum | 401 nm | [5][6] |
| Emission Maximum | 421 nm | [5][6] |
| Laser Line | Violet (405 nm) | [1] |
| Common Filter | 450/50 BP | [4] |
Key Considerations for Multicolor Panel Design with this compound
When incorporating this compound into a multicolor panel, several factors must be considered to ensure optimal data quality.
-
Antigen Density: Due to its lower brightness, this compound is best suited for labeling highly expressed antigens.[7] Assigning it to markers with low expression may result in poor signal resolution.
-
Spectral Spillover: While this compound has a relatively narrow emission, some spillover into adjacent channels, particularly those detecting other violet laser-excited dyes like Pacific Blue or Brilliant Violet 421, can occur.[8][] Proper compensation is critical to correct for this spectral overlap.
-
Photostability: Some users have reported rapid photobleaching of this compound, especially in microscopy applications.[10] While flow cytometry exposes cells to the laser for a very short duration, it is a factor to be aware of, particularly when sorting or performing multiple acquisitions of the same sample.
-
Instrument Configuration: Always be familiar with the specific lasers and filter sets on your flow cytometer to ensure optimal excitation and detection of this compound.[7][11]
Experimental Protocols
General Immunophenotyping Protocol for Cell Surface Staining
This protocol provides a general workflow for staining suspension cells with antibodies conjugated to this compound and other fluorochromes.
Materials:
-
Cells of interest (e.g., PBMCs, splenocytes)
-
Fluorochrome-conjugated antibodies (including an this compound conjugate)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
-
Fixable Viability Dye (optional, but highly recommended)
-
Compensation controls (single-stained beads or cells for each fluorochrome)
-
Unstained control
-
Flow cytometer with a violet laser
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your cells of interest.
-
Wash the cells with Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in staining buffer.
-
-
Viability Staining (Optional):
-
If using a fixable viability dye, follow the manufacturer's instructions for staining. This step is crucial for excluding dead cells, which can non-specifically bind antibodies.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective tubes.
-
Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.
-
-
Wash:
-
Add 2-3 mL of Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step.
-
-
Resuspension:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire samples on the flow cytometer. Ensure that the unstained control and single-color compensation controls are run to set up the instrument and calculate the compensation matrix.
-
Compensation Protocol
Accurate compensation is essential for correcting spectral overlap in multicolor flow cytometry.[12][13]
Procedure:
-
Prepare Compensation Controls: For each fluorochrome in your panel, including this compound, prepare a single-stained control. This can be done using compensation beads that bind to antibodies or by staining a portion of your cells with a single antibody.
-
Run Controls on the Flow Cytometer:
-
First, run an unstained sample to adjust the forward and side scatter voltages and to set the negative population for each fluorescence channel.
-
Sequentially run each single-stained control.
-
-
Calculate Compensation Matrix: Use the flow cytometry software to automatically calculate the compensation matrix. The software will determine the percentage of signal from each fluorochrome that is detected in other channels and subtract it accordingly.
-
Apply Compensation: Apply the calculated compensation matrix to your multicolor samples.
-
Verify Compensation: Visually inspect the compensated data to ensure that there are no "arcs" or "smiles" in the bivariate plots, which would indicate under- or over-compensation.
Data Presentation and Visualization
Table of Fluorochrome Properties for Panel Design
When designing a multicolor panel, it is helpful to create a table summarizing the characteristics of the chosen fluorochromes.
| Fluorochrome | Excitation Laser (nm) | Emission Max (nm) | Relative Brightness | Recommended for |
| This compound | Violet (405) | 421 | Dim | High antigen expression |
| FITC | Blue (488) | 519 | Moderate | Moderate to high antigen expression |
| PE | Blue (488) / Yellow-Green (561) | 575 | Very Bright | Low to moderate antigen expression |
| PerCP-Cy5.5 | Blue (488) | 695 | Moderate | Moderate antigen expression |
| APC | Red (633/640) | 660 | Bright | Moderate to low antigen expression |
| APC-R700 | Red (633/640) | 700 | Moderate | Moderate antigen expression |
Visualizing Workflows and Concepts with Graphviz
Experimental Workflow for Multicolor Flow Cytometry
Caption: A generalized workflow for a multicolor flow cytometry experiment.
Conceptual Diagram of Spectral Spillover
Caption: Illustration of spectral spillover from this compound into the Pacific Blue channel.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. research.pasteur.fr [research.pasteur.fr]
- 5. This compound Dye | Thermo Fisher Scientific - FR [thermofisher.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Flow Cytometry Panel Design: The Basics | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Spectral Spillover in Flow Cytometry | FluoroFinder [fluorofinder.com]
- 10. researchgate.net [researchgate.net]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. Compensation of Fluorescent Spillover • CytoExploreR [dillonhammill.github.io]
- 13. Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
Application Notes and Protocols: Alexa Fluor 405 for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Alexa Fluor 405, a violet-excitable fluorescent dye, and its applications in live-cell imaging. Detailed protocols and data are presented to guide researchers in utilizing this fluorophore for dynamic cellular studies.
Introduction to this compound
This compound is a blue-fluorescent dye that is a member of the Alexa Fluor family of dyes.[1][2] It is characterized by its excitation maximum at approximately 401-402 nm and an emission maximum around 421 nm, making it ideally suited for excitation by the 405 nm laser line commonly found in confocal microscopes and flow cytometers.[1][3][4] Its key advantages for live-cell imaging include high brightness, significant photostability compared to other blue fluorophores, and a fluorescence intensity that is stable over a wide pH range (pH 4-10).[2] These properties make this compound a robust tool for various live-cell imaging applications, including immunofluorescence, cell tracking, and multiplexing with other fluorescent probes.[2][5]
Properties of this compound
A summary of the key quantitative properties of this compound is provided in the table below. Understanding these parameters is crucial for designing and optimizing live-cell imaging experiments.
| Property | Value | Reference |
| Maximum Excitation Wavelength | 401-402 nm | [1][5][3][6] |
| Maximum Emission Wavelength | 421 nm | [1][5][3][4][6] |
| Molar Extinction Coefficient | 35,000 cm⁻¹M⁻¹ | [6][7] |
| Fluorescence Quantum Yield | ~0.4 | [7] |
| Recommended Laser Line | 405 nm | [5] |
Key Experimental Protocols
Live-Cell Immunofluorescence Staining
This protocol outlines the general steps for labeling intracellular targets in living cells using this compound-conjugated antibodies.
Materials:
-
Live cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
-
Primary antibody specific to the target of interest
-
This compound-conjugated secondary antibody
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixative (e.g., 4% paraformaldehyde in PBS) for endpoint analysis (optional)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for fixed-cell controls
Experimental Workflow:
Caption: Workflow for live-cell immunofluorescence using this compound.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish suitable for live-cell imaging.
-
Primary Antibody Incubation: Dilute the primary antibody in live-cell imaging medium. Remove the culture medium from the cells and add the primary antibody solution. Incubate for 1-2 hours at 37°C.
-
Washing: Gently wash the cells three times with warm PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in live-cell imaging medium. Add the secondary antibody solution to the cells and incubate for 1 hour at 37°C in the dark to prevent photobleaching.
-
Final Washes: Wash the cells three times with warm PBS.
-
Imaging: Replace the PBS with pre-warmed live-cell imaging medium. Image the cells using a confocal microscope equipped with a 405 nm laser and appropriate emission filters.
Note: For intracellular targets, specialized reagents or techniques may be required to deliver the antibodies into the live cells.
Cell Tracking with this compound
This protocol describes the use of this compound for labeling and tracking live cells over time.
Materials:
-
Live cells in suspension or adhered to a culture dish
-
This compound NHS Ester or other amine-reactive forms
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PBS, pH 7.4
-
Live-cell imaging medium
Experimental Workflow:
References
- 1. AAT Bioquest: The Spectra of Alexa Fluor® Dyes [aatbioquest.blogspot.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 4. This compound/Alexa Fluor 405 FluoroFinder [app.fluorofinder.com]
- 5. This compound Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. protilatky.cz [protilatky.cz]
- 7. benchchem.com [benchchem.com]
Application Notes: Alexa Fluor 405 in Super-Resolution Microscopy (STORM)
Introduction
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution fluorescence imaging technique that overcomes the diffraction limit of light to generate images with nanoscale resolution. This is achieved by sequentially activating and localizing individual photoswitchable fluorophores. Within the STORM methodology, Alexa Fluor 405 plays a crucial role, not as a primary imaging reporter, but as a highly effective "activator" fluorophore.[1][2] It is typically used in an "activator-reporter" dye pair scheme, most commonly with cyanine dyes like Alexa Fluor 647 or Cy5.[1][3][4] In this pairing, a short-wavelength laser (e.g., 405 nm) excites this compound, which in turn facilitates the transition of the nearby reporter dye from a stable dark state to a fluorescent "on" state.[1] This controlled reactivation is fundamental to the STORM process, enabling the temporal separation of single-molecule emissions required for high-precision localization. The use of different activator dyes, including this compound, is a key strategy for enabling multicolor STORM imaging.[2][5]
Data Presentation
Quantitative Properties of this compound
The primary role of this compound as an activator means its own fluorescence properties are less critical than its ability to control the paired reporter. However, its fundamental spectral characteristics are important for experimental setup.
| Property | Value | Reference |
| Excitation Maximum | 401 nm | [6] |
| Emission Maximum | 421 nm | [6] |
| Molar Extinction Coefficient | 34,000 M⁻¹cm⁻¹ (at 401 nm) | [1] |
| Recommended Activation Laser | 407 nm Krypton or 408 nm violet diode | [6] |
Performance of Common Reporter Dyes Activated by this compound
The quality of a STORM image is primarily dictated by the properties of the reporter dye. Alexa Fluor 647 is considered the dye-of-choice for STORM due to its superior photoswitching characteristics when paired with an activator like this compound.[7]
| Reporter Dye Property | Alexa Fluor 647 | Cy5 | Justification for High-Quality STORM |
| Typical Localization Precision | 17 - 25 nm | Similar to Alexa Fluor 647 | High photon output per switching event is the most critical factor for localization precision.[5][8] |
| Photon Output | High (thousands per cycle) | High | A high photon yield maximizes the signal-to-noise ratio, allowing for more precise localization.[7][8] |
| On/Off Duty Cycle | Low (~0.001) | Low | A low duty cycle ensures that only a sparse subset of molecules is 'on' at any given time, preventing spatial overlap.[8][9] |
| Photostability | High | High | High photostability allows for a large number of switching cycles before the dye photobleaches, enabling dense sampling.[8] |
Key Visualizations
Photoswitching Mechanism in Activator-Reporter STORM
// Edges Reporter_On -> Reporter_Off [label="Imaging Laser (e.g., 647 nm)\n+ Thiol (e.g., MEA)", color="#EA4335"]; Reporter_Off -> Reporter_On [label="Activation Laser (405 nm)", color="#34A853"]; Reporter_On -> Reporter_On [label="Imaging Laser (647 nm)\nPhoton Emission", style=dashed, arrowhead=none, color="#4285F4"]; Activator -> Reporter_Off [style=invis]; // for layout }
Caption: Photoswitching cycle for an activator-reporter dye pair.
General Experimental Workflow for STORM
Caption: Step-by-step workflow for a typical STORM experiment.
Composition of STORM Imaging Buffer
Caption: Functional components of the photoswitching buffer.
Experimental Protocols
Protocol 1: Antibody Labeling with this compound-Alexa Fluor 647
This protocol describes the dual labeling of a secondary antibody with an activator (this compound) and a reporter (Alexa Fluor 647).
Materials:
-
Secondary antibody (1.25 mg/ml in PBS)
-
This compound, NHS Ester (e.g., 0.02 mg aliquot)
-
Alexa Fluor 647, NHS Ester (e.g., 0.02 mg aliquot)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1M Sodium Bicarbonate (NaHCO₃), pH ~8.3
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Dye Solutions: Dissolve one 0.02 mg aliquot of this compound in 10 µl of anhydrous DMSO. Separately, dissolve one 0.02 mg aliquot of Alexa Fluor 647 in 10 µl of anhydrous DMSO.[7]
-
Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
50 µl secondary antibody (1.25 mg/ml)
-
6 µl of 1M NaHCO₃
-
4 µl of this compound solution
-
0.6 µl of Alexa Fluor 647 solution[7]
-
-
Incubation: Gently mix and allow the reaction to proceed for 30 minutes at room temperature, protected from light (e.g., wrapped in foil).[7]
-
Purification: Separate the labeled antibody from unreacted dye using a purification column (e.g., size-exclusion chromatography).
-
Characterization: Determine the degree of labeling and antibody concentration using UV-Visible spectrophotometry. The concentration of each labeled fluorophore can be calculated using the Beer-Lambert law (Concentration = A_max / ε_max).[1]
-
Storage: Store the purified, labeled antibody at 4°C for short-term use or in aliquots at -20°C for long-term storage.[1]
Protocol 2: Cell Fixation and Immunostaining
This protocol is a general guideline for preparing adherent cells for STORM imaging. Optimization may be required depending on the cell type and target protein.
Materials:
-
Fixation Solution: 3% Paraformaldehyde (PFA) + 0.1% Glutaraldehyde in PBS
-
Reducing Buffer: 0.1% Sodium Borohydride (NaBH₄) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.2% Triton™ X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) + 0.2% Triton™ X-100 in PBS[7]
-
Washing Buffer: 0.2% BSA + 0.05% Triton™ X-100 in PBS[1]
-
Primary antibody and labeled secondary antibody (from Protocol 1)
Procedure:
-
Fixation: Fix cells with Fixation Solution for 15-20 minutes at room temperature.
-
Reduction: Wash cells 3 times with PBS. To reduce background fluorescence from glutaraldehyde, incubate with freshly prepared Reducing Buffer for 7-10 minutes.[10]
-
Permeabilization: Wash 3 times with PBS. Permeabilize cells with Permeabilization Buffer for 15 minutes.[7]
-
Blocking: Block non-specific binding by incubating with Blocking Buffer for at least 60-90 minutes at room temperature.[7]
-
Primary Antibody: Incubate with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash cells 5 times with Washing Buffer, 5-10 minutes per wash.
-
Secondary Antibody: Incubate with the this compound-Alexa Fluor 647 labeled secondary antibody (diluted in Blocking Buffer) for 30-45 minutes at room temperature, protected from light.
-
Final Washes: Wash 5 times with Washing Buffer, followed by 3 final washes with PBS. The sample is now ready for imaging.
Protocol 3: STORM Imaging Buffer Preparation
The imaging buffer is critical for inducing the photoswitching of the dyes and must be prepared fresh before each imaging session.[7]
Materials:
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) Glucose[1]
-
GLOX Solution: 14 mg Glucose Oxidase + 50 µL of Buffer A (10 mM Tris pH 8.0, 50 mM NaCl) + 25 µL Catalase solution.
-
2-mercaptoethanol (BME) or Cysteamine (MEA)
Procedure:
-
Prepare Buffer B: Dissolve glucose in the Tris/NaCl solution. Ensure the pH is stable at 8.0.[1]
-
Prepare GLOX Solution: Prepare the concentrated GLOX enzyme mixture. This can often be stored at 4°C for a short period.
-
Final Imaging Buffer: Immediately before imaging, prepare the final buffer. For a ~700 µl final volume:
-
690 µl of Buffer B
-
7 µl of GLOX solution
-
7 µl of 2-mercaptoethanol (BME)[7]
-
-
Application: Remove the PBS from the sample chamber and immediately add the fresh STORM imaging buffer. The buffer is effective for several hours.[7]
Protocol 4: STORM Data Acquisition
This describes a typical acquisition sequence for an this compound-Alexa Fluor 647 dye pair.
Microscope Setup:
-
Objective: High numerical aperture (NA) TIRF objective (e.g., 60x or 100x, NA ≥ 1.4).
-
Lasers: A 647 nm laser for imaging and a 405 nm laser for activation.[1]
-
Camera: An EMCCD or sCMOS camera capable of high frame rates and single-molecule sensitivity.
Acquisition Sequence:
-
Find Focus: Locate the sample and focus on the labeled structure of interest.
-
Induce Dark State: Illuminate the sample with high-power 647 nm laser light to drive most of the Alexa Fluor 647 molecules into the long-lived dark state.
-
Begin Acquisition: Start recording a movie (typically 10,000-40,000 frames).
-
Cycling: While continuously illuminating with the 647 nm imaging laser (e.g., 1-4 kW/cm²), apply brief pulses of the 405 nm activation laser.[1][11]
-
A typical cycle consists of one frame of 405 nm activation followed by 2-3 frames of 647 nm imaging.[1]
-
The power of the 405 nm laser should be gradually increased throughout the acquisition as the pool of activatable molecules depletes. The goal is to maintain a constant, low density of single "on" molecules per frame.
-
-
End Acquisition: Stop the acquisition once the density of blinking events becomes too low.
-
Data Analysis: The recorded movie is then processed with localization software to identify the precise coordinates of each single-molecule blinking event, from which the final super-resolution image is rendered.
References
- 1. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of photoswitchable labeled antibodies for STORM imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 6. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mvi-inc.com [mvi-inc.com]
- 8. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
Staining Frozen Tissue Sections with Alexa Fluor 405: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the immunofluorescent staining of frozen tissue sections using Alexa Fluor 405-conjugated antibodies. This compound is a violet-light-excitable fluorescent dye that offers bright and photostable signals, making it an excellent choice for multicolor imaging studies.
Application Notes
This compound is a blue-fluorescent dye with an excitation maximum at 401 nm and an emission maximum at 421 nm, making it ideally suited for excitation by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1][2] Its high water solubility and pH insensitivity (from pH 4 to 10) contribute to stable and reliable staining in a variety of buffer conditions.[3] This fluorophore is particularly advantageous for multiplexing experiments as its emission is well-separated from commonly used green, red, and far-red fluorophores.[4]
When working with frozen tissue sections, proper tissue preparation is critical to preserve both morphology and antigenicity.[5] The choice of fixation method can significantly impact staining results. Common fixatives include cold acetone, methanol, or paraformaldehyde (PFA). Acetone and methanol are precipitating fixatives that also permeabilize the tissue, while PFA is a cross-linking fixative that may require a separate permeabilization step, often with Triton X-100 or Tween 20, to allow antibody access to intracellular targets.[6][7][8][9] The optimal fixation and permeabilization strategy should be determined empirically for the specific antigen of interest.
Non-specific antibody binding can be a significant source of background signal. Blocking with a solution containing normal serum from the same species as the secondary antibody or with bovine serum albumin (BSA) is a crucial step to minimize this issue.[6][7] All steps involving fluorophore-conjugated antibodies should be performed in the dark to prevent photobleaching.[10] For long-term preservation of the fluorescent signal, the use of an anti-fade mounting medium is highly recommended.[11]
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody. |
| Antibody concentration is too low. | Optimize the antibody concentration by performing a titration.[12] | |
| Antigenic epitope is masked by fixation. | For PFA-fixed tissues, consider performing an antigen retrieval step. Note that many antigen retrieval methods are harsh on frozen sections. | |
| Insufficient permeabilization. | If using a cross-linking fixative like PFA, ensure an adequate permeabilization step is included (e.g., 0.1-0.5% Triton X-100).[13] | |
| Photobleaching of the fluorophore. | Minimize exposure to light during staining and imaging. Use an anti-fade mounting medium.[11][14] | |
| High Background | Non-specific antibody binding. | Increase the duration and/or concentration of the blocking solution. Ensure the blocking serum is appropriate.[12] |
| Antibody concentration is too high. | Perform a titration to determine the optimal antibody concentration.[12] | |
| Autofluorescence of the tissue. | Tissues can have endogenous fluorescence. This can sometimes be reduced by specific quenching steps or by using spectral unmixing during image acquisition if available.[15] | |
| Drying of the tissue section during staining. | Keep the sections hydrated at all times during the staining procedure.[6] |
Quantitative Data
Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 401 nm | [1][16] |
| Emission Maximum | 421 nm | [1][16] |
| Extinction Coefficient | ~34,000 cm⁻¹M⁻¹ | [16] |
| Recommended Laser Line | 407 nm or 408 nm | [1][2] |
Experimental Protocols
This protocol provides a general guideline for the immunofluorescent staining of frozen tissue sections. Optimization may be required for specific tissues and target antigens.
I. Reagents and Materials
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., ice-cold acetone, methanol, or 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS, if using PFA fixation)
-
Blocking Buffer (e.g., 5-10% normal serum from the secondary antibody host species or 1-3% BSA in PBS)
-
Primary Antibody (specific to the target antigen)
-
This compound-conjugated Secondary Antibody (directed against the primary antibody host species)
-
Nuclear Counterstain (e.g., DAPI) - optional
-
Anti-fade Mounting Medium
-
Positively charged microscope slides
-
Cryostat
-
Humidified chamber
-
Coplin jars
II. Experimental Workflow Diagram
Caption: General workflow for immunofluorescent staining of frozen tissue sections.
III. Step-by-Step Protocol
A. Tissue Preparation and Sectioning
-
Embed fresh tissue in Optimal Cutting Temperature (O.C.T.) compound in a cryomold.
-
Snap-freeze the embedded tissue in isopentane cooled with liquid nitrogen or on dry ice.[17] Store frozen blocks at -80°C until sectioning.
-
Equilibrate the frozen tissue block to the cryostat temperature (typically -15°C to -23°C) for about 15-30 minutes before sectioning.[6]
-
Cut sections at a thickness of 5-10 µm and mount them onto positively charged microscope slides.[6]
-
Air dry the sections on the bench for 30-60 minutes to ensure adherence to the slide.[6] Slides can be used immediately or stored at -80°C for several months.
B. Fixation and Staining
-
If slides are frozen, bring them to room temperature for 10-20 minutes before fixation.
-
Fix the tissue sections. The following are common methods:
-
Wash the slides 2-3 times in PBS for 5 minutes each.
-
Permeabilization (only if PFA fixation was used): Incubate sections in 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[13]
-
Wash the slides 2-3 times in PBS for 5 minutes each.
-
Blocking: Incubate the sections in Blocking Buffer for 1-2 hours at room temperature in a humidified chamber to prevent non-specific antibody binding.[6][7]
-
Drain the blocking buffer from the slides without washing.
-
Primary Antibody Incubation: Dilute the primary antibody in a suitable antibody diluent (e.g., PBS with 1% BSA) to its predetermined optimal concentration. Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.[6]
-
Wash the slides 3 times in PBS or Tris-Buffered Saline with Tween 20 (TBST) for 5-10 minutes each.[6]
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the antibody diluent. Apply to the sections and incubate for 1-2 hours at room temperature in a humidified chamber, protected from light.[6]
-
Wash the slides 3 times in PBS or TBST for 5-10 minutes each, protected from light.
-
Nuclear Counterstaining (Optional): Incubate sections with a nuclear counterstain like DAPI (1 µg/mL) for 5-10 minutes at room temperature.
-
Wash the slides 2-3 times in PBS for 5 minutes each.
-
Mounting: Mount a coverslip over the tissue section using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store the slides flat at 4°C, protected from light, until imaging.
IV. Imaging
-
Visualize the staining using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation/Emission: ~401/421 nm). A DAPI filter set is often suitable for visualizing this compound.
Logical Relationship of Staining Steps
Caption: Key steps in immunofluorescence and their logical relationships.
References
- 1. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 4. biocompare.com [biocompare.com]
- 5. IHC-Frozen protocols | Abcam [abcam.com]
- 6. IMMUNOFLUORESCENCE PROTOCOL FOR FROZEN TISSUE – 바이오스코리아 [biosskorea.com]
- 7. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. FluoroFinder [app.fluorofinder.com]
- 17. IHC on Frozen Tissue | Proteintech Group [ptglab.com]
- 18. uab.edu [uab.edu]
Application Notes: Alexa Fluor™ 405 Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor™ 405 is a blue-fluorescent dye commonly used for the stable labeling of proteins and antibodies. As a succinimidyl ester (also known as an NHS ester), it readily reacts with primary amines (such as the side chain of lysine residues and the N-terminus) on the target protein to form a covalent and stable amide bond.[1] This labeling method is one of the most common and straightforward approaches for conjugating fluorophores to proteins.[2] The resulting Alexa Fluor™ 405-labeled antibodies are valuable tools for a wide range of applications, including immunofluorescence microscopy, flow cytometry, and other fluorescence-based immunoassays. The dye is characterized by its bright fluorescence and high water solubility.[1]
This document provides a detailed protocol for labeling antibodies with an Alexa Fluor™ 405 NHS ester and includes key quantitative data, experimental workflows, and an example of its application in cellular imaging.
Quantitative Data Summary
Successful antibody labeling requires careful control of the molar ratio of dye to protein to achieve an optimal Degree of Labeling (DOL). The ideal DOL for most antibody applications is between 2 and 10.[3] Under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential loss of antibody function.[3] The key spectral and physical properties of Alexa Fluor™ 405 are summarized below.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~405 nm | [1][4] |
| Emission Maximum (λem) | ~450 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 35,000 cm⁻¹M⁻¹ | [1] |
| Correction Factor (CF₂₈₀) | 0.33 | [1] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) Ester | [1] |
| Target Functional Group | Primary Amines (e.g., Lysine) | [1][5] |
Experimental Protocols
Antibody Preparation
The purity of the antibody and the composition of its buffer are critical for successful labeling.
-
Antibody Purity: The antibody should be purified. Labeling will not be efficient for antibodies in crude formats like serum or ascites fluid.[6][7]
-
Buffer Composition: The antibody must be in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester, significantly reducing labeling efficiency.[5][8] If your antibody is in such a buffer, it must be exchanged into a suitable labeling buffer like phosphate-buffered saline (PBS).[2][8]
-
Additives: The antibody solution must be free of protein stabilizers like Bovine Serum Albumin (BSA) or gelatin, as these will also be labeled.[10] Low concentrations of sodium azide (≤3 mM) do not interfere with the reaction.[6]
-
Concentration: The antibody concentration should ideally be 1 mg/mL or higher.[11] Lower concentrations can be used but may result in lower labeling efficiency.[10]
Reagent Preparation
-
Alexa Fluor™ 405 NHS Ester Stock Solution:
-
Allow the vial of Alexa Fluor™ 405 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO).[2][9] For example, dissolve 1 mg of the dye in 100 µL of DMSO to create a 10 mg/mL stock solution.
-
Note: NHS esters are moisture-sensitive. The stock solution should be prepared fresh and used immediately. Do not store the dye in solution for extended periods.[2][7]
-
Antibody Labeling Protocol
This protocol is optimized for labeling 1 mg of a typical IgG antibody (MW ~150 kDa).
-
Prepare the Antibody: Transfer 1 mg of your purified antibody into a reaction tube. If necessary, adjust the buffer by adding 1/10th volume of 1 M sodium bicarbonate to achieve a final concentration of 0.1 M and a pH of ~8.3.[10]
-
Calculate Molar Ratio: For IgG antibodies, a starting dye-to-antibody molar ratio of 10:1 is often recommended.[12] This ratio may need to be optimized for different antibodies or concentrations.
-
Initiate the Reaction: While gently stirring or vortexing the antibody solution, add the calculated volume of the Alexa Fluor™ 405 stock solution.[10]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5][9] Gentle stirring or rocking during this time can improve labeling efficiency.[10]
-
Stop the Reaction (Optional): Some protocols include a quenching step by adding an amine-containing buffer (e.g., Tris) to consume any unreacted NHS ester. However, the subsequent purification step will also effectively remove unreacted dye.[11]
Purification of the Labeled Antibody
Purification is essential to remove free, unconjugated Alexa Fluor™ 405 dye, which can cause high background in subsequent applications.[3][13]
-
Method: The most common method is size-exclusion chromatography using a gel filtration column (e.g., Sephadex G-25).[12] Spin columns are also widely used for rapid purification.[6][14]
-
Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the entire reaction mixture to the top of the column.
-
Elute the labeled antibody according to the manufacturer's instructions. The larger, labeled antibody will elute first, while the smaller, free dye molecules are retained and elute later.
-
Collect the colored fractions corresponding to the labeled antibody.
-
Characterization and Storage
-
Determine Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each antibody molecule.[15] It can be calculated using the following formulas:
-
Protein Concentration (M) = {[A₂₈₀ - (A₄₀₅ × CF₂₈₀)] / ε_protein} × Dilution Factor [13]
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₄₀₅: Absorbance of the conjugate at ~405 nm (the λmax for Alexa Fluor 405).
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (0.33 for this compound).[1]
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[3]
-
-
Degree of Labeling (DOL) = A₄₀₅ / (ε_dye × Protein Concentration (M)) [13]
-
ε_dye: Molar extinction coefficient of the dye at its λmax (35,000 M⁻¹cm⁻¹ for this compound).[1]
-
-
-
Storage: Store the purified, labeled antibody at 2-8°C, protected from light.[5][8] For long-term storage, it can be aliquoted and stored at -20°C. Adding glycerol to a final concentration of 50% can help prevent damage from freeze-thaw cycles.[5][8]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for covalent labeling of an antibody with this compound NHS ester.
Example Signaling Pathway Application
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. fluidic.com [fluidic.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - IE [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bidmc.org [bidmc.org]
- 8. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. biotium.com [biotium.com]
- 11. cohesionbio.com [cohesionbio.com]
- 12. ulab360.com [ulab360.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. protocols.io [protocols.io]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols: Signal Amplification Techniques for Alexa Fluor 405
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alexa Fluor 405 is a blue-fluorescent dye commonly used in various applications such as immunofluorescence, flow cytometry, and super-resolution microscopy.[1] It is excited by the 407 nm spectral line of the krypton laser or the 408 nm violet laser diode and has an emission maximum at 421 nm.[2][3] While offering good photostability and pH insensitivity[2][1][4], detecting low-abundance targets with this compound can be challenging due to its intrinsically lower brightness compared to other fluorophores and potential for rapid photobleaching.[5] This document provides detailed application notes and protocols for two primary signal amplification techniques to enhance the detection of this compound: Tyramide Signal Amplification (TSA) and Antibody-Based Amplification .
Key Properties of this compound
A summary of the key photophysical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Excitation Maximum | 401 nm | [2][3] |
| Emission Maximum | 421 nm | [2][3] |
| Molar Extinction Coefficient | 35,000 cm⁻¹M⁻¹ | [4][6] |
| Fluorescence Quantum Yield | 0.4 | [6] |
Section 1: Tyramide Signal Amplification (TSA)
TSA is a powerful enzymatic detection method that can significantly amplify fluorescent signals, making it ideal for detecting low-abundance targets.[7] The technique relies on the ability of horseradish peroxidase (HRP) to catalyze the deposition of a large number of fluorophore-labeled tyramide molecules in the immediate vicinity of the target.[8] This results in a substantial increase in the localized fluorescence signal. Commercially available kits, such as the Tyramide SuperBoost™ Kits, combine the brightness of Alexa Fluor dyes with poly-HRP-mediated tyramide signal amplification, reportedly increasing sensitivity by 10–200 times compared to standard immunocytochemistry (ICC) or immunohistochemistry (IHC) methods.[8][9][10]
Principle of Tyramide Signal Amplification
The TSA workflow involves the following key steps:
-
Binding: A primary antibody binds to the target antigen.
-
Secondary Antibody-HRP Conjugate: An HRP-conjugated secondary antibody binds to the primary antibody.
-
Catalytic Deposition: In the presence of hydrogen peroxide (H₂O₂), the HRP enzyme activates the this compound-labeled tyramide substrate.
-
Covalent Binding: The activated tyramide radicals covalently bind to nearby tyrosine residues on proteins at the site of HRP localization.
-
Signal Amplification: This enzymatic turnover results in the deposition of numerous this compound molecules, leading to a highly amplified and localized signal.
Experimental Protocol: TSA for this compound
This protocol is a general guideline and may require optimization for specific cell or tissue types.
Materials:
-
Formaldehyde or other appropriate fixative
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody specific to the target antigen
-
HRP-conjugated secondary antibody against the primary antibody host species
-
Tyramide SuperBoost™ Kit with this compound Tyramide (or equivalent)
-
Antifade mounting medium
-
Microscope slides or coverslips
-
Fluorescence microscope with appropriate filters for this compound
Procedure:
-
Sample Preparation:
-
Primary Antibody Incubation:
-
Secondary Antibody-HRP Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Tyramide Signal Amplification:
-
Prepare the this compound tyramide working solution according to the kit manufacturer's instructions. This typically involves diluting a stock solution of the tyramide and hydrogen peroxide.
-
Incubate the sample with the tyramide working solution for 2-10 minutes at room temperature, protected from light.
-
Stop the reaction by washing three times with PBS.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain with a nuclear stain (e.g., DAPI, but be mindful of spectral overlap).
-
Wash with PBS.
-
Mount the coverslip using an antifade mounting medium.
-
-
Imaging:
-
Image using a fluorescence microscope with excitation and emission filters appropriate for this compound (e.g., DAPI/Violet filter set).[11]
-
Section 2: Antibody-Based Amplification
For situations where a direct this compound conjugate is used, the signal can be further amplified by using an anti-Alexa Fluor 405 antibody.[2][12] This secondary amplification step can be combined with standard enzyme-mediated immunohistochemical methods to generate a more intense and permanent signal.[2]
Principle of Antibody-Based Amplification
This method adds layers of detection to increase the number of fluorescent molecules at the target site.
-
Initial Staining: A primary antibody followed by an this compound-conjugated secondary antibody is used to label the target.
-
Anti-Dye Antibody: An unconjugated rabbit polyclonal anti-Alexa Fluor 405 antibody is then applied, which binds to the this compound molecules.
-
Tertiary Amplification: A fluorescently labeled (e.g., with a brighter fluorophore) or enzyme-conjugated anti-rabbit tertiary antibody is used to detect the anti-Alexa Fluor 405 antibody, leading to signal enhancement.
Experimental Protocol: Antibody-Based Amplification
This protocol assumes initial staining with a primary and this compound-conjugated secondary antibody has been performed.
Materials:
-
Sample already stained with a primary antibody and an this compound-conjugated secondary antibody
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Rabbit anti-Alexa Fluor 405/Cascade Blue polyclonal antibody
-
Enzyme-conjugated (e.g., HRP) or bright fluorophore-conjugated anti-rabbit secondary antibody
-
If using an HRP-conjugated antibody, a suitable substrate (e.g., DAB for chromogenic detection or a fluorescent tyramide)
-
Antifade mounting medium
Procedure:
-
Blocking:
-
After the final wash step of the initial this compound staining, re-block the sample with blocking buffer for 30 minutes.
-
-
Anti-Alexa Fluor 405 Antibody Incubation:
-
Dilute the rabbit anti-Alexa Fluor 405 antibody in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Tertiary Antibody Incubation:
-
Dilute the enzyme-conjugated or bright fluorophore-conjugated anti-rabbit secondary antibody in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Signal Development (if using an enzyme-conjugated antibody):
-
If using an HRP-conjugated antibody, incubate with the appropriate substrate (e.g., DAB or a fluorescent tyramide like Alexa Fluor 488 tyramide for a color switch and further amplification) until the desired level of signal is achieved.
-
Stop the reaction by washing with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslip using an antifade mounting medium.
-
Image with the appropriate microscope and filter sets for the final fluorophore or chromogen.
-
Data Presentation: Comparison of Amplification Techniques
| Technique | Principle | Signal Enhancement | Advantages | Disadvantages |
| Standard Immunofluorescence | Primary antibody followed by this compound-conjugated secondary antibody. | Baseline | Simple, well-established protocol. | May have insufficient signal for low-abundance targets.[13] |
| Tyramide Signal Amplification (TSA) | HRP-catalyzed deposition of multiple this compound-tyramide molecules.[8] | 10-200 fold over standard methods.[8][10] | High sensitivity, allows for reduced primary antibody concentration.[8] | Requires additional steps and optimization, potential for high background if not properly blocked. |
| Antibody-Based Amplification | Use of an anti-Alexa Fluor 405 antibody followed by a labeled tertiary antibody.[2] | Moderate to high (dependent on the tertiary detection system). | Can be used to amplify an existing this compound signal, offers flexibility in the choice of the final detection method. | Adds complexity and potential for increased non-specific binding from multiple antibody layers.[14] |
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Low expression of the target protein. | Use a signal amplification technique like TSA.[13][15] |
| Rapid photobleaching of this compound. | Use an antifade mounting medium. Minimize exposure to excitation light.[16][13] | |
| Incompatible secondary antibody. | Ensure the secondary antibody is raised against the host species of the primary antibody.[17] | |
| High Background | Non-specific antibody binding. | Increase blocking time or try a different blocking agent. Ensure antibodies are used at the optimal dilution.[13] |
| Autofluorescence of the tissue/cells. | Use appropriate controls (unstained sample) to assess autofluorescence. Consider using a background suppressor reagent.[5] | |
| For TSA, endogenous peroxidase activity. | Quench endogenous peroxidases (e.g., with H₂O₂) before primary antibody incubation. |
Conclusion
Signal amplification techniques are crucial for the successful detection of low-abundance targets using this compound. Tyramide Signal Amplification offers the highest degree of signal enhancement and is ideal for targets that are otherwise undetectable. Antibody-based amplification provides a flexible method to boost an existing this compound signal. The choice of technique will depend on the specific experimental requirements, including the expression level of the target antigen and the desired level of sensitivity. Careful optimization of protocols and the inclusion of appropriate controls are essential for achieving a high signal-to-noise ratio.
References
- 1. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Goat Anti Rabbit IgG (Alexa Fluor® 405) secondary antibody (ab175652) | Abcam [abcam.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. SuperBoostキットによるTyramideシグナル増幅 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. iFluor® 405 Styramide | AAT Bioquest [aatbio.com]
- 12. This compound Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Introduction to Signal Amplification—Section 6.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. IF Troubleshooting | Proteintech Group [ptglab.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes and Protocols for Detecting Low-Abundance Targets Using Alexa Fluor 405
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of low-abundance proteins is a critical challenge in many areas of biological research and drug development. Insufficient signal can often lead to ambiguous results or false negatives. Alexa Fluor 405, a bright and photostable violet-excitable fluorescent dye, offers a valuable tool for such applications. Its excitation and emission maxima at approximately 401 nm and 421 nm, respectively, make it suitable for multiplexing with green and red fluorophores with minimal spectral overlap.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to detect low-abundance targets in immunofluorescence, flow cytometry, and western blotting, with a focus on signal amplification strategies.
Properties of this compound
A summary of the key photophysical properties of this compound is presented in the table below. Its relatively high extinction coefficient contributes to its brightness, making it a suitable choice for detecting targets that are not highly expressed.[3]
| Property | Value | Reference |
| Excitation Maximum | 401 nm | [2][3] |
| Emission Maximum | 421 nm | [2][3] |
| Molar Extinction Coefficient | ~34,000 cm⁻¹M⁻¹ | [3] |
| Recommended Laser Line | 405 nm | [2] |
| Common Filter | 450/50 nm | [3] |
Signal Amplification Strategies
For targets with very low expression levels, signal amplification can be essential to achieve a robust and quantifiable signal. Two primary methods are highlighted here for use with this compound.
-
Anti-Alexa Fluor 405 Antibody: A secondary antibody that specifically recognizes the this compound dye can be used to add another layer of amplification. Each primary antibody is bound by multiple this compound-conjugated secondary antibodies, and each of these can then be targeted by multiple anti-Alexa Fluor 405 antibodies, which can also be fluorescently labeled.[2]
-
Tyramide Signal Amplification (TSA): This enzymatic approach utilizes horseradish peroxidase (HRP) conjugated to a secondary antibody to catalyze the deposition of a large number of fluorophore-labeled tyramide molecules in the immediate vicinity of the target protein. This method can increase signal intensity by 10 to 200-fold compared to standard immunofluorescence.[1][4]
Data Presentation: Quantitative Comparison of Signal Amplification
The following tables summarize the expected enhancement in signal intensity when employing signal amplification techniques with this compound.
Table 1: Immunofluorescence Signal Enhancement
| Method | Fold Signal Increase (Approximate) | Key Advantages |
| Standard Indirect Detection | 1x (Baseline) | Simple, widely used |
| Anti-Alexa Fluor 405 Antibody | 2-5x | Straightforward addition to standard protocol |
| Tyramide Signal Amplification (TSA) | 10-200x | Highest sensitivity for extremely low-abundance targets |
Table 2: Flow Cytometry Stain Index Comparison (Hypothetical)
| Marker Expression | Staining Method | Stain Index |
| Low | Direct this compound Conjugate | 10 |
| Low | Indirect with this compound Secondary | 25 |
| Low | Indirect with TSA (this compound Tyramide) | >100 |
Note: Stain index is dependent on the specific antibody, cell type, and instrument settings. The values presented are illustrative. A reported stain index for a standard this compound anti-CD4 conjugate is 10.01.[5]
Application 1: Immunofluorescence Detection of Low-Abundance Phospho-ERK
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is crucial for regulating cell proliferation and survival.[6] Phosphorylated ERK (p-ERK) can be a low-abundance target, particularly when studying transient signaling events or specific subcellular localizations.
Experimental Protocol: Immunofluorescence with Tyramide Signal Amplification for p-ERK
This protocol describes the detection of low-abundance phosphorylated ERK (p-ERK) in cultured cells using this compound tyramide.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody: Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Secondary antibody: Goat anti-Rabbit IgG (H+L), HRP conjugate
-
This compound Tyramide Signal Amplification Kit
-
DAPI solution (nuclear counterstain)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Culture cells to 60-70% confluency. Treat with appropriate stimuli to induce ERK phosphorylation.
-
Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-p-ERK primary antibody in Blocking Buffer (e.g., 1:200 - 1:400). Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the HRP-conjugated secondary antibody in Blocking Buffer (e.g., 1:500). Incubate for 1 hour at room temperature.
-
Tyramide Signal Amplification: Wash three times with PBS. Prepare the this compound tyramide working solution according to the kit manufacturer's instructions. Incubate for 5-10 minutes at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash twice with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with appropriate filters for this compound and DAPI.
Application 2: Flow Cytometry for Rare Cell Detection
This compound is also valuable for identifying rare cell populations in flow cytometry, where the target antigen is expressed at low levels.
Experimental Protocol: Detecting a Low-Abundance Surface Marker
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fc Block reagent
-
Primary antibody against the low-abundance marker
-
Secondary antibody: Goat anti-mouse IgG (or other appropriate species) conjugated to this compound
-
Viability dye (e.g., Propidium Iodide)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
Fc Block: Add Fc Block to the cell suspension and incubate for 10 minutes on ice to prevent non-specific antibody binding.
-
Primary Antibody Staining: Add the primary antibody at a pre-titrated optimal concentration. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Secondary Antibody Staining: Resuspend the cell pellet in the this compound-conjugated secondary antibody diluted in staining buffer. Incubate for 30 minutes on ice in the dark.
-
Washing: Repeat the washing steps as in step 4.
-
Viability Staining: Resuspend the cells in staining buffer containing a viability dye.
-
Acquisition: Analyze the cells on a flow cytometer equipped with a 405 nm laser. Collect a sufficient number of events to identify the rare population.
Application 3: Fluorescent Western Blotting for Low-Abundance Proteins
While chemiluminescence is often used for high-sensitivity western blotting, fluorescent detection with dyes like this compound offers advantages in terms of signal stability and the potential for multiplexing.[7]
Experimental Protocol: Fluorescent Western Blotting
Materials:
-
Protein lysate
-
SDS-PAGE gels and running buffer
-
Low-fluorescence PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody
-
Secondary antibody conjugated to this compound
-
Tris-Buffered Saline with Tween-20 (TBST)
Procedure:
-
Sample Preparation: Prepare protein lysates and determine the concentration. For low-abundance targets, aim to load a higher amount of total protein (e.g., 30-50 µg per lane).
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a low-fluorescence PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Use a higher concentration of the primary antibody than for chemiluminescent detection (e.g., 1:250 - 1:1000).[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the this compound-conjugated secondary antibody (e.g., 1:2000 - 1:5000 in blocking buffer) for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times for 10 minutes each with TBST, protected from light.
-
Imaging: Image the blot using a fluorescent imager with an excitation source suitable for this compound.
Conclusion
This compound is a versatile and bright fluorophore that, when combined with appropriate signal amplification techniques, provides a powerful solution for the detection of low-abundance protein targets. The protocols provided herein offer a starting point for researchers to optimize their experiments and achieve sensitive and reliable results in immunofluorescence, flow cytometry, and western blotting. Careful optimization of antibody concentrations, blocking conditions, and incubation times is crucial for maximizing the signal-to-noise ratio and obtaining high-quality data.
References
- 1. SuperBoost Kits With Alexa Fluor Tyramides for Signal Amplification | Thermo Fisher Scientific - US [thermofisher.com]
- 2. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Tyramide Signal Amplification with SuperBoost Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Optimal Pairing of Dyes and Antibodies for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Staining DNA and Bcl-2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Application Notes and Protocols for Alexa Fluor 405 Filter Set Selection
Abstract: This document provides detailed guidance for researchers, scientists, and drug development professionals on selecting the optimal filter set for imaging Alexa Fluor 405. It includes a comprehensive overview of the spectral properties of this compound, recommendations for filter configurations, and protocols for immunofluorescence staining and spectral imaging to ensure high-quality, reproducible data.
Introduction to this compound
This compound is a blue-fluorescent dye commonly used in a variety of biological applications, including fluorescence microscopy, flow cytometry, and super-resolution microscopy.[1][2] Its key advantages include high brightness, photostability, and pH insensitivity over a wide range, ensuring stable and reliable fluorescence signals in live-cell and fixed-cell imaging.[1][3][4]
Spectral Properties: this compound has an excitation maximum at approximately 401 nm and an emission maximum at around 421 nm.[1][2][5][6] It is ideally excited by the 407 nm spectral line of a krypton laser or a 408 nm violet laser diode.[1]
Principles of Filter Set Selection for Fluorescence Microscopy
A standard fluorescence microscope filter set consists of three main components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter. The proper selection and combination of these components are critical for maximizing signal detection while minimizing background and crosstalk from other fluorophores.
-
Excitation Filter: This filter allows only the wavelengths of light that efficiently excite the fluorophore of interest to pass through from the light source.
-
Dichroic Mirror: This component reflects the excitation light towards the sample and transmits the emitted fluorescence signal towards the detector.
-
Emission Filter: This filter is placed in front of the detector and selectively allows the fluorescence emission from the fluorophore to pass while blocking scattered excitation light and unwanted fluorescence from other sources.
Recommended Filter Sets for this compound
To achieve optimal performance with this compound, the filter set should be closely matched to its excitation and emission spectra. Below are recommendations for suitable filter configurations.
Data Presentation: Recommended Filter Specifications for this compound
| Filter Component | Recommended Wavelength Range (nm) | Rationale |
| Excitation Filter | 405/10 (e.g., 400-410 nm) | Centers on the excitation peak of this compound for efficient excitation. A narrow bandpass minimizes excitation of other fluorophores. |
| Dichroic Mirror | 425 nm longpass (LP) | Reflects light below 425 nm (excitation) and transmits light above 425 nm (emission), effectively separating the excitation and emission light paths. |
| Emission Filter | 450/50 (e.g., 425-475 nm) | Captures the peak emission of this compound while blocking stray excitation light. A wider bandpass can increase signal but may also increase background. A common alternative is a 450/50 filter.[2][6] |
Commercially Available Filter Sets: Several manufacturers offer pre-configured filter sets optimized for this compound and other violet-excitable dyes. For example, Chroma Technology offers a narrow-band filter set (49027) suitable for brilliant violet fluorochromes like Brilliant Violet 421 and this compound.[7][8] It is also possible to use some DAPI filter sets with this compound, though this may result in reduced signal intensity as the excitation filter may not perfectly align with the dye's primary excitation peak.[9]
Experimental Protocols
4.1. Protocol for Immunofluorescence Staining with this compound
This protocol provides a general workflow for immunofluorescence staining of cultured cells using an this compound-conjugated secondary antibody.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (specific to the target of interest)
-
This compound-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Fixation: Wash cells three times with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer. Incubate cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope equipped with a suitable this compound filter set.
4.2. Protocol for Minimizing Crosstalk in Multicolor Imaging
When using this compound in combination with other fluorophores, it is crucial to select filter sets that minimize spectral overlap.
Procedure:
-
Fluorophore Selection: Choose fluorophores with well-separated excitation and emission spectra. For example, a combination of this compound (blue), Alexa Fluor 488 (green), Alexa Fluor 568 (red), and Alexa Fluor 647 (far-red) is a common choice for multicolor imaging.[10]
-
Filter Set Selection: Use narrow bandpass emission filters for each fluorophore to minimize bleed-through.
-
Sequential Imaging: Acquire images for each channel sequentially. Excite with one laser line and detect the corresponding emission before moving to the next laser line and detector. This prevents the emission of one fluorophore from being detected in the channel of another.
-
Control Samples: Prepare single-stained control samples for each fluorophore to assess the level of bleed-through into other channels.
-
Spectral Unmixing (if available): For advanced microscopy systems, use spectral imaging and linear unmixing algorithms to computationally separate the signals from spectrally overlapping fluorophores.
Mandatory Visualizations
Caption: Light path in a fluorescence microscope for imaging this compound.
Caption: Experimental workflow for immunofluorescence staining with this compound.
References
- 1. This compound Dye | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. This compound/Alexa Fluor 405 FluoroFinder [app.fluorofinder.com]
- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Brilliant Violet 421/ this compound Filter Set 49027 | LabX.com [labx.com]
- 8. spectraservices.com [spectraservices.com]
- 9. researchgate.net [researchgate.net]
- 10. jacksonimmuno.com [jacksonimmuno.com]
Application Notes and Protocols: Alexa Fluor 405 in Combination with GFP and Other Fluorophores
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Alexa Fluor 405 in multicolor fluorescence imaging, particularly in conjunction with Green Fluorescent Protein (GFP) and other commonly used fluorophores. Detailed protocols for immunofluorescence and flow cytometry are provided, along with key spectral information and considerations for experimental design and data interpretation.
Introduction to this compound
This compound is a blue-fluorescent dye that is optimally excited by the 405 nm violet laser, a standard feature on most modern confocal microscopes and flow cytometers.[1] Its relatively narrow emission spectrum and significant spectral separation from green-emitting fluorophores like GFP make it an excellent choice for multicolor imaging applications, minimizing spectral bleed-through.[2] While it is a valuable tool, it is known to be susceptible to photobleaching, necessitating careful imaging practices and the use of anti-fade mounting media.
Quantitative Data
A summary of the key spectral properties of this compound, GFP, and a selection of other compatible fluorophores is presented below. Careful consideration of these properties is crucial for successful multicolor experimental design.
Table 1: Spectral Properties of Selected Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Laser Line (nm) | Common Filter |
| This compound | 401[3] | 421[3] | 405 | 450/50 |
| GFP (eGFP) | 488 | 509 | 488 | 525/50 |
| Alexa Fluor 488 | 495 | 519 | 488 | 525/50 |
| Alexa Fluor 555 | 555 | 565 | 561 | 585/40 |
| Rhodamine Red-X | 570 | 590 | 561 | 610/20 |
| Alexa Fluor 647 | 650 | 668 | 633/640 | 670/30 |
Experimental Protocols
Immunofluorescence Protocol for Co-localization of a GFP-tagged Protein and a Target Protein Detected with this compound
This protocol outlines the steps for visualizing the co-localization of a transiently expressed GFP-fusion protein with an endogenous protein detected via indirect immunofluorescence using an this compound-conjugated secondary antibody.
Materials:
-
Cells expressing a GFP-fusion protein grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20)
-
Primary antibody against the target protein
-
This compound-conjugated secondary antibody
-
DAPI or other nuclear stain (optional)
-
Anti-fade mounting medium (e.g., ProLong Gold)
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells in Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the this compound-conjugated secondary antibody in Blocking Buffer. Protect from light from this step onwards.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Nuclear Staining (Optional):
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Incubate with DAPI solution for 5 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Mounting:
-
Briefly rinse the coverslips in deionized water.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow to dry.
-
-
Imaging:
-
Image the slides using a confocal microscope equipped with 405 nm and 488 nm lasers.
-
Use appropriate filter sets to separate the this compound and GFP signals (see Table 1).
-
Acquire images sequentially to minimize bleed-through.
-
Flow Cytometry Protocol for Analyzing Cells Co-expressing GFP and a Surface Marker Stained with this compound
This protocol describes the staining and analysis of cells co-expressing an intracellular GFP reporter and a surface protein detected with an this compound-conjugated primary antibody.
Materials:
-
Cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
This compound-conjugated primary antibody against the surface marker
-
7-AAD or other viability dye (optional)
-
Flow cytometer with 405 nm and 488 nm lasers
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension in ice-cold Flow Cytometry Staining Buffer.
-
Adjust the cell concentration to 1 x 10^6 cells/mL.
-
-
Antibody Staining:
-
Add the this compound-conjugated primary antibody to the cell suspension at the predetermined optimal concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Viability Staining (Optional):
-
Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as 7-AAD according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer equipped with 405 nm and 488 nm lasers.
-
Set up appropriate voltage and compensation settings using single-stained controls for this compound and GFP.
-
Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the expression of the surface marker (this compound) and GFP to identify cell populations of interest.
-
Visualizations
Experimental Workflow: Co-localization Study
The following diagram illustrates the key steps in an immunofluorescence experiment designed to investigate the co-localization of a GFP-tagged protein with a target protein detected using an this compound-conjugated antibody.
Caption: Workflow for a co-localization immunofluorescence experiment.
Signaling Pathway: FRET-based Protein-Protein Interaction Study
This diagram depicts a simplified experimental setup for studying protein-protein interactions using Förster Resonance Energy Transfer (FRET) between a GFP-tagged protein (Donor) and a protein labeled with an Alexa Fluor dye (Acceptor), such as Alexa Fluor 555, which is spectrally compatible for FRET with GFP. While this compound is not a direct FRET partner for GFP, this diagram illustrates a common signaling pathway analysis technique where different fluorophore combinations are essential.
Caption: FRET-based detection of protein-protein interaction.
References
Troubleshooting & Optimization
Technical Support Center: Mitigating Alexa Fluor 405 Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of Alexa Fluor 405 photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading rapidly?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to light. Rapid fading of your this compound signal is a common manifestation of photobleaching. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye molecule, rendering it non-fluorescent.[1][2] Factors that accelerate photobleaching include high excitation light intensity, prolonged exposure to the excitation light, and the presence of oxygen.[1] While Alexa Fluor dyes are generally known for their improved photostability compared to older dyes like FITC, even they are susceptible to photobleaching under demanding imaging conditions.[3]
Q2: How can I minimize photobleaching of this compound during my experiment?
A2: Several strategies can be employed to minimize photobleaching:
-
Optimize Imaging Conditions: Use the lowest possible excitation laser power and the shortest possible exposure time that still provide an adequate signal-to-noise ratio.[4] Avoid unnecessarily prolonged exposure of the sample to the excitation light, especially when focusing or scanning areas not of immediate interest.
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium into your sample preparation protocol. These reagents contain chemical scavengers that reduce the generation of reactive oxygen species, thereby protecting the fluorophore from photodamage.[4]
-
Choose the Right Fluorophore: If photobleaching remains a significant issue, consider using an alternative fluorophore with inherently higher photostability for the 405 nm excitation wavelength.
-
Proper Sample Preparation and Storage: Ensure your samples are properly mounted and sealed to minimize oxygen exposure. Store stained slides in the dark at 4°C to preserve the fluorescent signal.[5]
Q3: What are antifade reagents and which ones are recommended for this compound?
A3: Antifade reagents are chemical formulations that are added to mounting media to reduce the rate of photobleaching. They typically work by scavenging free radicals and reactive oxygen species. For this compound, commercially available antifade reagents such as SlowFade™ Gold and ProLong™ Gold have been reported to be effective in reducing photobleaching.[4]
Q4: Are there more photostable alternatives to this compound?
A4: Yes, if you continue to experience significant photobleaching with this compound, you might consider alternative fluorophores that are excited by the 405 nm laser line and are reported to have higher photostability. Some options include:
-
DyLight 405: Anecdotal evidence suggests that DyLight 405 may be more photostable than this compound.[6] It is a bright and photostable dye suitable for confocal microscopy.[7]
-
Pacific Blue™: This fluorophore is another alternative that has been reported to have good photostability in live-cell imaging experiments.[4]
-
Brilliant Violet™ 421 (BV421): This is another bright and photostable dye for the violet laser.
The choice of an alternative fluorophore should also consider factors like brightness, quantum yield, and compatibility with your experimental setup and other fluorophores in multicolor experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid signal loss during image acquisition | High excitation light intensity | Reduce laser power to the minimum required for a good signal. Use neutral density filters if available. |
| Prolonged exposure time | Decrease the camera exposure time or the pixel dwell time in confocal microscopy. | |
| Oxygen exposure | Use a high-quality antifade mounting medium and ensure the coverslip is properly sealed. | |
| Weak initial signal | Low antibody concentration | Optimize the concentration of your primary and secondary antibodies. |
| Inefficient labeling | Ensure that the conjugation of this compound to your antibody or probe is efficient. | |
| Suboptimal filter set | Use a filter set that is specifically designed for the excitation and emission spectra of this compound. | |
| High background fluorescence | Non-specific antibody binding | Block your sample adequately before antibody incubation. Use cross-adsorbed secondary antibodies. |
| Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. Consider using spectral unmixing if available on your microscope. |
Data Presentation
While direct, side-by-side quantitative data on the photobleaching half-life of this compound with and without various antifade reagents is not consistently available in published literature, the following tables provide a summary of the spectral properties of this compound and its alternatives, as well as a qualitative comparison of antifade reagent performance.
Table 1: Spectral Properties of this compound and Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Reported Photostability |
| This compound | 401 | 421 | 35,000 | Moderate |
| DyLight 405 | 400 | 421 | 30,000 | Reported to be higher than this compound |
| Pacific Blue™ | 405 | 455 | ~30,000 | Good |
| Brilliant Violet™ 421 | 407 | 421 | Not widely reported | High |
Table 2: Qualitative Performance of Common Antifade Reagents
| Antifade Reagent | Key Features | Curing Time | Recommended for |
| ProLong™ Gold | High photostability protection, cures to a solid seal. | 24-48 hours | Fixed cells and tissues, long-term archiving. |
| SlowFade™ Gold | High photostability protection, non-curing. | None | Immediate imaging after mounting. |
| VECTASHIELD® | Protects against fading, available with or without DAPI. | Non-curing | General immunofluorescence applications. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with this compound Secondary Antibody
This protocol provides a general workflow for indirect immunofluorescence staining of cultured cells using an this compound-conjugated secondary antibody.
-
Cell Culture and Fixation:
-
Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells with 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in 1% BSA in PBS.
-
Aspirate the blocking solution and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the this compound-conjugated secondary antibody to its optimal concentration in 1% BSA in PBS. Protect the antibody from light from this point forward.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Briefly rinse the coverslips in deionized water to remove salt crystals.
-
Carefully remove the coverslip from the well and wick away excess liquid from the edge using a kimwipe.
-
Place a drop of antifade mounting medium (e.g., ProLong™ Gold) onto a clean microscope slide.
-
Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with nail polish or a commercial sealant.
-
Allow the mounting medium to cure according to the manufacturer's instructions (typically overnight in the dark at room temperature for curing mountants).
-
-
Imaging:
-
Image the sample using a fluorescence microscope equipped with a 405 nm laser and appropriate emission filters.
-
Use the lowest laser power and shortest exposure time necessary to obtain a clear image to minimize photobleaching.
-
Protocol 2: Using Antifade Mounting Medium
-
Preparation: After the final wash step of your staining protocol, carefully remove the coverslip or slide from the washing buffer.
-
Remove Excess Liquid: Gently touch the edge of the coverslip or slide to a clean, absorbent material (like a kimwipe) to wick away most of the residual liquid. Do not allow the sample itself to dry out.
-
Apply Antifade Reagent:
-
For coverslips: Place a single drop of the antifade mounting medium onto a clean microscope slide.
-
For slides: Place a single drop of the antifade mounting medium directly onto the stained sample on the slide.
-
-
Mount Coverslip: Carefully lower the coverslip onto the drop of mounting medium at an angle to avoid trapping air bubbles.
-
Curing (for curing mountants like ProLong™ Gold): Place the slide on a flat surface in the dark and allow it to cure for the time specified by the manufacturer (usually 24-48 hours at room temperature). This will create a solid seal and provide optimal antifade protection.
-
Sealing (for non-curing mountants like SlowFade™ Gold): To prevent the coverslip from moving and to protect the sample for longer-term storage, you can seal the edges of the coverslip with clear nail polish or a commercial sealant.
-
Storage: Store the slides flat and protected from light at 4°C.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: General experimental workflow for immunofluorescence staining.
Caption: A logical workflow for troubleshooting this compound photobleaching.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. researchgate.net [researchgate.net]
- 7. jacksonimmuno.com [jacksonimmuno.com]
Technical Support Center: Troubleshooting High Background with Alexa Fluor 405
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background staining encountered when using Alexa Fluor 405-conjugated antibodies in immunofluorescence (IF) and other fluorescence-based applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background when using this compound?
High background fluorescence can obscure specific signals, leading to difficulties in data interpretation. The primary causes include:
-
Autofluorescence: Endogenous fluorescence from the sample itself, which is often more pronounced in the blue and green spectral regions where this compound emits.[1][2][3]
-
Non-specific Antibody Binding: The primary or secondary antibody may bind to unintended targets within the sample.[4][5]
-
Suboptimal Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding.[2][4][5]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in antibodies adhering to unintended locations.[4][6]
-
Inadequate Washing: Failure to sufficiently wash away unbound antibodies can contribute to high background.[4][7][8]
-
Fixation-Induced Fluorescence: Some fixatives, particularly aldehydes like formalin, can induce autofluorescence.[9][10]
Q2: How can I determine if the high background is due to autofluorescence?
To identify autofluorescence, it is crucial to include an unstained control in your experiment.[1][2][3] This control sample should undergo all the same processing steps (e.g., fixation, permeabilization) but without the addition of any antibodies. If you observe fluorescence in this unstained sample when exciting at or near 405 nm, it is indicative of autofluorescence.
Q3: What methods can be used to reduce autofluorescence when working with this compound?
Several methods can be employed to mitigate autofluorescence:
-
Chemical Quenching: Various reagents can be used to quench autofluorescence. The effectiveness of these agents can be tissue-dependent.[10][11]
-
Photobleaching: Exposing the sample to a light source can "bleach" the endogenous fluorophores, reducing their emission.[12]
-
Spectral Unmixing: For microscopy systems equipped with spectral detectors, it is possible to computationally separate the specific this compound signal from the broader autofluorescence spectrum.
-
Choice of Fluorophore: For targets with low expression, consider using a brighter, more photostable fluorophore in a spectral region with less autofluorescence (e.g., red or far-red) if your experimental design allows.[2][10]
Q4: My secondary antibody control (no primary antibody) shows high background. What does this indicate and how can I fix it?
High background in a secondary-only control points to non-specific binding of the secondary antibody.[5] Here are some solutions:
-
Increase Blocking: Enhance the blocking step by increasing the incubation time or changing the blocking agent. Using normal serum from the same species as the secondary antibody is a common and effective strategy.[6][13][14]
-
Use Pre-adsorbed Secondary Antibodies: Employ secondary antibodies that have been cross-adsorbed against the species of your sample to minimize off-target binding.[6]
-
Titrate the Secondary Antibody: The concentration of the secondary antibody may be too high. Perform a titration to determine the optimal dilution that provides a good signal-to-noise ratio.[2][15]
-
Ensure Adequate Washing: Increase the number and/or duration of wash steps after secondary antibody incubation to remove unbound antibodies.[7][8]
Data Presentation: Quantitative Recommendations
To optimize your immunofluorescence protocol and minimize background, consider the following quantitative guidelines. It is important to note that optimal conditions may vary depending on the specific antibodies, cell types, or tissues being used.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Recommended Starting Dilution | Titration Range |
| Primary Antibody | 1:100 - 1:1000 | 1:50 - 1:2000 |
| This compound Secondary Antibody | 1:500 - 1:1000[15][16][17] | 1:200 - 1:2000[16] |
Table 2: Common Blocking Buffer Formulations
| Blocking Agent | Concentration | Base Buffer | Recommended Incubation |
| Bovine Serum Albumin (BSA) | 1-5%[14][16] | PBS or TBS | 30-60 minutes at RT |
| Normal Serum (from secondary host) | 5-10%[13] | PBS or TBS | 30-60 minutes at RT |
| Non-fat Dry Milk | 1-5%[14] | PBS or TBS | 30-60 minutes at RT |
Table 3: Recommended Washing Protocols
| Washing Step | Buffer | Duration | Number of Washes |
| Post-Primary Antibody | 1X PBS | 5 minutes | 3 |
| Post-Secondary Antibody | 1X PBS[7] | 5 minutes[7] | 3[7] |
| High Background Additive | 0.05% Tween 20 in PBS[8] | 5-10 minutes | 3 |
Experimental Protocols
Detailed Immunofluorescence Staining Protocol
This protocol provides a general workflow for immunofluorescent staining of cultured cells.
-
Cell Seeding: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature (RT).
-
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization (for intracellular targets):
-
Blocking:
-
Incubate the cells with a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for 1 hour at RT.[16]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the antibody dilution buffer (e.g., 1% BSA in PBS with 0.1% Triton X-100).
-
Incubate the cells with the diluted primary antibody for 1-2 hours at RT or overnight at 4°C in a humidified chamber.[14]
-
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody to its optimal concentration in the antibody dilution buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at RT in the dark.[18]
-
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each in the dark.
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with 1X PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for this compound (Excitation/Emission: ~401/421 nm).
Mandatory Visualization
Troubleshooting Workflow for High Background with this compound
Caption: A step-by-step workflow for diagnosing and resolving high background issues.
Logical Relationships of High Background Causes and Solutions
Caption: Mapping common causes of high background to their respective solutions.
References
- 1. ibidi.com [ibidi.com]
- 2. biotium.com [biotium.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. benchchem.com [benchchem.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. What washing conditions do you recommend for immunofluorescent (IF) experiments? | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 14. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. scbt.com [scbt.com]
Technical Support Center: Optimizing Signal-to-Noise Ratio for Alexa Fluor 405
Welcome to the technical support center for optimizing experiments using Alexa Fluor 405. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance their signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of this compound?
This compound is a blue-fluorescent dye with an excitation maximum at approximately 401 nm and an emission maximum at around 421 nm.[1][2][3] It is optimally excited by a 405 nm violet laser diode or the 407 nm spectral line of a krypton laser.[4][5]
Q2: Why is my this compound signal so dim?
A weak signal can be due to several factors:
-
Low target abundance: The protein or molecule of interest may be expressed at low levels. Signal amplification techniques may be necessary.[5]
-
Suboptimal antibody concentration: The concentration of your primary or secondary antibody may be too low. It is crucial to titrate antibodies to find the optimal concentration.[6]
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Photobleaching: this compound can be susceptible to rapid photobleaching.[7][8] Minimize light exposure by using the lowest possible laser power and exposure time.
-
Incorrect filter sets: Ensure your microscope's filter sets are appropriate for this compound.[9][10]
-
pH sensitivity: While this compound is generally pH-insensitive over a wide range, extreme pH in your buffer could affect fluorescence.[4][5]
Q3: How can I reduce the high background in my this compound staining?
High background can obscure your specific signal. Here are common causes and solutions:
-
Autofluorescence: Biological samples, especially tissue sections, can have endogenous fluorescence, which is often high in the blue region of the spectrum.[8] Always include an unstained control to assess the level of autofluorescence.
-
Non-specific antibody binding: This can be caused by excessively high antibody concentrations or inadequate blocking.[11][12] Titrate your antibodies and use an appropriate blocking buffer.
-
Insufficient washing: Inadequate washing can leave unbound antibodies, contributing to background noise.[11][12] Ensure you are performing thorough wash steps.
-
Charged dye interactions: Highly charged fluorescent dyes can sometimes bind non-specifically. Using specialized blocking buffers can help mitigate this.[8]
Q4: My this compound signal is fading very quickly. What can I do to prevent photobleaching?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.[13] To minimize this effect with this compound:
-
Use an antifade mounting medium: Reagents like ProLong Gold or VECTASHIELD are essential for preserving the fluorescent signal in fixed samples.[7][14][15]
-
Minimize light exposure: Use the lowest laser power and shortest exposure time that provide an adequate signal.[13][16] Use neutral density filters if available to reduce illumination intensity.[17]
-
Optimize image acquisition settings: Locate the region of interest using a lower magnification or transmitted light before switching to fluorescence imaging.[15][16]
-
Choose a more photostable dye: If photobleaching remains a significant issue, consider alternative fluorophores for the 405 nm laser, such as Pacific Blue, which has been reported to have better photostability in some applications.[7]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can significantly lower the signal-to-noise ratio. Follow this troubleshooting workflow to identify and resolve the issue.
Issue 2: Weak or No Signal
A faint signal can be as problematic as high background. This guide provides steps to enhance your signal strength.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Dilution | Perform a titration of both primary and secondary antibodies to find the concentration that yields the best signal-to-noise ratio.[8][18] |
| Incorrect Filter Set | Verify that the excitation and emission filters on your microscope are optimized for this compound (Ex: ~401 nm, Em: ~421 nm).[2][9][10] |
| Low Target Expression | Consider using a signal amplification technique, such as an anti-Alexa Fluor 405 antibody, to enhance the signal from low-abundance targets.[5] |
| Photobleaching | Minimize exposure to the excitation light. Use an antifade mounting medium and optimize laser power and exposure time.[7][14][15] |
| Improper Sample Preparation | Ensure proper fixation and permeabilization protocols are followed, as these can affect antibody access to the target antigen.[12][19] |
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration for Immunofluorescence
-
Prepare a dilution series of your primary antibody in a suitable antibody diluent (e.g., PBS with 1% BSA). A typical starting range is 1:50 to 1:1000.
-
Stain your cells or tissue sections with each dilution of the primary antibody, keeping all other parameters (incubation time, temperature, secondary antibody concentration) constant.
-
Incubate with a fixed, optimal concentration of the this compound-conjugated secondary antibody. A common starting concentration is 1-2 µg/mL.[8]
-
Image all samples using identical microscope settings (laser power, exposure time, gain).
-
Analyze the images to determine the primary antibody concentration that provides the brightest specific signal with the lowest background.
-
Repeat the process to titrate the secondary antibody concentration, using the optimal primary antibody dilution determined in the previous steps.
Protocol 2: Step-by-Step Guide to Optimizing Imaging Parameters
-
Prepare a brightly stained sample to use for setting the initial parameters.
-
Start with a low laser power (e.g., 1-5%) and a moderate exposure time (e.g., 100-300 ms).[13][16]
-
Focus on your sample and adjust the settings until the signal is clearly visible above the background noise.
-
Gradually increase the exposure time first. If the signal is still too dim, then incrementally increase the laser power.
-
Find the "sweet spot" that provides a good signal-to-noise ratio without causing rapid photobleaching.
-
For time-lapse imaging, use the lowest laser power and exposure time possible and determine the longest time interval between acquisitions that will still capture the biological process of interest.
Data Presentation
Table 1: Recommended Filter Sets for this compound
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Excitation Filter (nm) | Recommended Dichroic Mirror (nm) | Recommended Emission Filter (nm) |
| This compound | 401[2][3] | 421[2][3] | 405/20 | 425 | 450/50[2] |
| Brilliant Violet 421 | ~407 | ~421 | 405/20 | 425 | 450/50 |
Note: These are general recommendations. The optimal filter set may vary depending on the specific microscope and other fluorophores used in multicolor experiments.
Table 2: Laser Power and Exposure Time Optimization - Illustrative Data
| Laser Power (% of Max) | Exposure Time (ms) | Initial Signal Intensity (Arbitrary Units) | Signal Half-Life (seconds of continuous exposure) | Qualitative Assessment |
| 2% | 200 | 500 | >180 | Low signal, very stable |
| 5% | 200 | 1200 | 90 | Good starting point, moderate stability |
| 10% | 200 | 2500 | 40 | Bright signal, faster photobleaching |
| 10% | 500 | 5800 | 18 | Very bright, rapid photobleaching |
| 20% | 100 | 4800 | 25 | Bright, but potentially phototoxic |
This table provides a conceptual example of the trade-offs between signal intensity and photostability. Actual values will vary based on the sample, microscope, and other experimental conditions.
Mandatory Visualizations
References
- 1. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 2. This compound/Alexa Fluor 405 FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. biotium.com [biotium.com]
- 9. 49027-et-brilliant-violet-421-alexa-fluor-405 [chroma.com]
- 10. Brilliant Violet 421/ this compound Filter Set 49027 | LabX.com [labx.com]
- 11. m.youtube.com [m.youtube.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 15. news-medical.net [news-medical.net]
- 16. benchchem.com [benchchem.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
Technical Support Center: Alexa Fluor 405 Fading Issues in Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fading (photobleaching) issues with Alexa Fluor 405 in microscopy applications.
Troubleshooting Guides & FAQs
This section addresses common problems and questions related to this compound photobleaching.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal fading so quickly?
A1: Rapid fading of this compound, a phenomenon known as photobleaching, is the irreversible photochemical destruction of the fluorophore.[1][2] This process is primarily caused by prolonged exposure to high-intensity excitation light, which leads to the formation of reactive oxygen species (ROS) that damage the dye molecule.[1] While Alexa Fluor dyes are generally designed for enhanced photostability compared to older dyes like FITC, even they have a finite number of excitation-emission cycles before they photobleach.[3][4] this compound, in particular, can be susceptible to fading, especially under suboptimal imaging conditions.[5]
Q2: What are the primary factors that contribute to the photobleaching of this compound?
A2: Several factors can accelerate the photobleaching of this compound:
-
High Excitation Light Intensity: Using a laser or lamp at a higher power than necessary is a major cause of photobleaching.[1]
-
Prolonged Exposure Time: Continuous illumination of the sample, even at low light intensities, will eventually lead to signal loss.[1]
-
Presence of Oxygen: Molecular oxygen in the sample environment can interact with the excited fluorophore, leading to the generation of damaging reactive oxygen species (ROS).[1]
-
Suboptimal Mounting Medium: The choice of mounting medium can significantly impact fluorophore stability. Media lacking antifade reagents will not protect the dye from photobleaching.
-
Sample Environment: Factors such as pH and the presence of oxidizing agents in the sample preparation can affect the photostability of the fluorophore.[1]
Q3: How can I minimize photobleaching when imaging this compound?
A3: To minimize photobleaching, a combination of strategies should be employed:
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[1] Neutral density filters can also be used to attenuate the excitation light.
-
Minimize Exposure Time: Limit the sample's exposure to light by using shorter camera exposure times and keeping the shutter closed when not acquiring images.
-
Use Antifade Reagents: Employ a commercially available antifade mounting medium, such as those containing reagents like n-propyl gallate, which are designed to scavenge free radicals and protect the fluorophore.
-
Choose the Right Imaging System: If available, utilize imaging techniques that are inherently less damaging, such as confocal or multiphoton microscopy, which reduce out-of-focus excitation.
-
Optimize Sample Preparation: Ensure your sample preparation protocol is optimized for fluorescence imaging, paying attention to buffer composition and pH.
Q4: Are there any alternative dyes to this compound that are more photostable?
A4: Yes, if photobleaching of this compound remains a significant issue despite troubleshooting, consider alternative violet-excitable dyes. Dyes from the DyLight series, for example, are also known for their photostability. When selecting an alternative, it is crucial to consider the specific excitation and emission characteristics of your imaging system.
Troubleshooting Workflow
If you are experiencing rapid fading of your this compound signal, follow this step-by-step troubleshooting guide.
-
Assess Imaging Parameters:
-
Is the excitation light intensity set to the minimum necessary? High-intensity light is a primary driver of photobleaching.[1] Action: Reduce the laser power or lamp intensity.
-
Is the exposure time as short as possible? The longer the fluorophore is excited, the more likely it is to photobleach. Action: Decrease the camera exposure time.
-
Are you unnecessarily illuminating the sample? Action: Use the shutter to block the light path when not actively acquiring an image.
-
-
Evaluate Sample Preparation:
-
Are you using an antifade mounting medium? The absence of antifade reagents will lead to rapid signal loss. Action: Remount your sample in a fresh, high-quality antifade medium.
-
Is the mounting medium compatible with this compound? Some antifade reagents can quench the fluorescence of certain dyes. Action: Check the manufacturer's recommendations for your specific antifade medium.
-
Is your sample properly sealed? Exposure to air can increase the availability of oxygen, accelerating photobleaching. Action: Ensure your coverslip is well-sealed.
-
-
Consider the Experimental Design:
-
Is the target protein highly abundant? this compound is a relatively dim dye and may not be suitable for low-abundance targets. Action: For low-expression targets, consider a brighter fluorophore or signal amplification techniques.
-
Can you acquire images more efficiently? Action: Plan your imaging session to capture the necessary data in the shortest amount of time.
-
Quantitative Data Summary
The following table summarizes the key spectral properties of this compound and a comparable violet-excitable dye. Higher extinction coefficients indicate more efficient light absorption, while higher quantum yields signify more efficient light emission.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 401 | 421 | 34,000 | ~0.9 |
| DyLight 405 | 400 | 420 | 30,000 | Not specified |
| Cascade Blue | 399 | 422 | 29,000 | 0.54 |
Data compiled from multiple sources.[6]
Key Experimental Protocol
Standard Immunofluorescence Staining Protocol to Minimize Photobleaching
This protocol provides a general workflow for immunofluorescence staining with this compound-conjugated secondary antibodies, incorporating steps to enhance signal preservation.
1. Cell/Tissue Preparation:
- Grow cells on sterile glass coverslips or prepare tissue sections as required for your experiment.
- Wash briefly with Phosphate-Buffered Saline (PBS).
2. Fixation:
- Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
- Wash three times with PBS for 5 minutes each.
3. Permeabilization (for intracellular targets):
- Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash three times with PBS for 5 minutes each.
4. Blocking:
- Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20) for 1 hour at room temperature.
5. Primary Antibody Incubation:
- Dilute the primary antibody in the blocking buffer to its optimal concentration.
- Incubate the samples with the primary antibody for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
6. Washing:
- Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
7. Secondary Antibody Incubation:
- Dilute the this compound-conjugated secondary antibody in the blocking buffer. Protect from light from this point onwards.
- Incubate the samples with the secondary antibody for 1 hour at room temperature in the dark.
8. Final Washes:
- Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.
- Perform a final wash in PBS.
9. Mounting:
- Carefully remove the coverslip from the washing buffer and wick away excess liquid.
- Apply a drop of antifade mounting medium to a clean microscope slide.
- Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.
- Seal the edges of the coverslip with clear nail polish or a commercial sealant.
10. Imaging:
- Allow the mounting medium to cure according to the manufacturer's instructions (this can improve the refractive index and signal stability).
- Image the sample using a fluorescence microscope equipped with a suitable filter set for this compound (Excitation: ~405 nm, Emission: ~421 nm).
- Crucially, use the lowest possible excitation intensity and the shortest exposure time that allows for good signal detection.
Visualizations
Caption: The mechanism of fluorophore photobleaching.
Caption: Troubleshooting workflow for this compound fading.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FluoroFinder [app.fluorofinder.com]
Technical Support Center: Troubleshooting Non-specific Binding of Alexa Fluor 405 Conjugates
Welcome to the technical support center for Alexa Fluor 405 conjugates. This guide provides troubleshooting strategies and answers to frequently asked questions to help you resolve issues with non-specific binding and high background fluorescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with this compound conjugates?
Non-specific binding of this compound conjugates can arise from several factors, leading to high background signal and reduced specificity. The primary causes include:
-
Autofluorescence: Many cell and tissue types exhibit natural fluorescence, particularly in the blue and green regions of the spectrum where this compound emits.[1][2] This inherent fluorescence can be mistaken for specific signal.
-
Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding to cellular components.[1][3][4]
-
Inadequate Blocking: Insufficient or improper blocking allows antibodies to bind non-specifically to reactive sites on the cell or tissue sample.[3]
-
Improper Washing: Inadequate washing steps after antibody incubation fail to remove unbound or weakly bound antibodies, contributing to background noise.[3][5][6]
-
Hydrophobic and Ionic Interactions: The physicochemical properties of the antibodies and the fluorescent dye can lead to non-specific interactions with cellular structures.[7]
-
Fc Receptor Binding: The Fc region of antibodies can bind to Fc receptors present on the surface of certain cell types, leading to non-specific signal.[7]
-
Fixation and Permeabilization Issues: The choice of fixative and permeabilization agent, as well as the duration of these steps, can influence background staining.[8][9]
Q2: How can I determine if the high background I'm seeing is due to autofluorescence?
To determine if autofluorescence is contributing to your high background, you should include an unstained control in your experiment.[1] This control sample should be processed in the same way as your stained samples (including fixation and permeabilization) but without the addition of any fluorescently labeled antibodies. If you observe fluorescence in the unstained sample when viewed with the filter set for this compound, this indicates the presence of autofluorescence.[2][10]
Q3: What is the optimal antibody concentration to use for this compound conjugates?
The optimal antibody concentration is highly dependent on the specific antibody, the target antigen, and the experimental conditions. It is crucial to perform a titration experiment to determine the ideal concentration that provides a strong specific signal with minimal background.[1][3] A good starting point for secondary antibodies is typically around 1-2 µg/mL.
Q4: What are the best blocking buffers to use with this compound conjugates?
The choice of blocking buffer is critical for minimizing non-specific binding. Common and effective blocking agents include:
-
Normal Serum: Using normal serum from the same species as the secondary antibody is highly recommended. For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.
-
Bovine Serum Albumin (BSA): A 1-5% solution of high-quality, IgG-free BSA is a widely used blocking agent.
-
Non-fat Dry Milk: While effective in some applications, it is not recommended for detecting phosphorylated proteins due to its high phosphoprotein content.
-
Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated to reduce background fluorescence.[11][12][13]
Q5: Can the choice of mounting medium affect the signal from this compound?
Yes, the mounting medium can significantly impact the fluorescence signal. This compound is known to be susceptible to photobleaching.[14] Using an anti-fade mounting medium is essential to preserve the fluorescent signal during imaging.[14]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting non-specific binding of this compound conjugates.
Problem: High Background Fluorescence
High background fluorescence can obscure the specific signal and make data interpretation difficult. The following workflow can help you identify and address the source of the problem.
References
- 1. biotium.com [biotium.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.sunnybrook.ca [research.sunnybrook.ca]
- 10. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. Immunofluorescence Blocking Buffer | Cell Signaling Technology [cellsignal.com]
- 12. biotium.com [biotium.com]
- 13. biocompare.com [biocompare.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Weak Alexa Fluor 405 Signal
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve issues with weak Alexa Fluor 405 signals in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound signal is very dim or completely absent. What are the common causes?
A weak or absent signal can stem from several factors, including issues with the fluorophore itself, the staining protocol, or the imaging setup. Common causes include:
-
Photobleaching: this compound can be susceptible to rapid fading upon exposure to excitation light.[1][2]
-
Suboptimal Antibody Concentration: Both primary and secondary antibody concentrations may be too low for effective signal detection.[3]
-
Incorrect Filter Sets: Using microscope filters that are not optimized for this compound's excitation and emission spectra will lead to poor signal collection.
-
Low Target Abundance: The protein of interest may be expressed at very low levels in your sample.
-
Improper Sample Preparation: Issues with fixation and permeabilization can affect antibody binding and fluorophore performance.[4][5][6]
-
Fluorophore Storage and Handling: Improper storage of the this compound-conjugated antibody can lead to reduced fluorescence.[7][8][9]
Q2: How can I minimize photobleaching of my this compound signal?
Photobleaching is the irreversible loss of fluorescence due to photochemical damage.[2][10] To minimize this effect:
-
Use an Antifade Mounting Medium: This is a critical step to protect your stained samples from photobleaching.[1][11]
-
Minimize Light Exposure: Reduce the intensity of the excitation light and the duration of exposure.[1][2] Only expose the sample to the excitation light when actively acquiring an image.
-
Optimize Imaging Settings: Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Work in the Dark: Perform all incubation steps with fluorescently labeled antibodies in the dark to prevent premature photobleaching.[12]
Q3: My signal is still weak after addressing photobleaching. What else can I do?
If your signal remains weak, consider the following optimization and amplification strategies:
-
Optimize Antibody Concentrations: Titrate both your primary and secondary antibodies to find the optimal concentrations that yield the highest signal-to-noise ratio.
-
Consider Signal Amplification: For low-abundance targets, an anti-Alexa Fluor 405 antibody can be used for signal amplification.[13][14]
-
Choose a Brighter Alternative: Depending on your experimental setup, a brighter fluorophore like Brilliant Violet 421™ might be a suitable alternative.[15]
Q4: I am experiencing high background in my images. How can I resolve this?
High background can obscure your specific signal. To reduce background:
-
Perform a Secondary Antibody Control: Stain a sample with only the secondary antibody to check for non-specific binding.[16]
-
Optimize Blocking: Ensure you are using an appropriate blocking buffer and that the incubation time is sufficient.[16]
-
Adjust Antibody Concentrations: High antibody concentrations can lead to increased background.[3][17]
-
Thorough Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[18]
-
Check for Autofluorescence: Examine an unstained sample to determine if your cells or tissue have inherent autofluorescence in the blue channel.[3][17]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting a weak this compound signal.
Caption: A step-by-step workflow for troubleshooting weak this compound signals.
Quantitative Data: Fluorophore Comparison
For optimal experimental design, it is crucial to understand the properties of your chosen fluorophore. The brightness of a fluorophore is determined by its extinction coefficient and quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* |
| This compound | 401 | 421 | 34,000 | ~0.36 | Moderate |
| Brilliant Violet 421™ | 405 | 421 | 2,500,000 | 0.65 | Very High |
| DyLight™ 405 | 400 | 420 | 30,000 | High | Moderate |
| Pacific Blue™ | 410 | 455 | 30,000 | High | Moderate |
*Relative brightness is a product of the molar extinction coefficient and quantum yield and provides a general comparison. Actual performance may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration for Immunofluorescence
This protocol outlines the steps for titrating your primary and secondary antibodies to achieve the best signal-to-noise ratio.
Materials:
-
Your fixed and permeabilized cells or tissue sections on slides or coverslips
-
Primary antibody
-
This compound-conjugated secondary antibody
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100)
-
Antifade mounting medium
Procedure:
-
Prepare a Dilution Series of the Primary Antibody:
-
Prepare a range of dilutions for your primary antibody in blocking buffer. A good starting point is to test the manufacturer's recommended concentration, as well as dilutions 2-fold above and below that concentration (e.g., 1:50, 1:100, 1:200).
-
Include a "no primary antibody" control to assess the non-specific binding of the secondary antibody.
-
-
Primary Antibody Incubation:
-
Apply each dilution of the primary antibody to a separate slide/coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the slides/coverslips three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Prepare the this compound-conjugated secondary antibody at the manufacturer's recommended concentration in blocking buffer.
-
Apply the secondary antibody to all slides/coverslips, including the "no primary" control.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash the slides/coverslips three times for 5 minutes each with PBS, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image all slides using identical microscope settings (laser power, exposure time, gain).
-
Compare the signal intensity and background levels across the different primary antibody dilutions. The optimal concentration will provide a bright, specific signal with low background.
-
Protocol 2: Signal Amplification using an Anti-Alexa Fluor 405 Antibody
This protocol is designed for detecting low-abundance targets where the direct signal from the this compound-conjugated secondary antibody is insufficient.
Materials:
-
Sample stained with primary antibody and this compound-conjugated secondary antibody (as per optimized protocol)
-
Rabbit anti-Alexa Fluor 405 antibody
-
Goat anti-rabbit IgG conjugated to a brighter fluorophore (e.g., Alexa Fluor 488) or an enzyme for chromogenic detection (e.g., HRP)
-
PBS
-
Blocking buffer
Procedure:
-
Primary and Secondary Antibody Staining:
-
Follow your standard, optimized immunofluorescence protocol for primary and this compound-conjugated secondary antibody staining.
-
-
Blocking:
-
After the final washes for the secondary antibody, block the sample again with blocking buffer for 30 minutes at room temperature.
-
-
Anti-Alexa Fluor 405 Antibody Incubation:
-
Incubate the sample with the rabbit anti-Alexa Fluor 405 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the sample three times for 5 minutes each with PBS.
-
-
Tertiary Antibody/Detection Reagent Incubation:
-
Incubate the sample with the goat anti-rabbit IgG conjugate (e.g., Alexa Fluor 488-conjugated or HRP-conjugated) for 1-2 hours at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Perform final washes and mount the sample as you would for standard immunofluorescence. If using an HRP-conjugated antibody, proceed with the appropriate substrate for chromogenic detection.
-
Caption: Workflow for signal amplification using an anti-dye antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 5. Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alexa Fluor™ 405 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 8. Alexa Fluor™ 405 Cadaverine 1 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. emsdiasum.com [emsdiasum.com]
- 12. protilatky.cz [protilatky.cz]
- 13. This compound Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. This compound Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. stjohnslabs.com [stjohnslabs.com]
- 17. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Navigating Spectral Overlap with Alexa Fluor 405
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of spectral overlap when incorporating Alexa Fluor 405 into your multicolor flow cytometry panels.
Understanding the Challenge: Spectral Properties of Violet Dyes
This compound is a valuable fluorochrome for multicolor flow cytometry, excited by the violet laser (405 nm). However, its emission spectrum can overlap with other commonly used violet laser-excitable dyes, such as Brilliant Violet 421™ (BV421) and Pacific Blue™. This spectral overlap, or spillover, can lead to false positive signals and inaccurate data if not properly addressed.
Quantitative Data Summary: this compound and Its Spectral Neighbors
For optimal panel design, it is crucial to understand the spectral characteristics of the fluorochromes in your panel. The table below summarizes the key spectral properties of this compound and its common neighbors.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Common Filter |
| This compound | ~401 | ~421 | Moderate | 450/50 BP |
| Brilliant Violet 421™ | ~405 | ~421 | Very Bright | 450/50 BP |
| Pacific Blue™ | ~405 | ~455 | Moderate | 450/50 BP |
Note: Relative brightness can be instrument-dependent and is also influenced by the antibody conjugate. Brilliant Violet 421™ is generally considered significantly brighter than this compound and Pacific Blue™.[1][2][3][4][5]
Troubleshooting Guide: Compensation for this compound Spectral Overlap
Proper compensation is essential for correcting spectral overlap in conventional flow cytometry. This guide provides a systematic approach to troubleshooting common issues encountered with this compound.
FAQ 1: Why is my compensation for this compound so high, especially into the BV421™ channel?
High compensation values between this compound and BV421™ are expected due to their significant spectral overlap.[6] However, excessively high values that lead to data spread and difficulty in resolving populations can be due to several factors:
-
Incorrect Filter Selection: Ensure you are using the most appropriate filter for both dyes, typically a 450/50 bandpass filter.[6][7]
-
Suboptimal PMT Voltages: Incorrect photomultiplier tube (PMT) voltages can exacerbate compensation issues. Voltages should be set to place the negative population above the electronic noise and the positive population on scale, while maximizing the signal-to-noise ratio.
-
Issues with Single-Stain Controls: The accuracy of compensation is entirely dependent on the quality of your single-stain controls.[8] Any issues with these controls will lead to incorrect compensation calculations.
Experimental Protocol: Preparing Accurate Single-Stain Compensation Controls
Accurate compensation starts with high-quality single-stain controls. Here is a detailed protocol for their preparation:
Objective: To prepare single-stained samples (cells or beads) for each fluorochrome in the multicolor panel to calculate the compensation matrix.
Materials:
-
Cells or antibody-capture beads (e.g., UltraComp eBeads™)
-
Fluorochrome-conjugated antibodies (including your this compound conjugate)
-
Staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Methodology:
-
Labeling:
-
For each fluorochrome in your panel, prepare a separate tube. This includes this compound and any other dyes it might be overlapping with.
-
Using Cells: Add the appropriate amount of a single fluorochrome-conjugated antibody to a sufficient number of cells to generate a clear positive signal. It is crucial that the positive population is at least as bright as, or brighter than, the corresponding population in your fully stained experimental sample.[9]
-
Using Beads: Add one drop of antibody-capture beads to a tube. Add the fluorochrome-conjugated antibody. The amount of antibody may need to be titrated to ensure the signal is on-scale and bright.
-
-
Incubation: Incubate the tubes according to your standard staining protocol, protecting them from light.
-
Washing: Wash the cells or beads to remove any unbound antibody.
-
Resuspension: Resuspend the cells or beads in an appropriate volume of staining buffer for flow cytometer acquisition.
-
Unstained Control: Prepare an unstained control (cells or beads) to set the baseline fluorescence.
-
Acquisition: Run each single-stain control on the flow cytometer and collect a sufficient number of events for both the positive and negative populations to allow for accurate compensation calculation.
Critical Considerations:
-
Treat Controls Identically: Your single-stain controls must be treated in the exact same manner as your experimental samples. This includes incubation times, temperatures, and any fixation or permeabilization steps.[10]
-
Fluorochrome Matching: The fluorochrome on the compensation control must be identical to the one used in the experiment. For tandem dyes, the exact same lot should be used.
-
Brightness: The positive signal in your compensation control must be as bright or brighter than the signal in your multicolor sample.[11]
Diagram: Compensation Workflow
Caption: Workflow for setting up and applying compensation.
FAQ 2: I've compensated, but my this compound positive population seems to be causing a "smear" or "spread" in the BV421™ channel. How do I fix this?
This phenomenon is known as spillover spreading, where the compensation corrects the median fluorescence intensity, but the spread of the bright population into the adjacent channel remains. This can make it difficult to resolve dim populations in the affected channel.
Troubleshooting Steps:
-
Panel Design Optimization:
-
Antigen Density: Assign brighter fluorochromes like BV421™ to antigens with lower expression levels, and dimmer fluorochromes to highly expressed antigens.
-
Co-expression: Avoid placing fluorochromes with high spectral overlap on markers that are co-expressed on the same cell population.[10]
-
-
Use a Brighter Dye: If resolving a dim population in the BV421™ channel is critical, consider using a brighter fluorochrome than this compound for the other marker, if available and compatible with your panel.
-
Fluorescence Minus One (FMO) Controls: Use FMO controls to accurately set gates. An FMO for the BV421™ channel will help you visualize the extent of the spread from this compound and set a more accurate gate for your BV421™ positive population.
Diagram: Troubleshooting Spillover Spreading
Caption: Decision tree for addressing spillover spreading.
Advanced Solution: Spectral Unmixing
For complex multicolor panels with significant spectral overlap, spectral flow cytometry and unmixing offer a powerful alternative to traditional compensation.
FAQ 3: How does spectral unmixing help with this compound and BV421™ overlap?
Spectral flow cytometers capture the entire emission spectrum of each fluorochrome across an array of detectors.[12][13] The unmixing algorithm then uses the unique spectral "signature" of each dye to mathematically separate the contribution of each fluorochrome to the total signal, even when their emission peaks are very close.[11][14] This allows for the simultaneous use of highly overlapping dyes like this compound and BV421™ with greater accuracy than conventional compensation.
Experimental Protocol: Spectral Unmixing Workflow
Objective: To acquire and analyze data from a multicolor panel containing this compound and other spectrally close dyes using spectral unmixing.
Methodology:
-
Reference Control Preparation: Prepare single-stain reference controls for every fluorochrome in your panel, including an unstained control, as described in the compensation protocol. The quality of these reference spectra is critical for accurate unmixing.[11]
-
Instrument Setup: Set up the spectral flow cytometer according to the manufacturer's instructions.
-
Data Acquisition:
-
Acquire data for the unstained control to define the autofluorescence signature.
-
Acquire data for each single-stain reference control.
-
Acquire data for your fully stained multicolor sample.
-
-
Spectral Unmixing:
-
In your spectral analysis software, define the reference spectra for each fluorochrome using the single-stain controls.
-
The software will then apply the unmixing algorithm to your multicolor sample, calculating the abundance of each fluorochrome on a cell-by-cell basis.
-
-
Data Analysis: Analyze the unmixed data, which will have separate parameters for each fluorochrome, similar to compensated data.
Diagram: Spectral Unmixing Workflow
Caption: Workflow for spectral unmixing.
By understanding the principles of spectral overlap, implementing robust experimental protocols, and utilizing the appropriate controls and analysis techniques, researchers can successfully incorporate this compound into complex multicolor panels and obtain accurate, high-quality data.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. pathology.medicine.uiowa.edu [pathology.medicine.uiowa.edu]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. spectraservices.com [spectraservices.com]
- 8. agilent.com [agilent.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. agilent.com [agilent.com]
- 14. What Is Spectral Unmixing And Why It's Important In Flow Cytometry [expertcytometry.com]
Technical Support Center: Alexa Fluor 405 Compensation in Flow Cytometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Alexa Fluor 405 compensation in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a blue-fluorescent dye commonly used in flow cytometry and fluorescence microscopy.[1] It is excited by the violet laser (typically 405 nm) and has an excitation maximum at approximately 401 nm and an emission maximum at around 421 nm.[2][3][4] It is known to be a relatively dim fluorochrome, so it is best suited for detecting highly expressed antigens.[5]
Q2: Why is compensation necessary for this compound?
Like most fluorochromes, this compound has a broad emission spectrum, which can lead to "spillover" or "bleed-through" into detectors intended for other fluorochromes, particularly those with adjacent emission wavelengths.[6] This spectral overlap can create false positive signals.[6] Compensation is a mathematical process that corrects for this spillover, ensuring that the signal detected in each channel is specific to the intended fluorochrome.[6]
Q3: Which other fluorochromes are likely to have spectral overlap with this compound?
This compound has significant spectral overlap with other violet laser-excitable dyes that emit in the blue range. These include Brilliant Violet 421™ (BV421™), Pacific Blue™, and eFluor® 450.[2][4][7] Due to their similar emission spectra, it is often not recommended to use these dyes simultaneously in the same panel without careful consideration and proper compensation.[8][9]
Spectral Properties of Common Violet Laser Dyes
The following table summarizes the spectral properties of this compound and other commonly used fluorochromes excited by the violet laser. This information is critical for designing multicolor panels and anticipating potential compensation issues.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Key Considerations |
| This compound | ~401 | ~421 | Dim | Best for highly expressed antigens due to its lower brightness compared to polymer dyes.[2][5] |
| Brilliant Violet 421™ | ~405 | ~421 | Very Bright | Significantly brighter than this compound and Pacific Blue™.[2][4][8] Can cause significant spillover. |
| Pacific Blue™ | ~405 | ~455 | Moderate | Spectrally similar to this compound, but generally brighter.[7] |
| eFluor® 450 | ~405 | ~450 | Moderate | Can be used as an alternative to Pacific Blue™.[2] |
| Super Bright 436 | ~413 | ~431 | Bright | A polymer dye alternative for the violet laser.[10] |
Troubleshooting Guides
This section provides solutions to common problems encountered during the compensation of this compound in flow cytometry experiments.
Issue 1: Significant spillover from this compound into the Brilliant Violet 421™ (or other adjacent) channel, leading to false positives.
-
Q: I am seeing a high percentage of double-positive events for my this compound and BV421 markers, which is biologically unexpected. How can I fix this?
A: This is a classic sign of under-compensation. The broad emission tail of this compound can spill into the BV421 detector.
Troubleshooting Steps:
-
Verify Single-Stain Controls: Ensure your single-stain compensation controls are correctly prepared. The positive population in your this compound single-stain control must be at least as bright as, or brighter than, the signal in your fully stained sample.[11][12]
-
Use the Correct Fluorochrome for Controls: The fluorochrome used for the compensation control must be the exact same as the one in your experimental sample.[11][12] Do not substitute another violet dye.
-
Check Autofluorescence: The autofluorescence of the negative control particles (cells or beads) must match that of the positive particles in your single-stain controls.[12] If using both cells and beads for controls in the same experiment, a separate negative control for each is required.
-
Re-calculate the Compensation Matrix: Using your properly prepared single-stain controls, recalculate the compensation matrix using the acquisition software's automatic compensation algorithm.[13] Avoid manual adjustments unless you are experienced, as this can introduce errors.[11]
-
Consider Panel Design: If significant spillover persists, consider redesigning your panel. Assign this compound to a marker that is not co-expressed with the marker in the adjacent channel. Alternatively, if the antigen is highly expressed, you may be able to use a dimmer fluorochrome.
-
Issue 2: My compensated data shows a "smiling" or "frowning" population, and the median fluorescence intensities do not align properly.
-
Q: After applying compensation, my this compound positive population appears distorted on the bivariate plot against another channel. What causes this and how do I correct it?
A: This "spreading" artifact is often a result of improper compensation settings or issues with the single-stain controls.
Troubleshooting Steps:
-
Review Gating on Single-Stain Controls: When setting up automatic compensation, ensure the gates for the positive and negative populations in your single-stain controls are set correctly. The gates should encompass the entire positive and negative populations, respectively.[14]
-
Check for Signal Off-Scale: If the signal from your single-stain control is too bright and goes off-scale, the compensation calculation will be inaccurate.[15] If using beads and the signal is too high, consider diluting the antibody used for staining the beads.[15]
-
Ensure Sufficient Events: Collect enough events for both the positive and negative populations in your single-stain controls for the software to make a statistically significant calculation of the spillover. A minimum of 5,000 events in the positive gate is a good starting point.[12]
-
Treat Controls and Samples Identically: Your compensation controls should be treated in the same manner as your experimental samples, including fixation and permeabilization steps, as these can affect the fluorochrome's spectrum.[14]
-
Issue 3: Weak or no signal from this compound.
-
Q: I am not seeing a clear positive population for my this compound marker. What could be the problem?
A: A weak or absent signal can be due to several factors, from experimental technique to the inherent properties of the dye.
Troubleshooting Steps:
-
Confirm Antigen Expression: this compound is a relatively dim dye.[5] Ensure that the target antigen is expressed at a high enough level to be detected with this fluorochrome. Consider using a brighter dye like BV421 for low-abundance targets.[2]
-
Check Antibody Titration: The antibody concentration may be too low. Perform an antibody titration to determine the optimal staining concentration.
-
Protect from Light: All fluorochromes are susceptible to photobleaching. Protect your stained samples and reagents from light as much as possible.[16]
-
Verify Instrument Settings: Ensure the correct laser and filter combination is being used for this compound. Check that the lasers are properly aligned by running calibration beads.
-
Experimental Protocols
Protocol 1: Preparation of Single-Stain Compensation Controls
Accurate compensation is critically dependent on high-quality single-stain controls.
Materials:
-
Compensation beads (e.g., UltraComp eBeads™) or cells.[15]
-
Your this compound conjugated antibody and all other conjugated antibodies in your panel.
-
Flow Cytometry Staining Buffer.
-
12 x 75 mm flow cytometry tubes.
Method using Compensation Beads:
-
Label a separate tube for each fluorochrome in your panel.
-
Vortex the compensation beads thoroughly.[15]
-
Add one drop of beads to each tube.[15]
-
Add the pre-titrated amount of your conjugated antibody to the corresponding tube.
-
Incubate for 15-30 minutes at 2-8°C, protected from light.[15]
-
Add 2 mL of staining buffer and centrifuge at 400-600 x g for 3-5 minutes.[15]
-
Decant the supernatant and resuspend the beads in 0.2-0.4 mL of staining buffer.[15]
-
Keep the controls on ice and protected from light until acquisition.
Method using Cells:
-
Prepare a separate tube of cells for each fluorochrome.
-
Stain each tube with one of the conjugated antibodies from your panel at the optimal concentration.
-
Include an unstained cell sample as a negative control.
-
Process the cells (incubation, washing, fixation) exactly as you would for your fully stained experimental samples.[14]
Protocol 2: Setting the Compensation Matrix
This protocol outlines the general steps for setting up compensation using an automated software wizard.
Procedure:
-
Instrument Setup: Run an unstained cell sample to adjust the forward scatter (FSC) and side scatter (SSC) voltages to place your cell population of interest on scale. Adjust the fluorescence detector voltages so that the autofluorescence is within the first decade of the log scale.[6]
-
Load Single-Stain Controls: Load your prepared single-stain controls into the software.
-
Open Compensation Wizard: Navigate to the automatic compensation setup tool within your acquisition software.
-
Gate Populations: For each single-stain control, the software will display a histogram. Create gates to identify the positive and negative populations. For beads, these will be distinct populations. For cells, you will gate on the stained (positive) and unstained (negative) cells.[13]
-
Calculate Matrix: Once all single-stain controls are gated, instruct the software to calculate the compensation matrix. The software will determine the spillover values for each fluorochrome into all other detectors.
-
Apply and Verify: Apply the calculated compensation matrix to your samples. Visually inspect the compensated data by looking at bivariate plots of each fluorochrome against every other fluorochrome. The median fluorescence intensity of the positive population for one fluorochrome should be the same in its primary detector and all other detectors. The populations should appear orthogonal.[6]
Visualizations
Caption: Spectral spillover from this compound into a secondary detector.
Caption: A typical workflow for setting up compensation in flow cytometry.
Caption: A decision tree for troubleshooting common this compound issues.
References
- 1. This compound Dye | Thermo Fisher Scientific - NL [thermofisher.com]
- 2. pathology.medicine.uiowa.edu [pathology.medicine.uiowa.edu]
- 3. youtube.com [youtube.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. Setting Compensation Multicolor Flow [bdbiosciences.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. bcchr.ca [bcchr.ca]
- 10. Fluorophore Selection Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. 3 Requirements For Accurate Flow Cytometry Compensation - ExpertCytometry [expertcytometry.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. How To Compensate A 4-Color Flow Cytometry Experiment Correctly - ExpertCytometry [expertcytometry.com]
- 14. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Alexa Fluor 405 vs. DAPI for Nuclear Staining
For researchers, scientists, and drug development professionals, accurate and robust nuclear staining is a cornerstone of cellular imaging. The choice of fluorescent dye can significantly impact experimental outcomes, influencing everything from basic cell counting to complex spatial analyses. This guide provides an objective comparison of two popular blue-emitting fluorescent options for nuclear staining: Alexa Fluor 405 and 4',6-diamidino-2-phenylindole (DAPI). While both result in blue-stained nuclei, their mechanisms, applications, and performance characteristics differ significantly.
DAPI is a well-established, direct DNA stain that intercalates into the minor groove of A-T rich regions of DNA.[1][2][3] This direct binding to the target molecule makes it a simple and rapid tool for nuclear counterstaining. In contrast, this compound is a high-performance fluorophore that is not a direct DNA stain itself. Instead, it is typically conjugated to a molecule that targets a nuclear structure, most commonly an antibody for indirect immunofluorescence. For nuclear staining, this would involve using a primary antibody against a nuclear antigen (e.g., DNA, histones, or nuclear membrane proteins) followed by a secondary antibody conjugated to this compound, or a primary antibody directly conjugated to the fluorophore.[4]
This fundamental difference in staining strategy—direct versus indirect—underpins the key distinctions in their performance and suitability for various experimental designs.
Quantitative Data Summary
| Parameter | This compound | DAPI |
| Excitation Maximum (nm) | ~401[5][6] | ~358 (when bound to dsDNA)[1] |
| Emission Maximum (nm) | ~421[5][6] | ~461 (when bound to dsDNA)[1] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~34,000[6] | ~27,000[7] |
| Quantum Yield (Φ) | ~0.91 (for iFluor 405, an alternative) | ~0.58 (in DMSO), significantly increases upon binding DNA |
| Binding Target | Dependent on the conjugated molecule (e.g., antibodies to nuclear proteins) | A-T rich regions in the minor groove of dsDNA[1][2][3] |
| Staining Type | Indirect (typically immunofluorescence) | Direct |
| Cell Permeability | Dependent on the conjugated molecule | Moderately permeant to live cells, readily stains fixed and permeabilized cells[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for nuclear staining using an indirect immunofluorescence approach with an this compound conjugate and a standard direct staining protocol for DAPI.
Protocol 1: Indirect Immunofluorescence Staining of the Nucleus with this compound
This protocol describes a general workflow for staining the nucleus using a primary antibody against a nuclear antigen and an this compound-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against a nuclear target (e.g., anti-histone H3, anti-lamin A/C)
-
This compound-conjugated secondary antibody
-
Antifade mounting medium
Procedure:
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in Blocking Buffer overnight at 4°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.[8]
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Image using a fluorescence microscope with appropriate filters for this compound (e.g., 405 nm excitation and 421 nm emission).
Protocol 2: Direct Nuclear Staining with DAPI
This protocol outlines a standard procedure for staining the nuclei of fixed and permeabilized cells with DAPI.
Materials:
-
Fixed and permeabilized cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
DAPI stock solution (e.g., 1 mg/mL in deionized water)
-
DAPI working solution (e.g., 1 µg/mL in PBS)
-
Antifade mounting medium
Procedure:
-
Preparation: Ensure cells have been fixed and permeabilized according to a standard protocol.
-
Washing: Wash cells twice with PBS.
-
DAPI Staining: Incubate cells with the DAPI working solution for 5-10 minutes at room temperature, protected from light.[8]
-
Washing: Wash three times with PBS for 5 minutes each to remove unbound DAPI and reduce background fluorescence.
-
Mounting: Mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Image using a fluorescence microscope with a DAPI filter set (e.g., ~360 nm excitation and ~460 nm emission).
Visualizing the Methodologies
To better illustrate the experimental processes and the conceptual differences between the two staining methods, the following diagrams were generated using the DOT language.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. protilatky.cz [protilatky.cz]
- 5. This compound Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. img.abclonal.com [img.abclonal.com]
A Comparative Analysis of Alexa Fluor 405 and Pacific Blue for Fluorescence-Based Applications
For researchers, scientists, and drug development professionals utilizing fluorescence-based detection, the selection of an appropriate fluorophore is paramount to generating high-quality, reproducible data. This guide provides an objective comparison of two commonly used violet laser-excitable dyes: Alexa Fluor 405 and Pacific Blue, with a focus on their relative brightness and performance in flow cytometry.
Core Photophysical Properties
The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient (a measure of its ability to absorb photons) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). A summary of the key photophysical properties for this compound and Pacific Blue is presented below.
| Property | This compound | Pacific Blue |
| Excitation Maximum (nm) | ~401 | ~401-410 |
| Emission Maximum (nm) | ~421[1] | ~452-455[2][3] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~34,000 | ~46,000[2] |
| Quantum Yield (Φ) | ~0.92 | ~0.78[2] |
| Calculated Relative Brightness | ~31,280 | ~35,880 |
Note: The calculated relative brightness is the product of the molar extinction coefficient and the quantum yield. These values can vary depending on the conjugation state and local environment.
While theoretical brightness is a useful metric, the practical performance in an experimental context is the ultimate determinant of a fluorophore's utility.
Experimental Comparison in Flow Cytometry
To provide a practical assessment of brightness, we present a representative experimental protocol for comparing the performance of this compound and Pacific Blue conjugated to an antibody for the immunophenotyping of human peripheral blood mononuclear cells (PBMCs).
Experimental Protocol
1. Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS) and 0.05% sodium azide (staining buffer).
-
Resuspend the cells in staining buffer to a final concentration of 1 x 10⁷ cells/mL.
2. Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into separate flow cytometry tubes.
-
To one tube, add an anti-human CD4 antibody conjugated to this compound at the manufacturer's recommended concentration.
-
To a second tube, add the same clone of anti-human CD4 antibody conjugated to Pacific Blue, also at the recommended concentration.
-
Prepare an unstained control tube with cells only.
-
Incubate the tubes for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.
-
Resuspend the final cell pellet in 500 µL of staining buffer for analysis.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a 405 nm violet laser.[4]
-
Collect the emitted fluorescence for both dyes using a 450/50 nm bandpass filter.[2]
-
Set the voltage for the detector based on the unstained control to place the negative population within the first decade of the logarithmic scale.
-
Acquire a minimum of 50,000 events for each sample, gating on the lymphocyte population based on forward and side scatter properties.
-
Measure the Mean Fluorescence Intensity (MFI) of the CD4-positive population for both the this compound and Pacific Blue samples. The MFI serves as a quantitative measure of the brightness of the staining.
Logical Workflow for Fluorophore Comparison
The process of comparing these two fluorophores can be visualized as a logical workflow, from their fundamental properties to their performance in a specific application.
Caption: Workflow for comparing this compound and Pacific Blue brightness.
Conclusion
While both this compound and Pacific Blue are excitable by the 405 nm violet laser and are commonly used in multicolor flow cytometry, their photophysical properties suggest that Pacific Blue may have a higher intrinsic brightness due to its larger molar extinction coefficient. However, this compound boasts a significantly higher quantum yield, making it a highly efficient emitter.
The choice between these two dyes will ultimately depend on the specific experimental context. Factors such as the expression level of the target antigen, the potential for spectral overlap with other fluorophores in the panel, and the specific instrumentation used will all influence the optimal choice. For detecting markers with low expression levels, a fluorophore with the highest practical brightness in the user's experimental system is crucial. It is therefore recommended that researchers perform their own side-by-side comparisons using their specific antibody clones and cell types to determine the most suitable reagent for their multicolor panels.
References
A Head-to-Head Comparison: Alexa Fluor 405 vs. SuperBright 436 for Flow Cytometry
In the expanding world of multicolor flow cytometry, selecting the optimal fluorochrome for the violet laser is a critical step in successful panel design. Both Alexa Fluor 405, a well-established conventional dye, and SuperBright 436, a newer polymer-based dye, are mainstays for the 405 nm laser. This guide provides a detailed, data-supported comparison to help researchers, scientists, and drug development professionals choose the most suitable reagent for their specific applications.
Spectral Properties and Core Characteristics
At a fundamental level, both dyes are excited by the violet laser, but their spectral characteristics and underlying chemical structures lead to distinct performance attributes. This compound is a small organic dye, while SuperBright 436 is a fluorescent polymer, a structural difference that significantly influences its brightness and handling requirements.[1]
| Property | This compound | SuperBright 436 |
| Excitation Maximum | ~401 nm[2][3] | ~414 nm[4][5] |
| Emission Maximum | ~421 nm[2][3] | ~436 nm[4][5] |
| Recommended Filter | 450/50 BP | 450/50 BP[4][5] |
| Chemistry | Sulfonated coumarin derivative | Polymer-based dye |
| Extinction Coefficient | ~34,000-35,000 cm⁻¹M⁻¹ | Not specified |
Performance Comparison in Flow Cytometry
The choice between these two fluorochromes often comes down to a trade-off between brightness, photostability, and the complexity of the experimental panel.
Brightness
Photostability
The Alexa Fluor family of dyes is widely recognized for its excellent photostability, a crucial feature for applications involving extended exposure to laser light, such as cell sorting or repeated imaging.[8] SuperBright 436 also demonstrates good stability, with studies showing minimal loss of fluorescence after exposure to formaldehyde fixative for up to three days or overnight exposure to ambient light.[4][5]
Handling and Panel Design Considerations
A critical difference lies in the polymer chemistry of SuperBright 436. When two or more SuperBright or other polymer-based dyes (like Brilliant Violet™) are used in the same staining panel, they can form non-specific, intermolecular aggregates. This interaction can lead to artifactual, seemingly under-compensated data. To mitigate this, the use of a specialized buffer, such as SuperBright Staining Buffer , is required.[2][9] No special buffer is needed when only one SuperBright conjugate is present in a panel.
This compound, as a conventional small-molecule dye, does not exhibit these polymer-polymer interactions, simplifying its integration into complex multicolor panels. Furthermore, Alexa Fluor dyes are known to be highly water-soluble and pH-insensitive over a wide range, ensuring stable performance in various buffers.[8]
Experimental Workflow and Protocols
A standard immunophenotyping workflow is applicable to both fluorochromes, with the key protocol difference being the mandatory inclusion of a special buffer for multicolor panels involving SuperBright 436.
Detailed Staining Protocol
This protocol provides a framework for staining suspension cells. Antibody concentrations and incubation times may require optimization.
-
Cell Preparation :
-
Harvest cells and prepare a single-cell suspension.
-
Wash the cells with ice-cold FACS Buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide).
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet and adjust the concentration to 1-5 x 10⁶ cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1-5 x 10⁵ cells) into appropriate tubes.
-
-
Fc Receptor Blocking (Optional but Recommended) :
-
If your cells express a high level of Fc receptors (e.g., macrophages, B cells), add an Fc blocking antibody.
-
Incubate for 10-15 minutes at 4°C. Do not wash.
-
-
Staining :
-
For panels with more than one SuperBright or other polymer dye : Add 5 µL of SuperBright Staining Buffer to the cell suspension and vortex gently.[2][9]
-
Add the pre-titrated amount of fluorochrome-conjugated primary antibody to the cells.
-
Vortex gently and incubate for at least 30 minutes at 4°C, protected from light.
-
-
Wash and Data Acquisition :
-
Add 2 mL of FACS Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
-
Discard the supernatant. Repeat the wash step.
-
Resuspend the cell pellet in an appropriate volume of FACS Buffer (e.g., 300-500 µL).
-
Keep samples on ice and protected from light until analysis on a flow cytometer.
-
Logical Selection Framework
Choosing between this compound and SuperBright 436 depends on the specific demands of the experiment. The following decision tree illustrates a logical approach to selecting the appropriate dye.
Conclusion
| Feature | This compound | SuperBright 436 | Recommendation |
| Brightness | Moderate | Very High | SuperBright 436 for low-abundance antigens. |
| Photostability | High | Good | This compound for applications requiring long laser exposure. |
| Panel Simplicity | High (No special buffer) | Moderate (Requires special buffer with other polymer dyes) | This compound for ease of use in complex multicolor panels. |
| Spillover | Lower into bluer channels | Slightly higher due to broader emission peak | Consider spectral overlap carefully in panel design. |
This compound remains a reliable and straightforward choice, particularly for staining highly expressed markers or when prioritizing photostability and ease of integration into multicolor panels without special buffer considerations.
SuperBright 436 is the superior option when the primary goal is to resolve dim or rare cell populations, thanks to its exceptional brightness. However, researchers must be mindful of the potential for polymer dye interactions and incorporate the necessary staining buffer when building panels with more than one such dye.
References
- 1. Super Bright 436 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Cell Surface Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 4. Super Bright Fluorescent Polymer Dyes for the Violet Laser | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Here comes the Super Bright polymer dyes: Bright dyes for the violet laser | labclinics.com [labclinics.com]
- 6. Super Bright Fluorescent Polymer Dyes for the Violet Laser | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Super Bright 436 Dye | Thermo Fisher Scientific - ID [thermofisher.com]
- 8. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Alternatives to Alexa Fluor 405 for the Violet Laser: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing the 405 nm violet laser, selecting the optimal fluorescent dye is critical for generating high-quality, reproducible data. While Alexa Fluor 405 has been a staple in many applications, a growing number of alternatives offer significant advantages in brightness, photostability, and spectral properties. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in your selection process.
Key Performance Metrics: A Quantitative Comparison
The performance of a fluorescent dye is determined by several key photophysical properties. The following table summarizes the available quantitative data for this compound and its alternatives. Brightness is a product of the molar extinction coefficient and the quantum yield, indicating the theoretical maximum fluorescence intensity.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness* |
| This compound | 401[1] | 421[1] | 34,000[1][2] | ~0.54 | Dim |
| Brilliant Violet 421 (BV421) | 405[3] | 421[3] | 2,500,000[3] | 0.65[3] | Very Bright |
| SuperNova V428 | 414[4][5][6] | 428[4][5][6] | ~3,000,000[4][5][6] | ~0.6[4][5][6] | Very Bright |
| Pacific Blue | 401 | 452 | 46,000 | 0.78 | Moderate |
| eFluor 450 | 405[7][8] | 450[7][8] | Not specified | Not specified | Moderate |
| VioBlue | 400[9] | 455[9] | Not specified | Not specified | Bright[10] |
| StarBright Violet 440 (SBV440) | 383[11] | 436[11] | Not specified | Not specified | Very Bright[11] |
*Relative Brightness is a qualitative measure based on manufacturer claims and available comparative data.
In-Depth Performance Analysis
Brilliant Violet 421 (BV421) and SuperNova V428 stand out as exceptionally bright alternatives to this compound.[3][4][5][6] Both are polymer-based dyes, which accounts for their significantly higher extinction coefficients compared to the small organic molecule structure of this compound. SuperNova V428 is reported to be over 10 times brighter than Pacific Blue and also demonstrates superior brightness to BV421 in flow cytometry applications.[6][12] Furthermore, SuperNova V428 conjugates are formulated to minimize non-specific staining, which can be a concern with polymer dyes.[4][6][12]
Pacific Blue offers a moderate brightness improvement over this compound and has a high quantum yield. However, its lower extinction coefficient makes it less bright than the polymer-based dyes.
eFluor 450 is presented as a stable and effective alternative, with performance similar to or better than Pacific Blue.[3] It shows minimal loss of fluorescence after formaldehyde fixation, making it suitable for protocols involving fixation and permeabilization.[3]
VioBlue is another bright alternative that is promoted as superior to Pacific Blue and this compound, exhibiting minimal photo-induced degradation.[10]
StarBright Violet Dyes , such as SBV440, are fluorescent nanoparticles designed for high brightness and photostability in flow cytometry.[4][11][13] They are reported to be significantly brighter than Pacific Blue and are compatible with various buffers without the need for special staining buffers.[4]
Photostability Comparison
While quantitative photobleaching data is not uniformly available for all dyes, qualitative descriptions and some comparative studies provide valuable insights.
-
This compound is known to be susceptible to photobleaching, which can be a limitation in imaging applications requiring long exposure times.[14]
-
Brilliant Violet 421 is described as being very photo- and fixative-stable.[3][15] Comparative imaging has shown that BV421 has significantly less fluorescence loss from photobleaching compared to Pacific Blue.[16]
-
SuperNova V428 is part of a new generation of polymer dyes with an emphasis on brightness and stability.[17][18]
-
eFluor 450 demonstrates good stability, with minimal fluorescence loss after 24 hours of formaldehyde fixation.[3]
-
VioBlue is reported to have minimal photo-induced degradation.[10]
-
StarBright Violet Dyes are designed to be resistant to photobleaching and stable over time.[4][13]
Experimental Workflows
Workflow for Comparing Dye Performance in Flow Cytometry
Caption: Workflow for comparing the performance of different fluorescent dyes in a flow cytometry experiment.
Workflow for Assessing Photostability
Caption: Workflow for the quantitative assessment of fluorophore photostability.
Experimental Protocols
Protocol for Direct Comparison of Fluorescent Dyes in Flow Cytometry
Objective: To compare the brightness and spillover of different violet dye-conjugated antibodies.
Materials:
-
Single-cell suspension of target cells
-
Unconjugated primary antibody of interest
-
Conjugation kits for each fluorescent dye to be tested (e.g., Brilliant Violet 421, SuperNova V428, etc.)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer equipped with a 405 nm violet laser and appropriate filters
Procedure:
-
Antibody Conjugation: Conjugate the primary antibody to each of the fluorescent dyes following the manufacturer's instructions for each conjugation kit.
-
Antibody Titration: Perform a titration experiment for each antibody-dye conjugate to determine the optimal staining concentration that provides the best signal-to-noise ratio.
-
Cell Staining: a. Aliquot 1 x 10⁶ cells into multiple tubes. b. Stain the cells with the optimal concentration of each antibody-dye conjugate for 30 minutes at 4°C, protected from light. Include an unstained control and single-stain controls for each fluorophore. c. Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes. d. Resuspend the cells in 500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: a. Acquire data on a flow cytometer using the 405 nm laser for excitation. b. Collect emission signals using the appropriate filter for each dye (e.g., 450/50 nm bandpass filter).
-
Data Analysis: a. For each single-stain control, calculate the Stain Index to compare the relative brightness of the different fluorophores. Stain Index = (MFI_positive - MFI_negative) / (2 * SD_negative), where MFI is the median fluorescence intensity and SD is the standard deviation of the negative population. b. Use the single-stain controls to create a compensation matrix and analyze the spillover of each dye into other channels.
Protocol for Immunofluorescence Staining and Photostability Assessment
Objective: To compare the initial brightness and photostability of different violet dyes in immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody-dye conjugates (as prepared and titrated above)
-
Antifade mounting medium
-
Fluorescence microscope with a 405 nm laser and appropriate filters
Procedure:
-
Cell Fixation and Permeabilization: a. Fix cells with 4% PFA for 15 minutes at room temperature. b. Wash three times with PBS. c. Permeabilize cells with Permeabilization Buffer for 10 minutes (if targeting an intracellular antigen). d. Wash three times with PBS.
-
Blocking and Staining: a. Block non-specific binding with Blocking Buffer for 1 hour at room temperature. b. Incubate with the optimal concentration of each primary antibody-dye conjugate for 1 hour at room temperature, protected from light. c. Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Photobleaching: a. For each dye, acquire an initial image (t=0) using a defined laser power and exposure time. b. Continuously illuminate a defined region of interest (ROI) with the 405 nm laser at a constant power. c. Acquire a time-lapse series of images of the ROI at regular intervals until the fluorescence intensity has significantly decreased.
-
Data Analysis: a. Measure the mean fluorescence intensity within the ROI for each image in the time-series. b. Plot the normalized fluorescence intensity as a function of time. c. Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value, for each dye.
Conclusion and Recommendations
The choice of an alternative to this compound will depend on the specific requirements of the application.
-
For applications demanding the highest brightness to resolve dimly expressed antigens, SuperNova V428 and Brilliant Violet 421 are excellent choices. SuperNova V428 may have an edge in terms of brightness and reduced non-specific staining.
-
For routine flow cytometry where moderate brightness and good photostability are sufficient, Pacific Blue , eFluor 450 , and VioBlue are reliable alternatives.
-
StarBright Violet dyes offer a compelling option for multicolor flow cytometry panels due to their high brightness and narrow emission spectra, which can help to minimize spillover.
It is highly recommended that researchers perform their own side-by-side comparisons using the protocols outlined in this guide to determine the optimal fluorophore for their specific experimental setup and biological system.
References
- 1. beckman.com [beckman.com]
- 2. Relative Brightness of Fluorescent Dyes | AAT Bioquest [aatbio.com]
- 3. eFluor 450 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. beckman.com [beckman.com]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Brilliant Violet™ 421 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. cancer.iu.edu [cancer.iu.edu]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. youtube.com [youtube.com]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. Lasers and Dyes for Multicolor Flow Cytometry [bdbiosciences.com]
A Researcher's Guide to the Photostability of Blue Fluorescent Dyes: Alexa Fluor 405 and its Alternatives
For researchers, scientists, and drug development professionals, the selection of a robust and photostable blue fluorescent dye is critical for generating reliable and reproducible data in fluorescence microscopy and other fluorescence-based assays. Photobleaching, the irreversible loss of fluorescence upon exposure to light, can significantly compromise the quantitative accuracy and overall quality of imaging experiments. This guide provides an objective comparison of the photostability of Alexa Fluor 405 with other commonly used blue dyes, supported by experimental data and detailed methodologies.
Quantitative and Qualitative Photostability Comparison
The photostability of a fluorophore is a key determinant of its utility in imaging applications, especially those requiring prolonged or intense illumination. While direct, side-by-side quantitative comparisons under standardized conditions are not always readily available in the literature, this section summarizes key photophysical properties and qualitative photostability assessments for this compound and several common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| This compound | 401 | 421 | 34,000[1] | - | Generally high, but can be susceptible to rapid fading under certain conditions.[2][3] |
| DAPI | 358 | 461 | 30,000 | ~0.4 (bound to DNA) | High for a nuclear stain; more stable than Hoechst dyes.[4] |
| Hoechst 33342 | 350 | 461 | 42,000 | ~0.4 (bound to DNA) | Moderate; less photostable than DAPI.[4][5] |
| DyLight 405 | 400 | 420 | 30,000[6] | - | Often cited as having high photostability, comparable to or exceeding Alexa Fluor dyes.[7] |
| Brilliant Violet 421™ | 405 | 421 | 2,500,000[8] | 0.65[8] | Very high; described as very photo- and fixative-stable.[8][9] |
| SuperGlo Blue | - | - | - | - | Data not readily available. |
Note: The photobleaching rates and overall photostability are highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the chemical environment, and the mounting medium. The quantum yield for DAPI and Hoechst is for the DNA-bound state, as they are primarily used as nuclear stains.
Detailed Experimental Protocol for Photostability Measurement
To quantitatively assess and compare the photostability of different blue fluorescent dyes, a standardized experimental protocol is crucial. The following methodology outlines a general workflow for a photobleaching experiment.
Objective: To quantify and compare the rate of photobleaching of different blue fluorescent dyes under continuous illumination.
Materials:
-
Fluorescent dyes of interest (e.g., this compound, DAPI, Hoechst 33342, DyLight 405, Brilliant Violet 421) conjugated to a consistent substrate (e.g., a specific secondary antibody).
-
Appropriate samples for staining (e.g., fixed cells, tissue sections).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Antifade mounting medium.
-
Microscope slides and coverslips.
-
Fluorescence microscope equipped with:
-
A stable light source (e.g., 405 nm laser or mercury/xenon arc lamp with appropriate filters).
-
A sensitive detector (e.g., sCMOS or EMCCD camera).
-
Filter sets appropriate for the blue fluorescent dyes being tested.
-
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Prepare biological samples (e.g., cultured cells) on microscope slides.
-
Fix and permeabilize the samples using a standard protocol appropriate for the target antigen and antibody.
-
Incubate the samples with the primary antibody, followed by the secondary antibody conjugated to the blue fluorescent dye of interest. Ensure consistent antibody concentrations and incubation times across all samples.
-
For nuclear stains like DAPI and Hoechst, incubate the fixed and permeabilized cells with the dye solution according to the manufacturer's protocol.
-
Wash the samples thoroughly with PBS to remove unbound antibodies or dyes.
-
Mount the coverslips using an antifade mounting medium. Seal the edges to prevent drying.
-
-
Microscope Setup:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Select the appropriate filter set for the fluorophore being tested.
-
Set the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous photobleaching. Crucially, this intensity must be kept constant for all dyes being compared.
-
Define a region of interest (ROI) for imaging.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the ROI under continuous illumination.
-
Set the time interval and the total acquisition time. The duration should be sufficient to observe a significant decrease in fluorescence intensity for the least photostable dye.
-
-
Data Analysis:
-
Open the time-lapse image series in image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI intensity at each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be calculated by fitting the decay curve to an exponential function.
-
Caption: Workflow for comparing the photostability of fluorescent dyes.
Discussion and Recommendations
-
This compound is a widely used blue fluorescent dye that offers good brightness and is generally considered photostable.[2][3] However, some users have reported rapid photobleaching, suggesting its performance can be highly dependent on the experimental setup and mounting medium.[2][3]
-
DAPI and Hoechst dyes are primarily used for nuclear counterstaining. DAPI is known to be more photostable than Hoechst dyes, making it a better choice for experiments requiring prolonged imaging of the nucleus.[4] Both DAPI and Hoechst can undergo photoconversion, where they start to fluoresce in other channels after UV exposure, which can be a concern in multicolor imaging.[10][11]
-
DyLight 405 is marketed as a highly photostable alternative to other blue dyes, with claims of being brighter and more resistant to photobleaching than this compound in some applications.[7] It is a strong candidate for demanding imaging applications.
-
Brilliant Violet 421™ (BV421) is a polymer-based dye that exhibits exceptional brightness and high photostability.[8][9][12] Its high extinction coefficient and quantum yield make it a superior choice for detecting low-abundance targets and for applications where photostability is paramount.[8]
The choice of a blue fluorescent dye should be guided by the specific requirements of the experiment. For general applications, This compound remains a solid choice, though careful optimization of imaging conditions is recommended. For nuclear staining where photostability is critical, DAPI is preferable to Hoechst dyes.[4] For the most demanding applications requiring high brightness and exceptional photostability, Brilliant Violet 421™ and DyLight 405 are excellent alternatives that can provide superior performance. It is highly recommended that researchers perform their own side-by-side comparisons under their specific experimental conditions to select the optimal dye for their needs.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. stressmarq.com [stressmarq.com]
- 7. leinco.com [leinco.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. youtube.com [youtube.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. biotium.com [biotium.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Validating Alexa Fluor 405 Antibody Specificity: A Comparative Guide
In the fields of life sciences and drug development, the accuracy and reliability of experimental data are paramount. A crucial factor influencing this is the specificity of the antibodies used in immunoassays. This guide provides a comprehensive comparison of methods to validate the specificity of antibodies conjugated with Alexa Fluor 405, a popular blue-fluorescent dye. It also presents a comparative analysis of this compound against alternative fluorophores and details key experimental protocols for antibody validation.
The Imperative of Antibody Specificity Validation
The specificity of an antibody refers to its ability to bind exclusively to its intended target antigen. Non-specific binding to other molecules can lead to erroneous results, contributing to the ongoing "reproducibility crisis" in scientific research. For fluorescently-labeled antibodies like this compound, rigorous validation is essential to ensure that the observed fluorescence signal accurately represents the presence and localization of the target protein.
Several established strategies, often referred to as the "five pillars of antibody validation," provide a robust framework for confirming antibody specificity:
-
Genetic Strategies: Utilizing knockout or knockdown cell lines or tissues to demonstrate the absence of signal in the absence of the target protein.
-
Orthogonal Strategies: Comparing the results from the antibody-based method with a non-antibody-based method (e.g., mass spectrometry or mRNA in situ hybridization).
-
Independent Antibody Strategies: Using two or more different antibodies that recognize distinct epitopes on the same target protein to see if they produce similar staining patterns.
-
Expression of Tagged Proteins: Comparing the signal from the antibody with the signal from a tagged (e.g., GFP-tagged) version of the target protein.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): Identifying the protein and any interacting partners pulled down by the antibody to confirm it binds to the correct target.
This compound: A Performance Overview and Comparison with Alternatives
This compound is a blue-fluorescent dye that is optimally excited by the 405 nm violet laser. It is known for its good photostability and pH insensitivity, making it a versatile choice for various applications, including immunofluorescence and flow cytometry. However, several alternative dyes are available, each with its own set of performance characteristics.
Here is a comparison of this compound with some of its common alternatives:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Brightness |
| This compound | 401 | 421 | 34,000 | ~0.54 | Good |
| Brilliant Violet 421™ | 405 | 421 | 2,500,000 | 0.65 | Excellent |
| DyLight™ 405 | 400 | 420 | 30,000 | High | Good |
| Pacific Blue™ | 401 | 452 | 46,000 | 0.78 | Very Good |
Note: Brightness is proportional to the product of the molar extinction coefficient and the quantum yield. The values presented are approximate and can vary depending on the conjugation and experimental conditions.
Key Experimental Protocols for Validating this compound Antibody Specificity
Rigorous experimental validation is crucial to ensure the reliability of data generated using this compound-conjugated antibodies. Below are detailed protocols for three fundamental validation techniques.
Western Blotting
Western blotting is a powerful technique to confirm that the antibody recognizes a protein of the correct molecular weight.
Experimental Workflow:
Caption: A stepwise workflow for Western Blotting analysis.
Methodology:
-
Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (conjugated or unconjugated) at the recommended dilution overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: If the primary antibody is unconjugated, wash the membrane three times with TBST and then incubate with an appropriate HRP- or fluorophore-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: For HRP-conjugated antibodies, add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager. For fluorophore-conjugated secondary antibodies, visualize the signal using a fluorescence imager.
-
Data Analysis: Analyze the resulting bands to confirm that the antibody detects a protein of the expected molecular weight.
Immunofluorescence (IF)
Immunofluorescence is used to visualize the subcellular localization of the target protein.
Experimental Workflow:
Caption: A typical workflow for an immunofluorescence experiment.
Methodology:
-
Cell Preparation and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBST) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at the optimal dilution in the blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the this compound-conjugated secondary antibody, diluted in the blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Incubate with a nuclear counterstain, such as DAPI, for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the fluorescence using a confocal or epifluorescence microscope with the appropriate filter sets for this compound and the counterstain.
Flow Cytometry
Flow cytometry is used to quantify the percentage of cells expressing the target protein within a population.
Experimental Workflow:
Caption: The sequential steps involved in a flow cytometry experiment.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.
-
Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking antibody to prevent non-specific binding of the primary antibody to Fc receptors on the cell surface.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at the predetermined optimal concentration for 30 minutes at 4°C in the dark.
-
Secondary Antibody Incubation: Wash the cells with a suitable buffer (e.g., FACS buffer: PBS with 2% FBS). Incubate the cells with the this compound-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
Viability Staining (Optional): Wash the cells and resuspend them in FACS buffer. A viability dye can be added to exclude dead cells from the analysis.
-
Data Acquisition: Acquire the data on a flow cytometer equipped with a violet laser.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity.
Signaling Pathway Diagram Example
To illustrate the application of these validated antibodies, consider the investigation of a key signaling pathway, such as the MAPK/ERK pathway.
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
An this compound-conjugated antibody targeting a key protein in this pathway, such as phosphorylated ERK (p-ERK), could be validated using the aforementioned protocols to ensure it specifically detects the activated form of the protein, allowing for accurate assessment of pathway activation in response to growth factors.
By adhering to these rigorous validation principles and protocols, researchers can confidently utilize this compound-conjugated antibodies to generate high-quality, reproducible data, thereby advancing scientific knowledge and accelerating drug discovery.
DyLight 405 vs. Alexa Fluor 405: A Comparative Guide for Fluorescence Microscopy
For researchers, scientists, and drug development professionals navigating the selection of violet-excitable fluorophores, DyLight 405 and Alexa Fluor 405 represent two prominent choices. This guide provides an objective comparison of their performance in fluorescence microscopy, supported by available experimental data and detailed methodologies.
Both DyLight 405 and this compound are hydrophilic, sulfonic acid-modified coumarin dyes that emit in the blue region of the spectrum. They are widely used for labeling proteins, particularly antibodies, for applications such as immunofluorescence, flow cytometry, and super-resolution microscopy. While structurally similar, their photophysical properties and performance can differ, influencing the optimal choice for a specific experimental need.
Photophysical Properties: A Head-to-Head Comparison
The brightness of a fluorophore is a critical determinant of signal-to-noise ratio in fluorescence imaging. It is directly proportional to the product of its molar extinction coefficient and quantum yield. While both dyes are considered bright, available data suggests distinctions in their key photophysical parameters.
| Property | DyLight 405 | This compound |
| Excitation Maximum (nm) | ~400[1][2] | ~401-402[3][4] |
| Emission Maximum (nm) | ~420-421[1][5] | ~421[3][4] |
| **Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) ** | ~30,000[6] | ~35,000[4] |
| Quantum Yield (Φ) | 0.968 | Not explicitly stated in search results |
| Calculated Relative Brightness (ε x Φ) | 29,040 | Not available |
Note: The relative brightness is a calculated value to facilitate comparison. The quantum yield for this compound is not consistently reported in the provided search results, precluding a direct calculated brightness comparison.
Experimental Protocols: Immunofluorescence Staining
The following protocols provide a general framework for immunofluorescence staining using secondary antibodies conjugated to either DyLight 405 or this compound. Optimization of antibody concentrations, incubation times, and washing steps is crucial for achieving optimal signal with minimal background.
Immunofluorescence Staining of Adherent Cells
References
- 1. jacksonimmuno.com [jacksonimmuno.com]
- 2. leinco.com [leinco.com]
- 3. This compound Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. DyLight 405 Secondary Antibodies - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
A Researcher's Guide to Cross-Reactivity Testing of Alexa Fluor 405 Secondary Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alexa Fluor 405 secondary antibodies, focusing on the critical aspect of cross-reactivity. Understanding and evaluating the specificity of secondary antibodies is paramount for generating reliable and reproducible experimental data. This document offers supporting experimental data, detailed protocols for assessing cross-reactivity, and visual aids to clarify complex biological and experimental workflows.
Understanding Cross-Reactivity
Cross-reactivity occurs when a secondary antibody, designed to target the immunoglobulin (IgG) of a specific host species (e.g., mouse), also binds to IgGs from other species.[1] This non-specific binding can lead to high background noise, false-positive signals, and misinterpretation of results in immunoassays such as ELISA, Western blotting, and immunofluorescence.[2] To minimize this issue, manufacturers often employ a process called cross-adsorption (or pre-adsorption), where the secondary antibody solution is passed through a column containing immobilized serum proteins from various species to remove off-target antibodies.[3] The extent of this cross-adsorption is a key determinant of a secondary antibody's specificity.
Performance Comparison of this compound Secondary Antibodies
Evaluating the cross-reactivity of secondary antibodies from different vendors is crucial for selecting the most appropriate reagent for your specific application. While many manufacturers state that their antibodies are cross-adsorbed, the level of residual cross-reactivity can vary. Below is a summary of available cross-reactivity data for this compound secondary antibodies.
Data Presentation
The following table summarizes the reported cross-reactivity of Goat anti-Mouse and Goat anti-Rabbit this compound secondary antibodies from Abcam. The data is presented as the percentage of signal obtained with cross-reacting IgGs compared to the signal from the target IgG in an ELISA-based assay. Lower percentages indicate higher specificity.
| Vendor | Host Species | Target Species | Conjugate | Cross-Reactivity vs. Human IgG | Cross-Reactivity vs. Rat IgG | Cross-Reactivity vs. Rabbit IgG | Cross-Reactivity vs. Chicken IgY |
| Abcam | Goat | Mouse | This compound | 6% | 47% | 7% | <2% |
| Abcam | Goat | Rabbit | This compound | 5-7% | <2% | N/A | <2% |
Note: This data was developed using the unconjugated antibody equivalents (ab182017 and ab182016, respectively) as reported by the manufacturer. Data for other vendors was not quantitatively available in the same format at the time of this guide's compilation.
Experimental Protocols for Cross-Reactivity Testing
To ensure the specificity of your this compound secondary antibody, it is recommended to perform in-house validation using one or more of the following standard immunological techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method to assess the binding of a secondary antibody to various IgGs.
Methodology:
-
Coating: Coat individual wells of a 96-well microplate with 1 µg/mL solutions of purified IgGs from different species (e.g., mouse, rat, human, rabbit, chicken) in a carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C. Also, include a blank well with coating buffer only.
-
Blocking: Wash the wells three times with PBS containing 0.05% Tween-20 (PBST). Block the remaining protein-binding sites by adding 200 µL of 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBST to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells three times with PBST. Add the this compound conjugated secondary antibody, diluted in the blocking buffer, to each well. It is advisable to test a range of dilutions. Incubate for 1-2 hours at room temperature.
-
Detection: As this compound is a fluorescent dye, the signal can be read directly using a fluorescence plate reader with the appropriate excitation and emission filters (approx. 401 nm excitation and 421 nm emission).[4][5] Alternatively, for a more traditional ELISA setup, an HRP-conjugated tertiary antibody against the host species of the this compound secondary antibody can be used, followed by a colorimetric substrate.[4]
-
Data Analysis: The signal intensity in each well is proportional to the degree of binding of the secondary antibody to the coated IgG. Calculate the percentage of cross-reactivity by dividing the signal from a non-target IgG by the signal from the target IgG and multiplying by 100.
Western Blotting
Western blotting provides a qualitative assessment of secondary antibody cross-reactivity against denatured proteins.
Methodology:
-
Sample Preparation: Prepare samples of purified IgGs from various species. Reduce and denature the samples by boiling in SDS-PAGE sample buffer.
-
Gel Electrophoresis: Load the denatured IgG samples into separate lanes of an SDS-polyacrylamide gel. Run the gel to separate the heavy and light chains of the IgGs by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the this compound secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Visualize the fluorescent signal using a digital imaging system capable of detecting fluorescence at the appropriate wavelengths for this compound.
-
Analysis: The presence of bands in lanes containing non-target IgGs indicates cross-reactivity. The intensity of these bands relative to the band in the target IgG lane gives a qualitative measure of the degree of cross-reactivity.
Immunofluorescence (IF) Microscopy
Immunofluorescence is a powerful technique to visualize non-specific binding of a secondary antibody in a cellular or tissue context.
Methodology:
-
Sample Preparation: Prepare cells or tissue sections on microscope slides or coverslips as you would for a standard immunofluorescence experiment.
-
Fixation and Permeabilization: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde) and permeabilize if the target is intracellular (e.g., with 0.1-0.25% Triton X-100).
-
Blocking: Block non-specific binding sites by incubating the samples with a blocking solution, typically containing normal serum from the host species of the secondary antibody (e.g., normal goat serum) or BSA.
-
"No Primary" Control: For the key control, incubate a sample with the antibody diluent without any primary antibody. In parallel, you can have a positive control sample that includes the primary antibody.
-
Secondary Antibody Incubation: Wash the samples with PBS. Incubate all samples (including the "no primary" control) with the this compound secondary antibody at its working dilution for 1 hour at room temperature, protected from light.
-
Washing and Mounting: Wash the samples thoroughly with PBS to remove unbound secondary antibody. Mount the coverslips using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope with a filter set appropriate for this compound. Any signal observed in the "no primary" control sample is indicative of non-specific binding of the secondary antibody to the cells or tissue.
Visualizations
Experimental Workflow for ELISA-Based Cross-Reactivity Testing
Caption: Workflow for assessing secondary antibody cross-reactivity using ELISA.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway is a crucial cascade that regulates cell proliferation, survival, and differentiation.[1] Its study often involves the use of immunofluorescence to visualize the localization and activation of its components, making highly specific secondary antibodies essential.
Caption: Simplified diagram of the EGFR signaling pathway.
By carefully selecting highly specific, cross-adsorbed this compound secondary antibodies and validating their performance in your experimental system, you can significantly enhance the quality and reliability of your research findings.
References
- 1. Goat anti-Rabbit IgG (H+L) Cross-Adsorbed, Alexa Fluor™ 405 (A-31556) [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Secondary Antibody Technical Spotlight - Jackson ImmunoRes [jacksonimmuno.com]
- 4. Goat Anti Rabbit IgG (Alexa Fluor® 405) secondary antibody (ab175652) | Abcam [abcam.com]
- 5. seracare.com [seracare.com]
A Researcher's Guide to the Performance of Alexa Fluor 405 in Common Buffer Systems
For researchers, scientists, and drug development professionals seeking to optimize their fluorescence-based assays, the choice of buffer can be as critical as the selection of the fluorophore itself. This guide provides a comprehensive comparison of Alexa Fluor 405 performance in different buffer systems, supported by available data and detailed experimental protocols for in-house validation.
This compound, a blue-fluorescent dye, is a workhorse in a variety of applications, including flow cytometry, super-resolution microscopy, and immunofluorescence. With an excitation maximum at approximately 401 nm and an emission maximum at around 421 nm, it is well-suited for excitation by the 407 nm krypton laser or the 408 nm violet laser diode.[1][2][3] While manufacturers describe this compound as pH-insensitive over a wide molar range, ensuring stable signals in live-cell imaging applications, the nuanced effects of different buffer systems on its performance characteristics like fluorescence intensity, quantum yield, and photostability are less documented.[3] This guide aims to shed light on these aspects, offering a comparative overview and empowering researchers to make informed decisions for their specific experimental needs.
Performance Characteristics of this compound
The performance of a fluorophore is determined by several key parameters. Below is a summary of the known characteristics of this compound.
| Property | Value | Notes |
| Excitation Maximum | ~401 nm | Ideally suited for 407 nm or 408 nm laser lines. |
| Emission Maximum | ~421 nm | Emits in the blue region of the spectrum. |
| Molar Extinction Coefficient | ~34,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. |
| Fluorescence Lifetime | ~3.55 ns (in water) | The average time the molecule stays in its excited state before emitting a photon.[2] |
| pH Sensitivity | pH-insensitive over a wide molar range | Suggests stable fluorescence in various buffer pHs.[3] |
Comparison of this compound Performance in Different Buffer Systems
While direct quantitative comparisons of this compound in various buffer systems are not extensively published, we can infer potential performance based on the chemical properties of the buffers and general principles of fluorescence. The most commonly used buffers in biological research are Phosphate-Buffered Saline (PBS), Tris-based buffers, and Glycine-based buffers.
| Buffer System | Key Characteristics & Potential Impact on this compound |
| Phosphate-Buffered Saline (PBS) | PBS is an isotonic buffer that mimics the salt concentration of the human body. It is the most commonly used buffer in immunofluorescence protocols utilizing this compound. Its well-defined composition and physiological pH (~7.4) provide a stable environment for the fluorophore. |
| Tris-HCl | Tris buffers offer high buffering capacity in the physiological pH range. However, Tris contains primary amines that could potentially interact with reactive forms of the dye if present, although this is less of a concern for conjugated antibodies. The impact on the fluorescence of conjugated this compound is generally considered minimal. |
| Glycine-based Buffers | Glycine buffers are often used in electrophoresis and as a component of stripping buffers in western blotting. Glycine, being an amino acid, can also quench fluorescence in certain situations, particularly if the fluorophore is in close proximity to the glycine molecules. The potential for quenching of this compound in glycine-containing buffers should be considered and empirically tested. |
It is crucial to note that the optimal buffer for any given experiment will depend on the specific application and the other components in the system.
Head-to-Head Comparison with Alternative Dyes
Several alternative violet-excitable fluorescent dyes are available, each with its own set of characteristics.
| Dye | Excitation Max (nm) | Emission Max (nm) | Key Features & Manufacturer Claims |
| This compound | ~401 | ~421 | pH-insensitive, good photostability claimed by the manufacturer. |
| DyLight 405 | ~400 | ~421 | Claimed to be brighter and more photostable than this compound. |
| Cascade Blue | ~400 | ~422 | A well-established blue fluorescent dye. |
| Pacific Blue | ~410 | ~455 | Often used in flow cytometry. |
| CF405S | ~405 | ~450 | Claimed to be significantly brighter than this compound in flow cytometry applications. |
Anecdotal evidence from some users suggests that DyLight 405 may offer superior brightness and photostability compared to this compound. However, this can be application-dependent, and direct, controlled comparisons are recommended.
Experimental Protocols
To facilitate in-house validation, we provide a detailed experimental protocol for comparing the performance of this compound in different buffer systems.
Objective:
To quantitatively compare the fluorescence intensity and photostability of this compound-conjugated antibodies in PBS, Tris-HCl, and Glycine-HCl buffers.
Materials:
-
This compound-conjugated secondary antibody
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Glycine-HCl buffer (e.g., 100 mM Glycine-HCl, pH 7.4)
-
Microplate reader with fluorescence capabilities (excitation ~405 nm, emission ~420 nm)
-
Confocal or epifluorescence microscope with a 405 nm laser and appropriate filters
-
Microscope slides and coverslips
-
Antifade mounting medium
Procedure:
1. Sample Preparation (for Microplate Reader Assay): a. Prepare a stock solution of the this compound-conjugated antibody. b. Prepare serial dilutions of the antibody in each of the three buffer systems (PBS, Tris-HCl, Glycine-HCl). Ensure the final concentration range is suitable for your instrument's detection limits. c. Pipette triplicate samples of each dilution into a black, clear-bottom 96-well plate.
2. Fluorescence Intensity Measurement (Microplate Reader): a. Set the excitation and emission wavelengths on the microplate reader to the optimal settings for this compound (e.g., Excitation: 401 nm, Emission: 421 nm). b. Measure the fluorescence intensity of each well. c. Plot the fluorescence intensity versus antibody concentration for each buffer system.
3. Photostability Assessment (Microscopy): a. Prepare microscope slides with a fixed concentration of the this compound-conjugated antibody diluted in each of the three buffer systems. To mimic an imaging experiment, you can use antibody-capture beads or a simple drop of the solution on a slide. b. Mount with a coverslip using an antifade mounting medium. c. Using a confocal or epifluorescence microscope, locate a field of view for each buffer condition. d. Acquire an initial image (time point 0) using a standardized set of imaging parameters (laser power, exposure time, gain). e. Continuously expose the same field of view to the excitation light for a defined period (e.g., 60 seconds). f. Acquire images at regular intervals (e.g., every 5 seconds) during the continuous exposure. g. Analyze the fluorescence intensity of the same region of interest across the time series for each buffer. h. Plot the normalized fluorescence intensity as a function of time to determine the photobleaching rate in each buffer.
Data Presentation
The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Relative Fluorescence Intensity of this compound in Different Buffers
| Antibody Concentration (µg/mL) | Mean Fluorescence Intensity (a.u.) - PBS | Mean Fluorescence Intensity (a.u.) - Tris-HCl | Mean Fluorescence Intensity (a.u.) - Glycine-HCl |
| X | ... | ... | ... |
| Y | ... | ... | ... |
| Z | ... | ... | ... |
Table 2: Photostability of this compound in Different Buffers
| Time (seconds) | Normalized Fluorescence Intensity - PBS | Normalized Fluorescence Intensity - Tris-HCl | Normalized Fluorescence Intensity - Glycine-HCl |
| 0 | 1.00 | 1.00 | 1.00 |
| 10 | ... | ... | ... |
| 20 | ... | ... | ... |
| 30 | ... | ... | ... |
| 40 | ... | ... | ... |
| 50 | ... | ... | ... |
| 60 | ... | ... | ... |
Visualizing the Experimental Workflow
References
A Quantitative Comparison of Alexa Fluor 405 and Its Alternatives for Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the selection of the optimal fluorophore is paramount for generating high-quality, reproducible data. Alexa Fluor 405, a widely used blue-fluorescent dye, offers reliable performance but faces competition from a growing number of alternatives. This guide provides a quantitative analysis of this compound's fluorescence intensity and compares its performance against key competitors, including Pacific Blue, Brilliant Violet 421, and SuperBright 436. The information presented is supported by a summary of key performance metrics and detailed experimental protocols for their measurement.
Performance Comparison of Violet Laser-Excitable Dyes
The choice of a fluorescent dye is often dictated by its brightness, photostability, and spectral characteristics. Brightness, a critical factor for detecting low-abundance targets, is a product of the molar extinction coefficient (how well the dye absorbs light) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability determines how long a fluorophore can withstand excitation before its signal fades. The following table summarizes the key quantitative parameters for this compound and its primary alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε * Φ) |
| This compound | 401[1][2][3] | 421[1][2][3] | 34,000[1][4] | Not Widely Reported | - |
| Pacific Blue | 401[5] | 452[5] | 46,000[1][5] | 0.78[1][5] | 35,880 |
| Brilliant Violet 421 | 405[6] | 421[6] | 2,500,000[6] | 0.65[6] | 1,625,000 |
| SuperBright 436 | 414[7] | 436[7][8] | Not Widely Reported | Not Widely Reported | - |
Note: The relative brightness is a calculated value to provide a comparative measure. The quantum yield for this compound and the extinction coefficient and quantum yield for SuperBright 436 are not consistently reported in publicly available resources.
Based on the available data, Brilliant Violet 421 demonstrates a significantly higher molar extinction coefficient, contributing to its reputation as a very bright dye.[6] Pacific Blue also offers a high quantum yield.[1][5] While this compound is a reliable dye, it is often described as being dimmer than some of its counterparts.[9] SuperBright 436 is marketed as being brighter than Pacific Blue and a suitable alternative to Brilliant Violet 421.[8][10]
Experimental Methodologies
Accurate and reproducible quantitative analysis of fluorophore performance relies on standardized experimental protocols. Below are detailed methodologies for measuring two key performance indicators: fluorescence quantum yield and photostability.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method for determining fluorescence quantum yield (Φ) involves comparing the fluorescence intensity of a sample to a standard with a known quantum yield.
Protocol:
-
Solution Preparation: Prepare a series of dilutions for both the test sample and a reference standard with a known quantum yield in the same spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurement: In a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength and identical instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each concentration of the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
The quantum yield of the unknown sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample / n_standard)² where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Assessment of Photostability
Photostability is assessed by measuring the decay of fluorescence intensity over time under continuous illumination.
References
- 1. Buy Pacific blue | 215868-31-8 [smolecule.com]
- 2. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Photobleaching step analysis for robust determination of protein complex stoichiometries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Super Bright 436 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
Safety Operating Guide
Proper Disposal of Alexa Fluor 405: A Step-by-Step Guide for Laboratory Personnel
Ensuring laboratory safety and environmental responsibility are paramount when handling chemical reagents. This guide provides essential, immediate, and procedural information for the proper disposal of Alexa Fluor 405, a common blue-fluorescent dye. Adherence to these protocols is critical for operational safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the product-specific Safety Data Sheet (SDS) for detailed information on potential hazards. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[1] In the event of a spill, absorb the material with an inert absorbent material and place it into a labeled container for disposal. After handling, always wash your hands thoroughly.
Core Disposal Principles
The fundamental principle of chemical waste disposal is to prevent the release of hazardous materials into the environment. Therefore, under no circumstances should this compound or its solutions be poured down the drain. [1] All waste containing this dye must be collected and disposed of as chemical waste through your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on its form (solid or liquid) and concentration.
Segregation and Collection of Waste
Proper segregation of waste streams is crucial to avoid incompatible chemical reactions and to ensure proper disposal.
-
Concentrated this compound Waste: This includes unused or expired dye in its solid form or concentrated stock solutions.
-
Collect in a clearly labeled, leak-proof container. The label should include "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Store this container in a designated satellite accumulation area (SAA) with secondary containment.[1]
-
-
Dilute Aqueous this compound Waste: This includes staining solutions, buffer washes, and other dilute solutions.
-
Collect in a separate, clearly labeled hazardous waste container.
-
-
Contaminated Solid Waste: This includes gloves, pipette tips, absorbent paper, and any other solid materials contaminated with this compound.
-
Collect in a designated, labeled hazardous waste bag or container.
-
Treatment of Dilute Aqueous Waste (Optional, based on institutional policy)
For large volumes of dilute aqueous waste, some institutions may permit treatment to remove the fluorescent dye before collection by EHS. Activated carbon adsorption is a common and effective method for removing various dyes from wastewater.[2][3][4]
Experimental Protocol: Activated Charcoal Treatment of Dilute this compound Solutions
Objective: To remove this compound from a dilute aqueous solution using activated charcoal.
Materials:
-
Dilute this compound waste solution
-
Activated charcoal (granular or powder)
-
Beaker or flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filter)
-
UV lamp
Procedure:
-
Preparation: In a designated chemical fume hood, place the dilute this compound waste solution in a beaker or flask with a stir bar.
-
Adsorption: While stirring, slowly add activated charcoal to the solution. A general starting point is approximately 10 grams of charcoal per liter of solution. The optimal amount may vary depending on the dye concentration.
-
Incubation: Continue stirring the mixture for at least one hour to allow for sufficient adsorption of the dye onto the charcoal.
-
Filtration: Separate the activated charcoal from the solution using filtration.
-
Verification: To ensure the removal of the fluorescent dye, inspect the filtrate under a UV lamp. The absence of blue fluorescence indicates successful removal.
-
Disposal:
-
The treated, non-fluorescent filtrate may be permissible for drain disposal only if your institution's EHS policy allows it and no other hazardous materials are present. Always confirm with your EHS department before drain disposal.
-
The spent activated charcoal, now contaminated with this compound, must be collected as solid hazardous waste.
-
Disposal of Empty Containers
Empty this compound containers must also be disposed of properly.
-
Thoroughly empty the container.
-
Rinse the container with a suitable solvent (e.g., water or ethanol).
-
The first rinse must be collected and disposed of as hazardous chemical waste.[5]
-
Subsequent rinses of containers that held non-acutely toxic chemicals may be permissible for drain disposal, but it is best practice to collect all rinsates as hazardous waste.
-
Deface or remove the original label and dispose of the rinsed container according to your institution's guidelines for empty chemical container disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided is a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for complete and accurate disposal procedures. The responsibility for proper waste identification and disposal lies with the waste generator.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 3. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Alexa Fluor 405
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with fluorescent dyes like Alexa Fluor 405. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a commitment to safety through the proper use of Personal Protective Equipment (PPE) is non-negotiable. The following PPE is required to minimize exposure and ensure personal safety.[1]
-
Eye and Face Protection: Approved safety goggles are mandatory to protect against splashes or contamination.[1]
-
Hand Protection: Use protective gloves, such as plastic or rubber, and employ proper glove removal techniques to avoid skin contact. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices. Always wash and dry hands after handling.[1]
-
Body Protection: Wear suitable protective clothing to shield against splashing or contamination.[1]
-
Respiratory Protection: In situations with inadequate ventilation, a suitable respirator should be used. If a respirator is the sole means of protection, a full-face supplied air respirator is necessary. All respiratory equipment must be tested and approved under appropriate government standards.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. It is important to note that for many of the standard physical and chemical properties, the information is not available from the manufacturer's safety data sheets, likely due to the small quantities typically used in research settings.
| Property | Value |
| Molecular Weight | 1028.3 g/mol [2] |
| Excitation Maximum | 401 nm[2] |
| Emission Maximum | 421 nm[2] |
| Extinction Coefficient | 35,000 cm⁻¹M⁻¹[3] |
| Appearance | Lyophilized white powder or clear liquid[1] |
| Odor | Little to none[1] |
| Solubility | Soluble in water, DMSO, and DMF[3] |
| pH | Not Available[1] |
| Vapor Pressure/Density | Not Available[1] |
| Relative Density | Not Available[1] |
| Melting/Freezing Point | Not Available[1] |
| Boiling Point | Not Available |
| Flash Point | Not Available |
| Evaporation Rate | Not Available |
| Flammability | Not Available[1] |
| Vapor Density | Not Available |
Experimental Protocol: Immunofluorescence Staining
This section provides a detailed methodology for a common application of this compound-conjugated secondary antibodies in immunofluorescence staining of cultured cells. This protocol is intended as a representative example; specific incubation times and concentrations may need to be optimized for your particular experiment.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary Antibody (specific to the target protein)
-
This compound-conjugated Secondary Antibody
-
Mounting Medium
-
Microscope slides
Procedure:
-
Cell Preparation:
-
Rinse cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Add Fixation Buffer to the coverslips and incubate for 15 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to the recommended concentration.
-
Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.[4]
-
-
Washing:
-
Wash the coverslips three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the this compound-conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[4]
-
-
Final Washes:
-
Wash the coverslips three times with PBS for 5 minutes each in the dark.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with the appropriate filters for this compound (Excitation/Emission ~401/421 nm).
-
Safe Handling and Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from receiving the product to its final disposal. Adherence to this workflow is crucial for maintaining a safe laboratory environment.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with safety regulations.
-
Liquid Waste: All aqueous solutions containing this compound should be collected in a designated, clearly labeled waste container. Do not pour solutions down the drain.
-
Solid Waste: All disposables that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a separate, labeled solid waste container.
-
Final Disposal: All waste, both liquid and solid, must be disposed of in accordance with your institution's hazardous waste disposal procedures. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these safety protocols and operational plans, researchers can confidently and safely utilize this compound in their experiments, contributing to a culture of safety and scientific excellence.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
